molecular formula C7H14ClNO3 B1436174 (S)-2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 237427-96-2

(S)-2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No.: B1436174
CAS No.: 237427-96-2
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Morpholin-4-yl-propionic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237427-96-2
Record name (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral synthetic building block, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a stereochemically defined propionic acid moiety with a morpholine ring, render it a valuable precursor for the synthesis of complex biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

CAS Number: 237427-96-2[1][2][3][4] Molecular Formula: C₇H₁₄ClNO₃[1] Molecular Weight: 195.64 g/mol [1]

Physicochemical Properties and Safety Information

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 237427-96-2[1][2][3][4]
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
IUPAC Name (2S)-2-(morpholin-4-yl)propanoic acid;hydrochloride[1]
Appearance White to off-white solidGeneral Supplier Information
Purity Typically ≥97%[2]

Safety and Handling: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed. Handling should be performed in a well-ventilated area.

The Strategic Importance of the (S)-2-Morpholin-4-yl-propionic Acid Moiety in Drug Design

The incorporation of the morpholine ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological and pharmacokinetic properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target.

When combined with a chiral propionic acid, as in (S)-2-Morpholin-4-yl-propionic acid, this building block offers a stereochemically defined scaffold. The (S)-configuration at the alpha-carbon is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and various enzyme inhibitors. This stereochemical control is crucial as enantiomers of a drug can have significantly different pharmacological activities and toxicological profiles.

Enantioselective Synthesis of this compound

Proposed Synthetic Pathway:

G S-2-Bromopropionic_acid (S)-2-Bromopropionic acid Reaction Nucleophilic Substitution (SN2) S-2-Bromopropionic_acid->Reaction Morpholine Morpholine Morpholine->Reaction S-2-Morpholin-4-yl-propionic_acid (S)-2-Morpholin-4-yl-propionic acid Reaction->S-2-Morpholin-4-yl-propionic_acid Final_Product This compound S-2-Morpholin-4-yl-propionic_acid->Final_Product Salt Formation HCl HCl in ether G S_Morpholino_Acid (S)-2-Morpholin-4-yl-propionic acid derivative Coupling Amide Bond Formation or other coupling reactions S_Morpholino_Acid->Coupling Heterocyclic_Core Heterocyclic Scaffold (e.g., pyrimidine, triazine) Heterocyclic_Core->Coupling PI3K_Inhibitor PI3K/mTOR Inhibitor (e.g., Apitolisib, Gedatolisib) Coupling->PI3K_Inhibitor

Sources

(S)-2-Morpholin-4-yl-propionic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Introduction and Strategic Importance

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of alanine, it incorporates a morpholine moiety, a privileged heterocyclic scaffold frequently found in bioactive molecules. Its utility stems from the combination of a stereochemically defined propionic acid backbone and the favorable physicochemical properties conferred by the morpholine ring.

The morpholine group is particularly valued in modern drug design for its metabolic stability, low toxicity, and ability to improve aqueous solubility and overall pharmacokinetic profiles.[1] The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a key interaction point, making it an exceptional "hinge-binding" motif in many kinase inhibitors.[2][3] This guide provides a comprehensive overview of the chemical properties, representative synthesis, analytical characterization, and strategic applications of the (S)-enantiomer, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it convenient for laboratory use.

PropertyValueReference(s)
CAS Number 237427-96-2[4][5][6]
Molecular Formula C₇H₁₄ClNO₃[4][5]
Molecular Weight 195.64 g/mol [4][5]
IUPAC Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[5]
Synonyms (S)-2-Morpholinopropanoic Acid Hydrochloride[4]
Appearance Off-white to light yellow solid/crystalline powder[4]
Purity Typically available at ≥97%[6]
Storage Store at room temperature in a well-ventilated, dry place. Keep container tightly closed.[4]

Structural Causality: The molecule's functionality is dictated by three key structural components:

  • The (S)-Chiral Center: The defined stereochemistry at the alpha-carbon is critical for selective interaction with chiral biological targets like enzyme active sites.

  • The Propionic Acid Moiety: Provides a carboxylic acid handle for amide bond formation, allowing for its incorporation into larger, more complex molecules.

  • The Morpholine Ring: This saturated heterocycle typically adopts a stable chair conformation.[7] Its oxygen atom can participate in hydrogen bonding, and its tertiary nitrogen atom is basic, contributing to the molecule's overall polarity and solubility profile.[1]

Representative Chiral Synthesis: A Methodological Perspective

While numerous proprietary methods exist, a robust and common strategy for synthesizing chiral N-substituted amino acids is through asymmetric reductive amination. This approach offers high stereocontrol and is amenable to scale-up.[8]

Conceptual Workflow: Asymmetric Reductive Amination

A Ethyl pyruvate (Prochiral Ketone) C Condensation (Imine Formation) A->C B Morpholine (Amine Source) B->C D Asymmetric Reduction (Chiral Catalyst/Enzyme) C->D Imine Intermediate E (S)-2-Morpholin-4-yl-propionate (Ester Intermediate) D->E High %ee F Saponification (Base Hydrolysis) E->F G (S)-2-Morpholin-4-yl-propionic acid (Free Acid) F->G H Salt Formation (HCl) G->H I Final Product (Hydrochloride Salt) H->I

Caption: Representative synthesis workflow for the target compound.

Protocol: Asymmetric Reductive Amination of Ethyl Pyruvate

This protocol is a representative, field-proven methodology adapted from established principles of asymmetric synthesis and should be optimized for specific laboratory conditions.[8][9]

  • Imine Formation:

    • To a solution of ethyl pyruvate (1.0 eq) in anhydrous toluene, add morpholine (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude ethyl 2-(morpholinoimino)propanoate intermediate.

  • Asymmetric Hydrogenation:

    • Causality: The choice of catalyst is paramount for stereoselectivity. A chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand) or a biocatalytic approach using an imine reductase (IRED) enzyme is employed to selectively reduce one face of the C=N double bond.[8][10]

    • In an inert atmosphere glovebox, charge a pressure-rated vessel with the crude imine (1.0 eq) and a suitable chiral catalyst (e.g., 0.1-1 mol% [Rh(COD)Cl]₂ with a chiral ligand like (R,R)-Me-DuPhos).

    • Add a degassed solvent such as methanol.

    • Pressurize the vessel with hydrogen gas (e.g., 5-20 bar) and stir at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

    • Monitor for completion by HPLC.

  • Hydrolysis and Salt Formation:

    • After catalyst removal (e.g., by filtration through silica gel), concentrate the reaction mixture.

    • Add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until saponification is complete (monitor by HPLC).

    • Acidify the mixture carefully with 1M HCl to a pH of ~6-7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

    • Further acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Lyophilize or concentrate the aqueous solution to dryness to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

Analytical Quality Control

A multi-pronged analytical approach is required to ensure the identity, purity, and stereochemical integrity of the final product.

cluster_0 Quality Control Workflow A Synthesized Product B HPLC (Chemical Purity) A->B >97%? C Chiral HPLC (Enantiomeric Purity) B->C Yes D ¹H NMR / ¹³C NMR (Structural Identity) C->D >99% ee? E Mass Spectrometry (Molecular Weight) D->E Yes F Final QC Approval E->F Correct Mass?

Caption: A typical quality control workflow for product release.

Chemical Purity by Reversed-Phase HPLC

This method quantifies the compound and any process-related impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: The acidic mobile phase ensures the carboxylic acid and morpholine nitrogen are protonated, leading to sharp, well-defined peaks on a standard C18 column.

Enantiomeric Purity by Chiral HPLC
  • Causality: Determining the enantiomeric excess (%ee) is critical as the biological activity often resides in only one enantiomer. Direct separation on a Chiral Stationary Phase (CSP) is the industry standard.[11][12] Polysaccharide-based CSPs are highly effective for separating enantiomers of amino acid derivatives.[13][14]

  • Column: Chiralpak® IC or equivalent (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel)

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v). Note: Method development is required to optimize the solvent ratio.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 220 nm

  • Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Structural Verification
  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expected characteristic signals include:

    • A doublet for the methyl group (-CH₃) protons.

    • A quartet for the alpha-proton (-CH).

    • Two distinct multiplets, often appearing as complex triplets, for the morpholine protons. Protons adjacent to the oxygen (-O-CH₂-) are typically downfield (~3.7 ppm) compared to those adjacent to the nitrogen (-N-CH₂-) (~2.8 ppm).[15][16][17]

    • A broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the molecular ion [M+H]⁺ at m/z 160.1, representing the free base.

Application in Kinase Inhibitor Design

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. This compound serves as a key building block for ATP-competitive kinase inhibitors.

  • The Morpholine Advantage: The morpholine moiety is an excellent mimic of the ribose group in ATP and can form a critical hydrogen bond with the "hinge" region of the kinase active site.[18] This interaction anchors the inhibitor in the correct orientation. The saturated, non-aromatic nature of the ring often leads to improved solubility and metabolic stability compared to other hinge-binding motifs.[1]

  • Stereochemistry and Scaffolding: The (S)-propionic acid portion acts as a linker. The defined stereocenter ensures that the rest of the inhibitor molecule is projected into a specific region of the active site (often the solvent-exposed region), allowing for modifications that can enhance potency and selectivity.[3]

cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent-Exposed Region morpholine Morpholine Moiety morpholine->hinge H-Bond linker (S)-Propionic Acid Linker linker->pocket r_group R-Group (for selectivity/potency) linker->r_group r_group->solvent Tailored Interactions

Caption: Role of the scaffold in a generic kinase active site.

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling this compound. The following information is derived from GHS classifications.[5]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT - Single Exposure H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Standard Operating Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, isolate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages the benefits of stereocontrol and privileged structural motifs. Its well-defined physicochemical properties, coupled with its proven utility as a pharmacophore in high-value targets like protein kinases, make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, analytical characterization, and safe handling is fundamental to unlocking its full potential in the creation of next-generation therapeutics.

References

  • Grogan, G., & Turner, N. J. (2016). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 55(29), 8717-8720. [Link]

  • Li, W., et al. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 55(64), 9511-9514. [Link]

  • ResearchGate. (2015). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Request PDF. [Link]

  • Wang, Z., et al. (2020). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 11(28), 7356-7362. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

  • Belokon, Y. N., & Maleev, V. I. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(19), 3549. [Link]

  • Linder, M., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. [Link]

  • Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(1), 801-832. [Link]

  • Sbardella, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2753. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Note. [Link]

  • Sbardella, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2753. [Link]

  • Mathew, B., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Solution Chemistry. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem Compound Summary for CID 102594511. [Link]

Sources

An In-Depth Technical Guide to (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, quality control, and its critical role in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, bridging fundamental chemistry with real-world applications.

Core Molecular and Physicochemical Profile

This compound is a chiral carboxylic acid derivative featuring a morpholine ring. Its stereochemistry and functional groups make it a valuable synthon for introducing specific pharmacophoric elements into larger molecules.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1][2]
CAS Number 237427-96-2[3]
Appearance Off-white to light yellow solid; clear, colorless crystalline solid[2]
Purity Typically >97%
Storage Store at room temperature in a well-ventilated, dry place. Keep container tightly sealed.[2]

InChI Key: ZKEGDUIFZVBHQV-RGMNGODLSA-N[1]

Synthesis and Stereochemical Integrity: The "Why" Behind the "How"

The synthesis of this compound with high enantiopurity is crucial for its application in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A common and efficient strategy involves the stereospecific nucleophilic substitution of a chiral starting material.

Proposed Enantioselective Synthetic Pathway

A logical and field-proven approach to synthesize the (S)-enantiomer involves the reaction of morpholine with a chiral electrophile, such as a derivative of (R)-2-bromopropionic acid or a protected form of (S)-alanine. The use of a starting material with the opposite stereochemistry at the reaction center (e.g., an (R)-configured electrophile) is common in SN2 reactions, which proceed with inversion of stereochemistry.

A generalized synthetic route can be outlined as follows:

  • Nucleophilic Substitution: Morpholine, acting as a nucleophile, is reacted with an ester of (R)-2-bromopropionic acid. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct. This SN2 reaction proceeds with inversion of configuration, yielding the (S)-ester of 2-Morpholin-4-yl-propionic acid.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the sodium or potassium salt of (S)-2-Morpholin-4-yl-propionic acid.

  • Acidification and Salt Formation: The reaction mixture is then carefully acidified with hydrochloric acid. This serves two purposes: protonation of the carboxylate to form the free carboxylic acid and protonation of the morpholine nitrogen to form the hydrochloride salt, which often improves the crystallinity and stability of the final product.

This pathway is favored due to the ready availability of chiral starting materials and the predictable stereochemical outcome of the SN2 reaction.

G cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acidification & Salt Formation Morpholine Morpholine S_Ester (S)-2-Morpholin-4-yl-propionic acid ester Morpholine->S_Ester Base, Solvent R_Bromo_Ester (R)-2-Bromopropionic acid ester R_Bromo_Ester->S_Ester S_Ester_hydro (S)-Ester S_Carboxylate (S)-Carboxylate Salt S_Ester_hydro->S_Carboxylate NaOH / H2O S_Carboxylate_acid (S)-Carboxylate Salt Final_Product (S)-2-Morpholin-4-yl-propionic acid HCl S_Carboxylate_acid->Final_Product HCl

Proposed Enantioselective Synthesis Workflow.

Quality Control and Analytical Methodologies: A Self-Validating System

Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Expected signals would include: a doublet for the methyl group on the propionic acid backbone, a quartet for the adjacent methine proton, and characteristic multiplets for the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the methine and methyl carbons of the propionic acid moiety, and the carbons of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and, critically, the enantiomeric excess (e.e.) of the compound.

  • Reversed-Phase HPLC (for Purity): A standard C18 column can be used to assess the chemical purity of the compound by separating it from any starting materials or byproducts. A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Chiral HPLC (for Enantiomeric Purity): To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating enantiomers of chiral acids and amines[4]. A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a small amount of an acidic or basic additive to improve peak shape, is commonly employed. The goal is to achieve baseline separation of the (S) and (R) enantiomers.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Chiral Columns (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal & Reversed Phase) A->B C Optimize Mobile Phase Composition (Solvent ratio, Additives) B->C D Adjust Flow Rate & Temperature C->D E Assess Specificity, Linearity, Accuracy, Precision, Robustness D->E F Finalized Analytical Method E->F

Chiral HPLC Method Development Strategy.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS), it can also aid in the identification of impurities. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 160.09, representing the free base.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Its key features include:

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site.

  • Solubility: The morpholine group generally enhances the aqueous solubility of a molecule, which is a desirable property for drug candidates.

  • Metabolic Stability: The morpholine ring is often metabolically stable, contributing to a favorable pharmacokinetic profile.

The propionic acid portion of the molecule provides a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric groups through amide bond formation or other coupling reactions.

Specific Application in PI3K Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for drug development[5][6]. A number of PI3K inhibitors incorporate a morpholine ring, which has been shown to be important for their activity[7][8]. While direct use of this compound as a starting material in published PI3K inhibitor syntheses is not explicitly detailed in readily available literature, its structure makes it an ideal candidate for the synthesis of novel PI3K inhibitors. The chiral propionic acid side chain allows for stereospecific interactions with the target protein, potentially leading to improved potency and selectivity.

G PI3K_Pathway PI3K Signaling Pathway Cancer_Cell Cancer Cell Proliferation & Survival PI3K_Pathway->Cancer_Cell Promotes PI3K_Inhibitor PI3K Inhibitor (with Morpholine Scaffold) PI3K_Inhibitor->PI3K_Pathway Inhibits Apoptosis Apoptosis PI3K_Inhibitor->Apoptosis Induces Building_Block (S)-2-Morpholin-4-yl-propionic acid HCl Building_Block->PI3K_Inhibitor Key Synthon for

Role in PI3K Pathway Inhibition.

Safety and Handling

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chiral building block with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined stereochemistry and the presence of the pharmacologically important morpholine moiety make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, analytical characterization, and strategic application is essential for leveraging its full potential in the development of novel therapeutics.

References

  • PharmaCompass. Malladi Drugs & Pharmaceuticals Limited Party Content. Available at: [Link]

  • American Custom Chemicals Corporation. Limited Time Offer this compound Order Today. Available at: [Link]

  • Vadecom. Cas no 237427-96-2 ((2S)-2-morpholinopropanoic acid;hydrochloride). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102594511, (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

  • ResearchGate. (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]

  • National Center for Biotechnology Information. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed Central. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

  • ChemRxiv. Enantioselective Total Syntheses of Cassane Furanoditerpenoids and their Stimulation of Cellular Respiration in Brown Adipocytes. Available at: [Link]

  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Available at: [Link]

  • Pharmaffiliates. CAS No : 21731-17-9 | Product Name : Methyl (Z)-3-aminobut-2-enoate. Available at: [Link]

Sources

(S)-2-Morpholin-4-yl-propionic acid hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug development and chemical research. For chiral molecules, this process extends beyond mere atomic connectivity to the precise spatial arrangement of atoms, or stereochemistry, which is critical for biological activity and safety. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. We will dissect the process into two logical phases: first, establishing the molecular formula and atomic connectivity, and second, assigning the absolute configuration of the stereocenter. This document eschews a rigid template in favor of a narrative that mirrors the scientific workflow, explaining the causality behind each analytical choice and integrating self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Stereochemical Precision

This compound is a chiral molecule featuring a morpholine ring attached via its nitrogen to the alpha-carbon of a propionic acid moiety. This alpha-carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers): the (S) and (R) forms. In pharmaceutical sciences, it is well-established that enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, confirming not only the structure but also the specific 'S' configuration is a non-negotiable step in its development. This guide employs a multi-technique, orthogonal approach, where data from each analysis corroborates the others, leading to an irrefutable structural assignment.

Phase 1: Delineating the Molecular Blueprint - Connectivity

The initial objective is to confirm the molecular formula (C₇H₁₄ClNO₃) and the precise bonding arrangement of the atoms. This forms the foundational blueprint of the molecule.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is the definitive technique for determining molecular weight. We opt for High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) because it provides mass accuracy to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. The tertiary amine of the morpholine ring is readily protonated, making ESI in positive ion mode ([M+H]⁺) the ideal choice.[1][2][3]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into an Orbitrap or FT-ICR mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Identify the monoisotopic peak for the protonated free base [C₇H₁₃NO₃ + H]⁺ and compare the measured exact mass to the theoretical mass.

Data Presentation: Expected HRMS Data

AnalyteTheoretical m/zMeasured m/zMass Error (ppm)Inferred Formula
[M+H]⁺160.09682Value from exp.< 5 ppmC₇H₁₄NO₃

Trustworthiness: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. The fragmentation pattern, showing characteristic losses such as H₂O, COOH, and cleavage of the morpholine ring, provides a fingerprint that confirms the proposed connectivity.[1][3]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds, making it excellent for identifying the functional groups present. For this molecule, we expect to see characteristic signals for the carboxylic acid, the amine salt, and the ether linkage within the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~2500-3300Broad, StrongO-H stretch (Carboxylic Acid)Confirms the presence of the COOH group, broadened due to hydrogen bonding.[4][5]
~2400-2700Multiple, BroadN-H⁺ stretch (Amine Salt)Indicates the protonated state of the morpholine nitrogen.
~1720Strong, SharpC=O stretch (Carboxylic Acid)Definitive evidence for the carbonyl group.[4][5][6]
~1115StrongC-O-C stretch (Ether)Confirms the ether linkage within the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides through-bond correlation data that allows for the complete and unambiguous assembly of the molecular structure.[7][8]

Experimental Protocol: Multi-dimensional NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis: Systematically analyze the spectra to assign all proton and carbon signals and establish their connectivity.

Data Presentation: Predicted NMR Assignments (in D₂O)

Atom #¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (CH₃)~1.4 (d)~15C2, C7
2 (CH)~3.5 (q)~65C1, C3, C4, C7
3, 5 (CH₂)~3.3 (m)~52C2, C5/C3
4, 6 (CH₂)~4.0 (m)~64C2, C6/C4
7 (C=O)-~175-

d = doublet, q = quartet, m = multiplet

Trustworthiness: The combination of these experiments creates a self-validating system.

  • HSQC directly links each proton to its attached carbon.

  • COSY establishes proton-proton adjacencies (e.g., H2 is coupled to H1).

  • HMBC is the final arbiter of connectivity, showing 2- and 3-bond correlations that piece the fragments together. For example, the crucial HMBC correlation from the methyl protons (H1) to the carbonyl carbon (C7) and the methine proton (H2) to the morpholine carbons (C3/C5) confirms the entire molecular skeleton.[7][8]

Visualization: Connectivity Elucidation Workflow

G cluster_0 Phase 1: Connectivity Determination MS HRMS formula formula MS->formula Molecular Formula & Weight IR FTIR groups groups IR->groups Functional Groups NMR NMR Suite (1H, 13C, COSY, HSQC, HMBC) skeleton skeleton NMR->skeleton C-H Framework & Connectivity final_conn Verified Molecular Connectivity formula->final_conn groups->final_conn skeleton->final_conn

Caption: Workflow for establishing molecular connectivity.

Phase 2: Defining 3D Space - Absolute Configuration

With the connectivity established, the final and most critical step for a chiral molecule is determining its absolute configuration. We must prove that the stereocenter is indeed in the 'S' configuration.

Chiral HPLC: Assessing Enantiomeric Purity

Expertise & Causality: Before determining the absolute configuration, we must first confirm the sample's enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] A sample of high enantiomeric purity should yield a single peak.

Experimental Protocol: Chiral HPLC

  • Column: Select a polysaccharide-based chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: Use a mixture of n-hexane and isopropanol (e.g., 90:10) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and a racemic standard (if available). The enantiomeric excess (e.e.) is calculated from the peak areas. A single peak for the sample confirms its enantiopurity.

Single Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: Single Crystal X-ray Crystallography is the most powerful and unambiguous method for determining the absolute configuration of a molecule.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional model of the molecule. The phenomenon of anomalous dispersion, particularly effective with atoms heavier than oxygen like the chlorine in the hydrochloride salt, allows for the definitive assignment of the absolute stereochemistry.[15][16][17]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure.

  • Absolute Configuration Assignment: Analyze the data using metrics like the Flack parameter. A Flack parameter value close to zero for the correct enantiomer confirms the absolute structure with high confidence.[16][17]

Trustworthiness: The result is a direct visualization of the molecule's 3D structure, leaving no ambiguity in the stereochemical assignment. It is considered the ultimate proof of absolute configuration.[13][14]

Visualization: Stereochemistry Assignment Workflow

G cluster_1 Phase 2: Absolute Configuration start Enantiopure Sample (from Chiral HPLC) crystal Attempt Single Crystal Growth start->crystal xray X-ray Crystallography crystal->xray Success vcd VCD / ECD Spectroscopy (Alternative) crystal->vcd Failure final_config Confirmed (S) Absolute Configuration xray->final_config vcd->final_config

Caption: Decision workflow for absolute configuration determination.

Conclusion: A Synthesis of Orthogonal Data

The structure elucidation of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR and a comprehensive suite of NMR experiments flawlessly piece together the molecular framework. Finally, chiral chromatography verifies enantiomeric purity, and single-crystal X-ray crystallography provides the ultimate, unambiguous assignment of the (S) absolute configuration. Each technique provides a unique and essential piece of the puzzle, and together, they form a self-validating workflow that establishes the complete chemical structure with the highest degree of scientific certainty.

References

  • Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology.
  • Chiral HPLC separation: str
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Science of Synthesis.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.SpringerLink.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.CORE.
  • Chiral HPLC Column.Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Chromatography: Separ
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • The use of X-ray crystallography to determine absolute configur
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.IRIS Unibas.
  • Absolute Configur
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.Preprints.org.
  • IR: carboxylic acids.University of Calgary.
  • Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acid Deriv
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.European Journal of Organic Chemistry.
  • Spectroscopy of Carboxylic Acid Deriv
  • Structural Elucidation with NMR Spectroscopy: Practical Str

Sources

An In-depth Technical Guide to the Physical Characterization of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical appearance and key physicochemical properties of (S)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 237427-96-2). Designed for researchers, scientists, and drug development professionals, this document outlines standardized protocols for visual inspection, discusses potential causes for variability in appearance, and presents a workflow for definitive analytical characterization. The guide emphasizes the importance of physical assessment as a critical first step in quality control and experimental reproducibility.

Introduction

This compound is a morpholine derivative with applications in pharmaceutical research and development. As with any chemical reagent, a thorough characterization of its physical and chemical properties is fundamental to ensuring the integrity and reproducibility of experimental results. The initial visual inspection of a material's physical appearance serves as a crucial, albeit preliminary, quality control measure. This guide provides a detailed framework for the systematic evaluation of this compound's physical state, grounded in established laboratory practices and analytical principles.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of research applications. Understanding its expected appearance and the factors that can influence it is essential for any scientist working with this substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are foundational to its handling, storage, and application.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms (S)-2-Morpholinopropanoic Acid Hydrochloride[1]
CAS Number 237427-96-2[1][2][3]
Molecular Formula C₇H₁₄ClNO₃[1][4]
Molecular Weight 195.64 g/mol [1][4][5]
Physical Appearance Off-white to light yellow solid[1]
Detailed Description of Physical Appearance

This compound is consistently described as a solid material.[1][5] The color can range from white to off-white or even light yellow.[1] This slight variation in color is not uncommon for organic compounds and can be attributed to several factors, as discussed in Section 4. The solid form is typically a powder or crystalline in nature.

Protocol for Visual Inspection

A standardized visual inspection is the first line of assessment for any incoming chemical reagent. This protocol ensures that the evaluation is consistent and thoroughly documented.

Objective: To qualitatively assess the physical appearance of this compound and compare it against specifications.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • Properly ventilated enclosure (e.g., fume hood)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.[1][2]

Procedure:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could alter the material's appearance and stability.

  • Safety First: Conduct the inspection within a fume hood or other ventilated enclosure.[2] Don appropriate PPE, as the compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][4]

  • Sample Extraction: Using a clean, dry spatula, carefully transfer a small, representative sample of the compound from its container onto a piece of white weighing paper or a watch glass. The white background provides a neutral contrast for accurate color assessment.

  • Color Evaluation: Observe the color of the sample under consistent, bright, and neutral lighting. Document the color using standardized terms (e.g., white, off-white, light yellow).

  • Physical State and Homogeneity Assessment: Examine the sample for its physical form (e.g., crystalline, powder, amorphous solid). Note the presence of any clumps or aggregates, which could indicate moisture absorption. The sample should be homogenous in color and texture.

  • Documentation: Record the observations in a laboratory notebook, including the date, batch/lot number, and a detailed description of the appearance. Compare these observations with the supplier's Certificate of Analysis (CoA).

  • Cleanup: Return the sample to its original container if appropriate, or dispose of it according to institutional and regulatory guidelines. Clean the spatula and work surface thoroughly.

Factors Influencing Physical Appearance

The observed color of this compound can vary from white to light yellow. This is an important consideration, as a deviation from the expected appearance may indicate a quality issue.

Causality Behind Color Variation:

  • Trace Impurities: The most common reason for a yellowish tint in organic compounds is the presence of minute quantities of impurities. These may originate from the synthetic route, starting materials, or side reactions. Even parts-per-million (ppm) levels of highly chromophoric (color-bearing) impurities can impart a noticeable color to an otherwise white solid.

  • Residual Solvents: Solvents trapped within the crystal lattice during crystallization can sometimes contribute to color.

  • Degradation: Although the hydrochloride salt form is generally stable, prolonged exposure to light, air (oxidation), or elevated temperatures can lead to degradation, which may result in a change in color.

  • Particle Size and Crystalline Form: The way light reflects off a solid is dependent on its particle size and crystal structure (polymorphism). Very fine powders may appear whiter than larger, more defined crystals of the same substance.

An "off-white" or "light yellow" appearance does not necessarily signify that the material is outside of its purity specification (e.g., >96% or >97%).[3] However, a significant deviation from the expected color, or a lack of homogeneity, warrants further analytical investigation to confirm the compound's identity and purity.

Characterization Workflow for Identity and Purity Confirmation

While visual inspection is a necessary first step, it is not sufficient to confirm the identity and purity of this compound. A multi-technique analytical approach provides a self-validating system to ensure the material's quality.

G cluster_0 Initial Assessment cluster_2 Final Verification Visual Visual Inspection (Color, Form) NMR NMR Spectroscopy (¹H, ¹³C) Visual->NMR Proceed if appearance is acceptable MS Mass Spectrometry (MS) Visual->MS HPLC Chromatography (HPLC/UPLC) Visual->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Quantitative Purity (%) HPLC->Purity

Caption: Workflow for the comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (195.64 g/mol ).[1][4][5] This technique provides a precise mass measurement that should match the expected value for the molecular formula C₇H₁₄ClNO₃.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. By separating the main component from any impurities, HPLC can provide a quantitative measure of purity, which should be compared against the required specifications (e.g., >97%).

Safe Handling and Storage

To maintain the integrity and physical appearance of this compound, proper handling and storage are imperative.

  • Storage Conditions: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[1][2]

  • Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1][2] Handle the solid in a well-ventilated area or fume hood to prevent inhalation of dust.[1][2]

  • Contamination Avoidance: Always use clean spatulas and equipment when handling the material to prevent cross-contamination, which could alter its physical and chemical properties.

Conclusion

The physical appearance of this compound is that of an off-white to light yellow solid. A systematic visual inspection is a critical, preliminary step in the quality control process for this reagent. Understanding the potential causes for color variation, coupled with a robust analytical characterization workflow, ensures the use of high-quality material, which is paramount for achieving reliable and reproducible scientific outcomes. Adherence to proper storage and handling protocols will preserve the compound's integrity over time.

References
  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem, National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of an active pharmaceutical ingredient (API). For (S)-2-Morpholin-4-yl-propionic acid hydrochloride, a morpholine derivative of potential therapeutic interest, a thorough understanding of its solubility characteristics is paramount for formulation design, pharmacokinetic assessment, and ensuring bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the aqueous and organic solubility profiles of this compound. We delve into the theoretical underpinnings of solubility for a hydrochloride salt of a weak base, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer a structured approach to data analysis and presentation. The methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a drug's performance.[1] It directly influences the dissolution rate in the gastrointestinal tract, which in turn is a prerequisite for absorption and systemic availability. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[2]

This compound is the hydrochloride salt of a weak base, (S)-2-Morpholin-4-yl-propionic acid.[3] The presence of the morpholine and carboxylic acid moieties suggests a complex interplay of factors governing its solubility, particularly its pH-dependent behavior. As a hydrochloride salt, its solubility is expected to be significantly influenced by the pH of the medium and the presence of common ions.[4][5] This guide will equip the researcher with the necessary tools to navigate these complexities and establish a robust solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃PubChem[3]
Molecular Weight 195.64 g/mol PubChem[3]
Appearance SolidSigma-Aldrich
InChI Key ZKEGDUIFZVBHQV-RGMNGODLSA-NPubChem[3]

Theoretical Framework: pH-Dependent Solubility of a Weak Base Hydrochloride Salt

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The compound exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation governs this equilibrium.

For a weak base, as the pH of the solution decreases (becomes more acidic), the equilibrium shifts towards the protonated, ionized form, which is generally more water-soluble. Conversely, as the pH increases, the non-ionized free base form predominates, which typically has lower aqueous solubility.[6]

However, for a hydrochloride salt, the "common ion effect" can introduce a counterintuitive phenomenon at very low pH values. The excess chloride ions from the acidic medium can suppress the dissolution of the hydrochloride salt, potentially leading to a decrease in solubility at highly acidic pHs.[4][5] This can result in a pH-solubility profile with a characteristic maximum solubility at a specific pH.[5][7]

Caption: pH-dependent solubility equilibrium for a weak base hydrochloride salt.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility.[8] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, while kinetic solubility is a higher-throughput measure often used in early discovery.[1]

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive approach for determining thermodynamic solubility.[9] It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with excess solid.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

  • Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO).[10][11][12]

  • Dispensing the Compound: Add an excess amount of this compound to a series of clear glass vials. A visual confirmation of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration using a low-binding filter (e.g., PVDF) can be employed for effective phase separation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to account for any potential shifts during the experiment.[6][13]

Thermodynamic_Solubility_Workflow Start Start Add_Excess_API Add Excess API to Vials Start->Add_Excess_API Add_Solvent Add Precise Volume of Solvent Add_Excess_API->Add_Solvent Equilibrate Equilibrate (24-48h shaking at constant T) Add_Solvent->Equilibrate Phase_Separation Phase Separation (Centrifuge/Filter) Equilibrate->Phase_Separation Quantify Quantify Concentration (HPLC/UV-Vis) Phase_Separation->Quantify End End Quantify->End

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility assays are rapid methods ideal for early-stage compound screening.[17] They measure the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[18]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any resulting precipitate is removed, and the concentration of the compound remaining in the solution is determined.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.[2]

  • Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the solution.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound. Due to the high-throughput nature of this assay, direct UV analysis using a plate reader is common.[19] However, for greater accuracy and to avoid interference, HPLC-UV is preferred.[20]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Tabulated Solubility Data
Solvent SystemTemperature (°C)pH (Initial)pH (Final)Solubility (mg/mL)Solubility (µM)Method
0.1 M HCl251.2Thermodynamic
Acetate Buffer254.5Thermodynamic
Phosphate Buffer256.8Thermodynamic
PBS257.4Thermodynamic
PBS257.4Kinetic
Water25~7.0Thermodynamic
Ethanol25N/AN/AThermodynamic
Methanol25N/AN/AThermodynamic
DMSO25N/AN/AThermodynamic

This table serves as a template for recording experimentally determined values.

Graphical Representation

A plot of solubility versus pH is essential for visualizing the pH-dependent solubility profile. This graph will typically show low solubility at higher pH values, increasing as the pH decreases, and potentially showing a slight downturn at very low pH if the common ion effect is significant.

Conclusion

Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles, for conducting these essential studies. By following the detailed protocols for both thermodynamic and kinetic solubility and understanding the theoretical basis for the pH-dependent behavior of this hydrochloride salt, researchers can generate high-quality, reliable data. This information will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, contributing to the successful advancement of this compound through the drug development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • PubMed. In vitro solubility assays in drug discovery.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

  • J-Stage. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions.

  • Global Pharma Tek. Understanding Pharmaceutical Solvents: Trends and Future Growth.

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study.

  • Semantic Scholar. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.

  • Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?

  • The Pharma Master. Solvents.

  • Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

  • National Institutes of Health. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

  • U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

  • BLDpharm. 237427-96-2|this compound.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • CymitQuimica. This compound.

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

  • Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

  • Juvenus Drugs. This compound.

  • Academia.edu. Comparative Study of UV And HPLC Methods for Estimation of Drug.

  • MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media.

  • Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.

Sources

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Unknown

In the landscape of pharmaceutical research and drug development, we often encounter compounds with intriguing structural motifs but an uncharacterized biological narrative. (S)-2-Morpholin-4-yl-propionic acid hydrochloride presents such a case. A survey of the current scientific literature reveals a conspicuous absence of definitive data on its specific mechanism of action. While commercially available as a chemical entity, its biological targets and the pathways it modulates remain to be elucidated[1][2][3][4][5][6][7].

This guide is crafted not as a declaration of a known mechanism, but as a strategic whitepaper for the researchers, scientists, and drug development professionals who will pioneer this discovery. We will leverage the structural characteristics of this compound to formulate plausible hypotheses for its biological activity. More critically, we will provide a comprehensive, step-by-step experimental framework to systematically investigate, identify, and validate its core mechanism of action. This document serves as a roadmap for transforming an enigmatic molecule into a well-defined pharmacological tool.

Part 1: Hypothesis Formulation - Deconstructing the Molecule for Mechanistic Clues

The structure of this compound, featuring a morpholine ring and a propionic acid moiety, provides the foundation for several testable hypotheses. These are based on the established activities of broader chemical classes to which this compound belongs.

Hypothesis 1: Inhibition of Polo-like Kinase 1 (PLK1)

The morpholine scaffold is present in a number of kinase inhibitors. Notably, Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of mitosis.[8] Its overexpression is a hallmark of many cancers, making it a prime therapeutic target.[9][10] Several PLK1 inhibitors feature heterocyclic ring systems that interact with the ATP-binding pocket of the kinase domain.[11] It is plausible that the morpholine ring of our subject compound could facilitate a similar interaction, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[12][13]

Hypothesis 2: Modulation of Inflammatory Pathways

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] While this compound is not a classic arylpropionic acid, the propionic acid functional group is a key pharmacophore for this class of drugs. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. It is conceivable that this compound could interact with COX or other inflammatory targets.[16]

Hypothesis 3: Neuromodulatory Activity

Some morpholine-containing compounds have been investigated for their effects on the central nervous system. For instance, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a structurally related compound, has been explored as a potential modulator of glutamate receptors.[17] This suggests a potential for this compound to interact with neurotransmitter systems and influence synaptic plasticity.

The following sections will outline a rigorous experimental plan to test these hypotheses and uncover the true mechanism of action.

Part 2: The Experimental Gauntlet - A Phased Approach to Mechanism of Action Elucidation

This section details a comprehensive, multi-phased experimental workflow. Each phase is designed to build upon the last, progressively narrowing the mechanistic possibilities and culminating in a validated model of the compound's action.

Phase I: Initial Screening and Target Identification

The primary objective of this phase is to cast a wide net to identify the general biological effects of the compound and to pinpoint potential molecular targets.

1.1. In Vitro Cytotoxicity and Phenotypic Screening

  • Objective: To determine if the compound has cytotoxic or cytostatic effects and to observe any morphological changes in cells.

  • Protocol:

    • Select a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line (e.g., fibroblasts).

    • Culture the cells in 96-well plates.

    • Treat the cells with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Concurrently, perform high-content imaging to monitor for changes in cell morphology, nuclear condensation, or other phenotypic markers of cell stress or death.

  • Causality: The results of this initial screen will indicate whether the compound has anti-proliferative activity and will guide the selection of sensitive cell lines for further investigation. The observed phenotype can provide early clues to the mechanism (e.g., mitotic arrest, apoptosis).

1.2. Kinase Profiling

  • Objective: To screen the compound against a broad panel of kinases to identify potential targets, with a particular focus on PLK1.

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel of human kinases (e.g., >400 kinases).

    • Submit this compound for testing at a standard concentration (e.g., 10 µM).

    • The service will perform in vitro kinase activity assays, typically using radiometric or fluorescence-based methods, to measure the percent inhibition for each kinase.

  • Causality: This unbiased screen will quickly identify if the compound is a kinase inhibitor and, if so, which kinases it targets. A strong inhibition of PLK1 would lend significant support to Hypothesis 1.

1.3. Target Deconvolution using Affinity-Based Proteomics

  • Objective: To identify the direct binding partners of the compound in a cellular context.

  • Protocol:

    • Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate from a sensitive cell line.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Causality: This powerful technique can reveal direct molecular targets without prior assumptions, providing a list of candidate proteins for further validation.

G cluster_Phase1 Phase I: Target Identification A Initial Cytotoxicity Screening B Broad Kinase Profiling A->B C Affinity-Based Proteomics A->C

Caption: Phase I Experimental Workflow.

Phase II: Target Validation and Pathway Analysis

Once potential targets are identified, this phase focuses on validating these interactions and understanding their downstream consequences.

2.1. In Vitro Target Engagement Assays

  • Objective: To confirm the direct interaction between the compound and the identified target protein(s) and to determine the binding affinity.

  • Protocol (Example for a kinase target):

    • Perform an in vitro kinase assay using the purified recombinant target kinase.

    • Titrate this compound over a range of concentrations to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Utilize biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics and dissociation constant (Kd).

  • Causality: These experiments provide quantitative evidence of a direct and specific interaction between the compound and its putative target, which is a cornerstone of target validation.

2.2. Cellular Target Engagement Assays

  • Objective: To confirm that the compound engages its target within intact cells.

  • Protocol (Example for PLK1):

    • Treat cells with the compound.

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of known PLK1 substrates (e.g., Cdc25C).

    • A decrease in substrate phosphorylation would indicate that the compound is inhibiting PLK1 activity in the cellular environment.

  • Causality: This step is crucial to bridge the gap between in vitro activity and cellular effects, ensuring that the compound reaches and inhibits its target in a biological system.

2.3. Gene Expression and Pathway Analysis

  • Objective: To understand the global transcriptional changes induced by the compound.

  • Protocol:

    • Treat a sensitive cell line with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

    • Isolate RNA and perform RNA sequencing (RNA-seq).

    • Analyze the differentially expressed genes and use pathway analysis software (e.g., GSEA, IPA) to identify enriched biological pathways.

  • Causality: The results will reveal the cellular pathways that are most significantly affected by the compound's activity, providing a broader understanding of its mechanism. For example, upregulation of genes involved in the G2/M checkpoint and apoptosis would be consistent with PLK1 inhibition.

G cluster_Phase2 Phase II: Target Validation & Pathway Analysis D In Vitro Target Engagement (IC50, Kd) E Cellular Target Engagement (e.g., Western Blot) D->E F RNA Sequencing & Pathway Analysis E->F

Caption: Phase II Experimental Workflow.

Phase III: In-Depth Mechanistic Studies and In Vivo Validation

The final phase aims to solidify the proposed mechanism of action and to assess the compound's efficacy in a more complex biological system.

3.1. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Protocol:

    • Treat synchronized or asynchronous cells with the compound.

    • Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cell population using flow cytometry.

  • Causality: This will reveal if the compound causes arrest at a specific phase of the cell cycle. For a PLK1 inhibitor, a G2/M phase arrest is expected.[12]

3.2. Apoptosis Assays

  • Objective: To quantify the induction of programmed cell death.

  • Protocol:

    • Treat cells with the compound.

    • Perform an Annexin V/PI staining assay followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Confirm apoptosis by Western blot analysis of caspase cleavage (e.g., cleaved caspase-3).

  • Causality: These assays will determine if the observed cytotoxicity is due to the induction of apoptosis, a common outcome for many anticancer agents.

3.3. In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Protocol:

    • Establish xenograft tumors in immunocompromised mice by subcutaneously injecting a sensitive cancer cell line.

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a well-tolerated dose.

    • Monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for target engagement markers).

  • Causality: This is the ultimate test of the compound's therapeutic potential. A significant reduction in tumor growth, coupled with evidence of target engagement in the tumor tissue, would provide strong validation for the proposed mechanism of action.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison. For example:

Cell Line This compound IC50 (µM)
MCF-7 (Breast)[Insert Value]
A549 (Lung)[Insert Value]
HCT116 (Colon)[Insert Value]
HFF-1 (Normal)>[Insert Value]

Table 1: In Vitro Cytotoxicity of this compound.

Kinase % Inhibition @ 10 µM
PLK1[Insert Value]
PLK2[Insert Value]
PLK3[Insert Value]
CDK1[Insert Value]

Table 2: Kinase Selectivity Profile.

Conclusion: From Hypothesis to Validated Mechanism

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of inquiry, experimentation, and validation. While the initial literature is silent, the structural features of the molecule provide a logical starting point for hypothesis-driven research. By following the phased experimental approach outlined in this guide—from broad, unbiased screening to in-depth cellular and in vivo validation—researchers can systematically unravel the biological narrative of this compound. This rigorous, self-validating workflow ensures that the final mechanistic model is built on a foundation of robust and reproducible scientific evidence, paving the way for its potential development as a novel therapeutic agent.

References

  • Frontiers in Oncology. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. [Link]

  • PubMed. (n.d.). Polo-like kinases inhibitors. [Link]

  • MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. [Link]

  • Patsnap Synapse. (2024). What are PLK1 inhibitors and how do they work?. [Link]

  • Taylor & Francis Online. (n.d.). Small-molecule Inhibitors for Targeting polo-like Kinase 1. [Link]

  • PubMed Central. (n.d.). Plk1 inhibitors in cancer therapy: From laboratory to clinics. [Link]

  • PubMed Central. (n.d.). PLK1 inhibition-based combination therapies for cancer management. [Link]

  • Business Wire. (2024). PLK Targeted Therapies Market & Clinical Trials 2024. [Link]

  • ClinicalTrials.gov. (n.d.). Study of PLK1 Inhibitor, Onvansertib, in Relapsed Small Cell Lung Cancer. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • Limited Time Offer. (n.d.). This compound. [Link]

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • PubMed. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]

Sources

The Emerging Therapeutic Potential of Morpholine Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When coupled with a propionic acid moiety, a key pharmacophore in several established drug classes, a novel chemical space of "morpholine propionic acid derivatives" emerges with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, hypothesized biological activities, and robust experimental evaluation of this promising class of compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the causal reasoning behind experimental designs and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Morpholine Propionic Acid Derivatives

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The morpholine heterocycle is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Its unique physicochemical characteristics, including its ability to form hydrogen bonds, contribute to its versatility across a wide range of biological targets.[2] On the other hand, the propionic acid scaffold is the foundation for the widely successful class of non-steroidal anti-inflammatory drugs (NSAIDs), which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

The conjugation of these two moieties into a single molecular entity presents a compelling strategy for the development of novel therapeutics with potentially unique or enhanced biological activities. This guide will explore the prospective applications of morpholine propionic acid derivatives in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Synthesis of the Core Scaffold: 3-(Morpholin-4-yl)propanoic Acid

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core scaffold, 3-(morpholin-4-yl)propanoic acid. A reliable synthetic route is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathway

A common and effective method for the synthesis of 3-(morpholin-4-yl)propanoic acid involves a two-step process starting from methyl 3-morpholinopropionate.[5]

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification Morpholine Morpholine Methyl_3-morpholinopropionate Methyl_3-morpholinopropionate Morpholine->Methyl_3-morpholinopropionate Methanol Methyl_acrylate Methyl_acrylate Methyl_acrylate->Methyl_3-morpholinopropionate 3-morpholinopropanoic_acid 3-morpholinopropanoic_acid Methyl_3-morpholinopropionate->3-morpholinopropanoic_acid Ethanol, 80°C Potassium_hydroxide Potassium_hydroxide Potassium_hydroxide->3-morpholinopropanoic_acid MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Morpholine Propionic Acid Derivatives Incubation_24h->Compound_Treatment Incubation_24_72h Incubate for 24-72h Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Solution Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add Solubilizing Agent Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End Incubating_4h Incubating_4h Incubating_4h->Formazan_Solubilization COX2_Inhibition_Assay Start Start Reagent_Preparation Prepare COX-2 Enzyme, Arachidonic Acid, and Test Compounds Start->Reagent_Preparation Reaction_Setup Add Enzyme and Test Compound to 96-well Plate Reagent_Preparation->Reaction_Setup Incubation_15min Incubate for 15 min at 37°C Reaction_Setup->Incubation_15min Reaction_Initiation Add Arachidonic Acid Incubation_15min->Reaction_Initiation Reaction_Termination Stop Reaction with SnCl2 Reaction_Initiation->Reaction_Termination PGE2_Quantification Quantify PGE2 by ELISA Reaction_Termination->PGE2_Quantification Data_Analysis Calculate IC50 Value PGE2_Quantification->Data_Analysis End End Data_Analysis->End

Sources

(S)-2-Morpholin-4-yl-propionic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Introduction: Understanding the Compound and its Associated Risks

This compound (CAS No. 237427-96-2) is an organic compound frequently utilized as a building block in pharmaceutical research and development.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and data synthesized from authoritative sources. The compound typically presents as an off-white to light yellow solid.[2] While stable under recommended storage conditions, it is classified as hazardous, necessitating stringent adherence to the procedures outlined herein.[1]

Section 1: Hazard Identification and Classification

A critical first step in safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and the GHS07 pictogram, indicating that it can cause less severe, but still significant, hazards.[1][3]

GHS Hazard Summary

The following table summarizes the GHS hazard classifications for this compound, which are consistently reported across multiple safety data sheets.[1][2][3]

Hazard Class Hazard Code Description
Acute toxicity, OralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation
Primary Routes of Exposure and Symptoms
  • Inhalation: Inhaling the dust may cause respiratory tract irritation.[2][3] Symptoms can include coughing, sneezing, and shortness of breath.

  • Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[2][3]

  • Eye Contact: The compound is a serious eye irritant, and contact can result in pain, watering, and redness.[2][3] Prolonged contact may cause damage.

  • Ingestion: Ingestion is harmful and can lead to gastrointestinal irritation, nausea, and vomiting.[2][4]

Section 2: Risk Mitigation through the Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures for mitigating exposure. This workflow should be considered before any handling of the compound commences.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Engineering Controls cluster_2 Specific Administrative Controls cluster_3 Required PPE Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin FumeHood Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective SOPs Develop & Follow SOPs Admin->SOPs Goggles Chemical Splash Goggles PPE->Goggles Ventilation Local Exhaust Ventilation WeighingStation Vented Balance Enclosure Training Mandatory Safety Training Housekeeping Good Housekeeping Practices Labeling Clear Chemical Labeling Gloves Nitrile Gloves Coat Lab Coat

Caption: Hierarchy of controls applied to handling the target compound.

Section 3: Standard Operating Procedures for Handling

Adherence to detailed protocols is non-negotiable. The causality behind these steps is to minimize the generation of airborne dust and prevent direct contact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the final barrier between the researcher and the hazard.[5][6]

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant chemical splash gogglesProtects against dust particles and potential splashes, fulfilling the H319 warning.[6]
Hand Protection Nitrile gloves (check for integrity before use)Provides a barrier against skin contact to prevent irritation (H315).[7]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.[5][6]
Respiratory Not required if handled within a fume hood.A fume hood provides adequate ventilation to mitigate the respiratory irritation hazard (H335).[7]
Protocol for Weighing and Handling Solid Compound

The primary risk when handling this compound is the inhalation of aerosolized powder.[8] Therefore, all manipulations should be performed within a certified chemical fume hood or a powder weighing station.[7][8]

  • Preparation: a. Don all required PPE as specified in the table above. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height.[6] c. Decontaminate the work surface and lay down disposable bench paper to contain any minor spills.[8]

  • Handling: a. Retrieve the container from its designated storage location. b. Slowly and carefully open the container away from your face to avoid inhaling any dust that may have become airborne.[6] c. Use a spatula to transfer the desired amount of the solid. Avoid rapid movements that could create dust clouds. d. If weighing, use an analytical balance inside a vented enclosure or take measures to minimize air currents that can affect the reading and disperse the powder.[8]

  • Post-Handling: a. Tightly seal the container immediately after use. b. Clean the spatula and any other equipment used. c. Wipe down the work surface in the fume hood. d. Carefully fold the disposable bench paper, place it in a sealed bag, and dispose of it as hazardous waste. e. Wash hands thoroughly with soap and water after removing gloves.[1]

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.[5][9]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1] The storage area should be secure and locked up.[1][2] Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]

  • Incompatible Materials: Segregate from strong oxidizing agents.[1][10] Do not store near acids or bases.[9]

Section 5: Emergency Procedures

Preparedness for accidents is a cornerstone of laboratory safety.[7]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • If Inhaled (H335): Remove the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell or breathing is difficult, call a poison center or physician.[1]

  • If on Skin (H315): Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, seek medical advice.[2]

  • If in Eyes (H319): Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get immediate medical attention.[2]

  • If Swallowed (H302): Rinse mouth with water.[2] Call a POISON CENTER or doctor immediately if you feel unwell.[1][2] Do NOT induce vomiting.[1]

Spill Response Protocol

A prompt and correct response to a spill is critical to prevent exposure and contamination.

Spill_Response_Workflow Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill (Is it minor or major?) Alert->Assess Evacuate Evacuate the area Call emergency services Assess->Evacuate Major PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Contain Cover spill with inert absorbent material (e.g., sand, vermiculite) AVOID RAISING DUST PPE->Contain Collect Carefully sweep or scoop material into a labeled hazardous waste container Contain->Collect Decontaminate Clean the spill area with an appropriate solvent/detergent Collect->Decontaminate Dispose Dispose of all materials (absorbent, PPE, etc.) as hazardous waste Decontaminate->Dispose Report Report the incident to the lab supervisor/safety officer Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through an authorized waste disposal service in accordance with all local, state, and federal regulations.[1][10]

References

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). BenchSci. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

Sources

(S)-2-Morpholin-4-yl-propionic acid hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety properties of this compound (CAS No. 237427-96-2). As a specialized reagent in drug discovery and organic synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective, explaining the causality behind safety protocols by examining the compound's structural components: the morpholine ring and the propionic acid backbone.

Compound Identity and Physicochemical Properties

This compound is a chiral organic compound, typically appearing as an off-white to light yellow solid at room temperature.[1] Its structure features a morpholine moiety attached to a propionic acid chain, supplied as a hydrochloride salt to improve stability and solubility in certain solvents.

PropertyValueSource(s)
Chemical Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[2]
CAS Number 237427-96-2[1][2][3][4][5][6]
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.64 g/mol [2][3][7]
Appearance Off-white to light yellow solid[1]
Storage Temperature Room temperature, in an inert atmosphere[1][5][7]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[2] These classifications are logically derived from the known toxicological profiles of its parent structures: morpholine and propionic acid.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The signal word for this compound is "Warning" .[2]

The Causality Behind the Hazards: A Structural Perspective

Understanding why this compound is hazardous is key to fostering a robust safety culture. The hazards are not arbitrary; they are rooted in the chemical reactivity of its functional groups.

  • The Morpholine Moiety: Morpholine is a corrosive liquid that is toxic by inhalation, skin absorption, and ingestion.[8] It is a severe irritant to the skin, eyes, and respiratory tract.[8] Chronic exposure studies in animals have shown that morpholine can cause damage to the liver, kidneys, and lungs.[9][10] The presence of the morpholine ring in the target compound is the primary driver for the skin, eye, and respiratory irritation warnings.

  • The Propionic Acid Backbone: Propionic acid is also classified as a corrosive substance, capable of causing severe skin burns and eye damage.[11][12] Vapors can cause significant respiratory irritation.[11][12][13] This acidic functional group contributes to the overall irritant and corrosive potential of the molecule.

  • Solid Form & Dust: As a powdered solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes. Fine powders can be easily aerosolized, leading to respiratory irritation.[14]

Laboratory Risk Assessment Workflow

A systematic risk assessment is mandatory before any new experiment involving this compound. This process allows researchers to identify potential exposure scenarios and implement appropriate controls.

Caption: A logical workflow for conducting a chemical risk assessment.

Safe Handling and Engineering Controls

Given the compound's hazard profile as a powdered irritant, a multi-layered approach to safety, prioritizing engineering controls, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood to mitigate inhalation risks.[15][16][17]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle or store this chemical in rooms with recirculating exhaust.[17]

  • Balances and Weighing: To prevent contamination of the general lab space, do not weigh the dry powder on an open balance.[17] A recommended procedure is:

    • Tare a sealable container (e.g., a vial with a cap) on the balance.

    • Transfer the container to the fume hood.

    • Add the powdered compound to the container inside the hood.

    • Seal the container securely.

    • Return the sealed container to the balance for the final weight measurement.[14][17]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound:

  • Eye Protection: ANSI-certified (Z87) chemical splash goggles are mandatory.[16]

  • Hand Protection: Chemically compatible gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated and inspect them for tears or holes before use.[14]

  • Body Protection: A knee-length laboratory coat is required.[16] For procedures with a higher risk of spills or dust generation, consider an apron or disposable sleeves.

Storage and Disposal

Proper storage and waste management are critical to prevent accidental exposure and environmental contamination.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][18]

  • Location: Store below eye level, preferably in a designated cabinet for irritant or toxic chemicals.[15][16][19]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[18][20]

  • Secondary Containment: Use secondary containment, such as a non-reactive plastic bin, to contain any potential leaks or spills.[15][16][19]

Waste Disposal
  • Classification: Dispose of unused material and contaminated items (e.g., gloves, wipes, bench paper) as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, compatible, and sealable container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[16][19]

Emergency Procedures: Spills and Exposure

Prompt and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

The response depends on the size of the spill.

  • Minor Spill (Small, contained, manageable by lab personnel):

    • Alert personnel in the immediate area.[15][19]

    • Wearing appropriate PPE, gently cover the powdered spill with a moist sorbent pad or wet the powder with a suitable, non-reactive solvent (e.g., water, if compatible) to prevent dust generation.[15][19]

    • Carefully sweep or wipe the absorbed material into a designated hazardous waste container.[19]

    • Decontaminate the spill area with soap and water.[15][19]

    • Dispose of all cleanup materials as hazardous waste.[16]

  • Major Spill (Large, uncontained, or if you feel unsafe):

    • Attend to any injured persons and remove them from the immediate exposure area.[15][19]

    • Evacuate the laboratory immediately.[15][19]

    • Close the doors to the affected area and post a warning sign.[15][19]

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) for assistance.[15][19]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][18][20][21]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[12][18][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[11][18][20] Seek immediate medical attention.[12]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[18][20] Call a poison control center or doctor immediately for treatment advice.[18]

Conclusion

This compound is a valuable research chemical with a well-defined, manageable hazard profile. Its risks, primarily related to irritation and acute oral toxicity, are directly linked to its morpholine and propionic acid components. By understanding this structure-activity relationship and adhering to the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness, researchers can handle this compound safely and effectively. A proactive safety culture, grounded in scientific understanding, is the cornerstone of responsible research and development.

References

  • Toxicity of morpholine. (2024, October 5). Shenyang East Chemical Science-Tech Co., Ltd. Retrieved from [Link]

  • Morpholine: Human health tier II assessment. (2016, July 1). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Morpholine (HSG 92, 1995). INCHEM. Retrieved from [Link]

  • Irritant Chemicals: Description. Scribd. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2021, March 26). Canada.ca. Retrieved from [Link]

  • Safety Data Sheet: Propionic acid. Carl Roth. Retrieved from [Link]

  • Morpholine. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

  • 237427-96-2 this compound. ChemSigma. Retrieved from [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society. Retrieved from [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. Retrieved from [Link]

  • Irritant Chemicals. University of Michigan-Dearborn. Retrieved from [Link]

  • Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. ASTM International. Retrieved from [Link]

  • Irritants. Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Risk assessment - Chemical safety. Simon Fraser University. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • SOP: Irritants. (2022, October 4). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Overview of Risk Assessment. In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. (2007). Washington (DC): National Academies Press (US). Retrieved from [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Retrieved from [Link]

  • Advancing Chemical Risk Assessment Decision-Making with Population Variability Data: Challenges and Opportunities. (2020). Toxicological Sciences, 174(2), 163-171. Retrieved from [Link]

  • New approaches to risk assessment of chemical mixtures. ResearchGate. Retrieved from [Link]

  • This compound. Alchemill. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

Sources

A Roadmap for Investigating the Therapeutic Potential of (S)-2-Morpholin-4-yl-propionic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

(S)-2-Morpholin-4-yl-propionic acid HCl is a chiral synthetic compound featuring a morpholine ring and a propionic acid moiety. While specific therapeutic applications for this molecule are not yet established in published literature, its structural components are present in numerous clinically successful drugs. The morpholine scaffold is recognized for its favorable physicochemical and metabolic properties, often imparting improved pharmacokinetics and central nervous system (CNS) permeability.[1][2] Propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of (S)-2-Morpholin-4-yl-propionic acid HCl. It outlines a multi-tiered research and development strategy, from initial hypothesis based on structural analogy to detailed protocols for in vitro validation. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Introduction: Rationale for Investigation

The drug discovery process is a long and complex endeavor, often beginning with the identification of a novel chemical entity that possesses structural features suggestive of therapeutic potential.[5][6] (S)-2-Morpholin-4-yl-propionic acid HCl, with CAS number 237427-96-2, is one such molecule.[7][8] An analysis of its structure reveals two key pharmacophores:

  • The Morpholine Ring: This versatile heterocycle is a "privileged structure" in medicinal chemistry.[1] Its presence can enhance drug-like properties, including aqueous solubility and metabolic stability, and it is a common feature in drugs targeting the CNS, inflammation, and cancer.[1][2][9] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the flexible chair-like conformation allows it to fit into various binding pockets.[2][10]

  • The (S)-Propionic Acid Moiety: The 2-arylpropionic acid structure is famously associated with NSAIDs like ibuprofen and naproxen.[3][11] The (S)-enantiomer is typically the more active form, responsible for the therapeutic effects.[3][4] This functional group suggests a potential for anti-inflammatory or analgesic activity.

Based on these structural alerts, this guide will hypothesize potential therapeutic applications and detail the experimental workflows necessary to investigate them, creating a self-validating system for inquiry.

Hypothesized Therapeutic Areas & Initial Screening Strategy

Given the structural motifs, two primary therapeutic areas are hypothesized for initial investigation: Oncology and Neurodegenerative Disorders . The morpholine ring is a key component of several kinase inhibitors used in oncology, notably PI3K inhibitors.[2] Furthermore, the balanced lipophilicity and hydrogen bonding capacity of morpholine derivatives often enhance blood-brain barrier permeability, making them suitable candidates for CNS disorders.[10][12]

Tier 1: In Silico and High-Throughput Screening

The initial phase of investigation involves broad, high-throughput methods to identify potential biological targets.[13]

  • In Silico Profiling: Computational models can predict potential protein targets and assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to forecast the compound's drug-like potential.

  • High-Throughput Screening (HTS): The compound should be screened against large panels of biologically relevant targets. A primary focus would be a comprehensive kinase panel, given the prevalence of the morpholine moiety in kinase inhibitors. A secondary focus would be on receptor panels relevant to neuro-inflammation and neurodegeneration.

The workflow for this initial screening phase is designed to rapidly identify promising "hits" for further study.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Validation Compound (S)-2-Morpholin-4-yl-propionic acid HCl InSilico In Silico Profiling (Target Prediction, ADMET) Compound->InSilico HTS High-Throughput Screening (e.g., Kinase & Receptor Panels) Compound->HTS Data Data Analysis & Hit Prioritization InSilico->Data HTS->Data Hit Hypothetical Hit: PI3K Inhibition Data->Hit Proceed with Top Hit

Caption: Tier 1 Drug Discovery Workflow.

Tier 2: In-Depth In Vitro Validation - A Case Study in Oncology

Assuming a hypothetical "hit" from the Tier 1 screening indicates inhibitory activity against the Phosphoinositide 3-kinase (PI3K) enzyme, a critical node in cancer signaling, the next phase involves detailed validation.[14][15] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[16]

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The first step in validation is to confirm that the compound directly interacts with its putative target within a cellular context. CETSA is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding.[17][18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a cancer cell line with a known active PI3K pathway (e.g., MCF-7 breast cancer cells) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of (S)-2-Morpholin-4-yl-propionic acid HCl (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the precipitated, denatured proteins from the soluble fraction.[19]

  • Detection: Carefully collect the supernatant and analyze the amount of soluble PI3K protein remaining at each temperature using Western Blotting. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.[17][20]

Enzymatic Activity: In Vitro Kinase Assay

To quantify the inhibitory potency of the compound, a direct enzymatic assay is required. Luminescence-based kinase assays, which measure the amount of ADP produced, are a common and robust method.[21][22]

Experimental Protocol: Luminescence-Based PI3K Kinase Assay

  • Compound Preparation: Prepare a serial dilution of (S)-2-Morpholin-4-yl-propionic acid HCl in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Recombinant PI3K enzyme.

    • Kinase substrate (e.g., PIP2).

    • The serially diluted compound or DMSO vehicle control.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[21]

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.[21]

  • Signal Generation: Add a second detection reagent that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM) [Hypothetical Data]
(S)-2-Morpholin-4-yl-propionic acid HClPI3Kα75
GDC-0941 (Control Inhibitor)PI3Kα8
Staurosporine (Control Inhibitor)Pan-Kinase5[21]
Table 1: Hypothetical IC50 data from an in vitro kinase assay.
Pathway Modulation: Western Blot Analysis

To confirm that target inhibition translates to a functional effect on the downstream signaling pathway, Western Blotting is used to measure the phosphorylation status of key pathway proteins like Akt.[23][24] Activation of PI3K leads to the phosphorylation of Akt; therefore, an effective inhibitor should reduce this phosphorylation.[16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Compound (S)-2-Morpholin-4-yl-propionic acid HCl Compound->PI3K Inhibits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocol: Western Blot for p-Akt Levels

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation, then treat with various concentrations of the compound for a specified time (e.g., 2 hours).[23]

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[25]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or nonfat dry milk in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and capture the image with a digital imager.[23]

  • Analysis: Quantify the band intensities. A decrease in the p-Akt/total Akt ratio with increasing compound concentration indicates effective pathway inhibition.

Tier 3: Cell-Based Functional Assays

The final stage of in vitro validation is to demonstrate that the compound's molecular activity translates into a desired cellular phenotype, such as inhibiting cancer cell proliferation.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[26] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26][27]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[28]

  • Compound Treatment: Treat the cells with a range of concentrations of (S)-2-Morpholin-4-yl-propionic acid HCl for 72 hours. Include wells with vehicle control and wells with media only for background subtraction.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[28][29]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[26][28]

  • Data Analysis: Subtract the background absorbance and plot cell viability (%) against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Treatment GroupConcentration (µM)% Cell Viability [Hypothetical Data]
Vehicle Control (DMSO)0100
(S)-2-Morpholin-4-yl-propionic acid HCl0.188
(S)-2-Morpholin-4-yl-propionic acid HCl152
(S)-2-Morpholin-4-yl-propionic acid HCl1015
(S)-2-Morpholin-4-yl-propionic acid HCl1004
Table 2: Hypothetical cell viability data from an MTT assay.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial investigation of (S)-2-Morpholin-4-yl-propionic acid HCl's therapeutic potential. By systematically progressing from broad screening to specific, validated in vitro assays, researchers can build a robust data package. The protocols described herein for a hypothetical oncology application—confirming target engagement with CETSA, quantifying potency with a kinase assay, verifying pathway modulation via Western Blot, and assessing cellular function with an MTT assay—form a self-validating workflow applicable to drug discovery.

Positive results from this in vitro cascade would justify advancing the compound into the preclinical development phase, which includes lead optimization, formulation, pharmacokinetic studies, and in vivo efficacy and toxicology testing in animal models.[30][31] This rigorous, tiered approach ensures that resources are focused on compounds with the highest probability of success, forming the foundation of modern therapeutic development.

References

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

  • Title: Targeting PI3K/Akt/mTOR Signaling in Cancer Source: PubMed Central (PMC) URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]

  • Title: PI3K/AKT1/MTOR Source: My Cancer Genome URL: [Link]

  • Title: Role of PI3K/AKT/mTOR in Cancer Signaling Source: ScienceDirect URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: IJPPR URL: [Link]

  • Title: (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: ResearchGate URL: [Link]

  • Title: (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride Source: PubChem URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow Source: Vipergen URL: [Link]

  • Title: Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses Source: Pharmacology URL: [Link]

  • Title: Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential Source: PubMed URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Preclinical Phase Of The Drug Development Process - An Overview Source: Fios Genomics URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: The phases of preclinical and clinical trials Source: Profil URL: [Link]

  • Title: Comprehensive Guide to the Drug Development Process and Approval Source: Taconic Biosciences URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]

  • Title: Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis Source: Bio-Techne URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

Sources

The Serendipitous Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a simple six-membered heterocycle, has carved a remarkable niche in the landscape of chemistry, evolving from an industrial commodity to a privileged scaffold in modern drug discovery. This in-depth technical guide charts the historical trajectory of morpholine and its derivatives, from its initial, somewhat mistaken, christening to its current status as a cornerstone of medicinal chemistry. We will explore the evolution of its synthesis, delve into the physicochemical properties that render it so valuable, and chronicle the discovery of key morpholine-containing therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and practical, field-proven insights into the enduring utility of this versatile molecule.

The Genesis of a Heterocycle: Discovery and Early History

The story of morpholine begins not with a targeted synthesis but with a misnomer. The German chemist Ludwig Knorr is credited with naming the compound in the late 19th century, incorrectly believing it to be a structural component of morphine.[1] While the name persisted, the true genesis of morpholine synthesis lies in the early 20th-century exploration of industrial chemistries.

The first commercially viable production methods for morpholine emerged from the need for efficient and scalable processes.[1][2] These early industrial syntheses laid the groundwork for the widespread availability of morpholine, paving the way for its diverse applications.

Timeline of Morpholine Synthesis Development

The industrial production of morpholine has undergone significant evolution, driven by the pursuit of higher yields, greater efficiency, and improved safety and environmental profiles.

G cluster_0 Early Industrial Era (Early-Mid 20th Century) cluster_1 Mid-20th Century Innovations cluster_2 Modern Industrial Processes (Late 20th Century - Present) Dehydration of Diethanolamine Dehydration of Diethanolamine with Sulfuric Acid - Foundation of early industrial production. - Required handling of large quantities of corrosive acid. Bis(2-chloroethyl)ether Route Reaction of Bis(2-chloroethyl)ether with Ammonia - An alternative to the sulfuric acid process. - Generated ammonium chloride as a byproduct. Dehydration of Diethanolamine->Bis(2-chloroethyl)ether Route Evolution of Synthesis Diethylene Glycol Route Reaction of Diethylene Glycol with Ammonia - High temperature and pressure over a hydrogenation catalyst. - More efficient and now the most common industrial method. Bis(2-chloroethyl)ether Route->Diethylene Glycol Route Shift to more efficient methods

Caption: Evolution of Industrial Morpholine Synthesis.

Physicochemical Properties: The Key to Versatility

The widespread utility of morpholine in both industrial and medicinal chemistry is a direct consequence of its unique physicochemical properties. As a saturated heterocycle containing both an ether and a secondary amine functional group, morpholine possesses a distinct profile compared to other cyclic amines like piperidine and piperazine.

Comparative Analysis of Cyclic Amines

The following table provides a comparative overview of key physicochemical properties of morpholine, piperidine, and piperazine, highlighting the attributes that make morpholine a valuable building block.

PropertyMorpholinePiperidinePiperazine
Molecular Formula C₄H₉NOC₅H₁₁NC₄H₁₀N₂
Molar Mass ( g/mol ) 87.1285.1586.14
Boiling Point (°C) 128.9106146
pKa of Conjugate Acid 8.3611.229.73 (pKa1), 5.35 (pKa2)
Water Solubility MiscibleMiscibleFreely Soluble
logP (Octanol-Water) -0.860.84-1.43

The lower basicity (pKa) of morpholine compared to piperidine is a crucial feature, resulting from the electron-withdrawing effect of the oxygen atom. This reduced basicity often leads to improved pharmacokinetic properties in drug candidates, such as reduced binding to off-target receptors and altered metabolic profiles. Furthermore, its miscibility with water and a wide range of organic solvents makes it a versatile solvent and reagent in organic synthesis.[1]

The Rise of a Privileged Scaffold: Morpholine in Medicinal Chemistry

The transition of morpholine from an industrial chemical to a "privileged scaffold" in medicinal chemistry is a testament to its favorable drug-like properties. The morpholine moiety is now a common feature in a multitude of approved and experimental drugs, where it can serve several key functions:

  • Improving Physicochemical Properties: The inclusion of a morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Acting as a Pharmacophore: The nitrogen and oxygen atoms of the morpholine ring can participate in crucial hydrogen bonding interactions with biological targets.

  • Serving as a Rigid Scaffold: The chair-like conformation of the morpholine ring can provide a rigid framework to orient other functional groups for optimal binding to a target protein.

Case Study: The Discovery of Linezolid (Zyvox®)

The discovery of linezolid, the first of a new class of antibiotics known as oxazolidinones, provides a compelling example of the strategic use of the morpholine ring in drug design. In the 1990s, a team at Pharmacia and Upjohn (now part of Pfizer) was searching for novel antibacterial agents to combat the growing threat of drug-resistant Gram-positive bacteria.

Their research led them to the oxazolidinone scaffold, and through extensive structure-activity relationship (SAR) studies, they discovered that the incorporation of a morpholine ring at a specific position on the phenyl oxazolidinone core resulted in a compound with potent antibacterial activity and a favorable safety profile.[3] The morpholine moiety in linezolid is crucial for its activity, contributing to its binding to the bacterial ribosome and its overall pharmacokinetic properties.

G cluster_0 Drug Discovery Workflow Scaffold_ID Identification of Oxazolidinone Scaffold SAR_Studies Extensive SAR Studies Scaffold_ID->SAR_Studies Leads to Morpholine_Intro Introduction of Morpholine Moiety SAR_Studies->Morpholine_Intro Reveals importance of Lead_Opt Lead Optimization Morpholine_Intro->Lead_Opt Enables Linezolid Linezolid (Zyvox®) Lead_Opt->Linezolid Results in

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its morpholine moiety, a common pharmacophore, imparts desirable physicochemical properties such as aqueous solubility and metabolic stability to parent molecules. The propionic acid backbone with a defined stereocenter offers a scaffold for constructing complex and stereospecific bioactive compounds. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and providing a self-validating, step-by-step methodology.

Strategic Approach: Stereospecific Nucleophilic Substitution

The chosen synthetic strategy hinges on a stereospecific nucleophilic substitution (SN2) reaction. This approach is favored for its efficiency and control over the stereochemistry of the final product. The synthesis commences with a commercially available chiral precursor, (S)-2-bromopropionic acid, which possesses the desired stereoconfiguration at the α-carbon. Morpholine, a secondary amine, serves as the nucleophile, displacing the bromide leaving group. This reaction proceeds with an inversion of configuration, a hallmark of the SN2 mechanism. However, since the incoming nucleophile and the leaving group have different Cahn-Ingold-Prelog priorities, the final product retains the (S) configuration. The synthesis culminates in the formation of the hydrochloride salt, which enhances the compound's stability and crystallinity, facilitating its purification and handling.

Materials and Equipment

Reagents
ReagentGradeSupplier
(S)-2-Bromopropionic acid≥98%Sigma-Aldrich
Morpholine≥99%Acros Organics
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid2 M in diethyl etherSigma-Aldrich
Sodium sulfateAnhydrousVWR
Deuterated chloroform (CDCl3)99.8 atom % DCambridge Isotope Laboratories
Equipment
EquipmentType
Round-bottom flasksVarious sizes
Magnetic stirrer with heating mantle
Condenser
Dropping funnel
Rotary evaporator
Buchner funnel and filter paper
pH meter
NMR spectrometer400 MHz or higher
FT-IR spectrometer
Mass spectrometerESI or equivalent

Experimental Protocol

Part 1: Synthesis of (S)-2-Morpholin-4-yl-propionic acid

The core of the synthesis is the nucleophilic substitution of (S)-2-bromopropionic acid with morpholine. The reaction is performed under conditions that favor the SN2 pathway, ensuring stereochemical integrity.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Isolation A Dissolve (S)-2-bromopropionic acid in diethyl ether B Add morpholine dropwise at 0 °C A->B 1.1 C Stir at room temperature for 24 hours D Filter off morpholine hydrobromide C->D 1.2 E Concentrate the filtrate under reduced pressure D->E 1.3 F Redissolve crude product in diethyl ether G Add 2 M HCl in diethyl ether F->G 2.1 H Collect precipitate by filtration G->H 2.2 I Wash with cold diethyl ether and dry under vacuum H->I 2.3

Sources

Enantioselective Synthesis of (S)-2-Morpholin-4-yl-propionic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Amino Acids in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of pharmaceuticals, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. (S)-2-Morpholin-4-yl-propionic acid is a chiral α-amino acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its morpholine moiety can enhance aqueous solubility and introduce favorable pharmacokinetic properties, while the chiral propionic acid core provides a specific spatial orientation for interaction with biological targets. The ability to synthesize this compound in a specific enantiomeric form, the (S)-enantiomer, is therefore of paramount importance for the development of safe and efficacious drugs.

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-2-Morpholin-4-yl-propionic acid. The chosen synthetic strategy leverages the "chiral pool," utilizing a readily available and inexpensive enantiomerically pure starting material, (S)-alanine, to ensure the desired stereochemistry in the final product. This approach obviates the need for chiral chromatography or complex asymmetric catalysis, offering an efficient and cost-effective route for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Chiral Pool Approach

The overall synthetic strategy involves a two-step process commencing with the stereospecific conversion of (S)-alanine to (S)-2-chloropropionic acid, followed by a nucleophilic substitution with morpholine.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Nucleophilic Substitution S_Alanine (S)-Alanine S_2_Chloropropionic_Acid (S)-2-Chloropropionic Acid S_Alanine->S_2_Chloropropionic_Acid  NaNO2, HCl   Final_Product (S)-2-Morpholin-4-yl-propionic acid S_2_Chloropropionic_Acid->Final_Product  Nucleophilic Substitution   Morpholine Morpholine Morpholine->Final_Product

Figure 1: Overall synthetic workflow for (S)-2-Morpholin-4-yl-propionic acid.

The key to this enantioselective synthesis lies in the first step, the diazotization of (S)-alanine. This reaction proceeds with retention of configuration at the α-carbon, a well-established phenomenon for the diazotization of α-amino acids in the presence of chloride ions.[1][2] The readily available and enantiomerically pure (S)-alanine thus serves as a chiral template, directly transferring its stereochemistry to the intermediate, (S)-2-chloropropionic acid.

The second step is a standard SN2 reaction where morpholine, a secondary amine, acts as a nucleophile, displacing the chloride from (S)-2-chloropropionic acid. This reaction proceeds with inversion of configuration at the chiral center. However, since the starting material for this step is (S)-2-chloropropionic acid, the final product will have the desired (S) configuration.

Experimental Protocols

Part 1: Synthesis of (S)-2-Chloropropionic Acid from (S)-Alanine

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

Materials:

  • (S)-Alanine (1.0 mol, 89.1 g)

  • 5 N Hydrochloric Acid (1300 mL)

  • Sodium Nitrite (1.6 mol, 110 g)

  • Deionized Water

  • Diethyl Ether

  • Sodium Carbonate

  • Saturated Brine Solution

  • Calcium Chloride (anhydrous)

Equipment:

  • 4-L three-necked round-bottomed flask

  • Mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice/sodium chloride bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In the 4-L three-necked flask, dissolve (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cool the solution to 0°C using an ice/sodium chloride bath.

  • Prepare a solution of sodium nitrite in 400 mL of water and cool it to 0°C.

  • With vigorous stirring, add the cold sodium nitrite solution dropwise to the alanine solution over a period of approximately 5 hours, ensuring the reaction temperature is maintained below 5°C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.

  • To remove dissolved nitrogen oxides, connect the flask to a water aspirator and carefully apply a vacuum with stirring for about 3 hours. The color of the solution should change from yellowish-brown to pale yellow.

  • Carefully add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases.

  • Extract the reaction mixture with four 400-mL portions of diethyl ether.

  • Combine the ether extracts and concentrate to a volume of approximately 300 mL using a rotary evaporator.

  • Wash the concentrated ether solution with 50 mL of saturated brine. Re-extract the brine wash with three 100-mL portions of diethyl ether.

  • Combine all ethereal solutions and dry over anhydrous calcium chloride for at least 10 hours.

  • Remove the diethyl ether by distillation at atmospheric pressure.

  • Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75-77°C at 10 mmHg.[1]

Expected Yield: 58-65% of (S)-2-chloropropionic acid as a colorless oil.[1]

ParameterValueReference
Starting Material(S)-Alanine[1]
Key ReagentsNaNO₂, HCl[1]
Reaction Temp.0-5 °C[1]
Yield58-65%[1]
Boiling Point75-77°C / 10 mmHg[1]

Table 1: Key parameters for the synthesis of (S)-2-chloropropionic acid.

Part 2: Synthesis of (S)-2-Morpholin-4-yl-propionic acid

This protocol is based on standard procedures for the nucleophilic substitution of α-halo acids with amines.

Materials:

  • (S)-2-Chloropropionic acid (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Acetonitrile (or a suitable polar aprotic solvent)

  • Sodium Bicarbonate (or another suitable base, 2.0 equiv)

  • Deionized Water

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve (S)-2-chloropropionic acid in acetonitrile.

  • Add sodium bicarbonate to the solution.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material and non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid. A precipitate of the product may form.

  • Extract the acidified aqueous layer with several portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Outcome: (S)-2-Morpholin-4-yl-propionic acid as a solid.

ParameterDescription
Reaction TypeNucleophilic Substitution (SN2)
NucleophileMorpholine
Electrophile(S)-2-Chloropropionic acid
BaseSodium Bicarbonate
SolventAcetonitrile

Table 2: Key parameters for the synthesis of (S)-2-Morpholin-4-yl-propionic acid.

Analytical Characterization

The enantiomeric purity of the final product should be determined using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. The chemical structure and purity should be confirmed by standard analytical methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note details a robust and efficient method for the enantioselective synthesis of (S)-2-Morpholin-4-yl-propionic acid. By employing a chiral pool strategy starting from the readily available (S)-alanine, the desired enantiomer can be obtained in good yield and high optical purity. The provided step-by-step protocols are designed to be easily followed by researchers in both academic and industrial settings, facilitating the synthesis of this important chiral building block for drug discovery and development.

References

  • Koppenhoefer, B.; Schurig, V. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses1988 , 66, 151. DOI: 10.15227/orgsyn.066.0151. [Link]

  • 2-Chloropropionic acid - Wikipedia. [Link]

Sources

Application Notes and Protocols for the Use of (S)-2-Morpholin-4-yl-propionic acid HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Morpholine Scaffolds in Peptide Therapeutics

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate pharmacological properties. (S)-2-Morpholin-4-yl-propionic acid, a proline analogue, introduces a morpholine scaffold into the peptide backbone. This modification is not merely structural; it is a strategic decision to enhance the therapeutic potential of the peptide. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently associated with improved solubility, metabolic stability, and bioavailability of drug candidates.[1] Its inclusion can impart favorable pharmacokinetic profiles and enhance interactions with biological targets.[1][2]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of (S)-2-Morpholin-4-yl-propionic acid HCl into peptide sequences using solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, the following notes are curated to provide not just a methodology, but a framework for understanding the causality behind the experimental choices, ensuring robust and reproducible results.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is fundamental to its successful application. The hydrochloride salt of (S)-2-Morpholin-4-yl-propionic acid is typically a white to off-white solid.[3] For use in Fmoc-based solid-phase peptide synthesis, it is essential to use the N-Fmoc protected form, Fmoc-(S)-2-Morpholin-4-yl-propionic acid.

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₃[4]
Molecular Weight 195.64 g/mol [4]
Appearance Off-white to light yellow Solid[3]
Storage Store at room temperature[3]

Diagram: General Workflow for Peptide Synthesis

The following diagram outlines the fundamental steps of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, which is the recommended approach for incorporating Fmoc-(S)-2-Morpholin-4-yl-propionic acid.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Washing1->Coupling 3. DMF Wash Washing2 Washing Coupling->Washing2 4. Fmoc-AA, Coupling Reagent, Base Repeat Repeat Cycle Washing2->Repeat 5. DMF Wash Repeat->Fmoc_Deprotection n cycles Cleavage Cleavage & Deprotection Repeat->Cleavage:w Purification Purification Cleavage->Purification TFA Cocktail

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-(S)-2-Morpholin-4-yl-propionic acid

The following protocol is designed for the manual solid-phase synthesis of peptides and has been optimized for the incorporation of Fmoc-(S)-2-Morpholin-4-yl-propionic acid, which, as an N-substituted amino acid, may present steric challenges. The use of a potent coupling reagent is highly recommended to ensure efficient amide bond formation.

Materials and Reagents
  • Fmoc-(S)-2-Morpholin-4-yl-propionic acid

  • Standard Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling Reagents:

    • HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methylmorpholine (NMM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add DMF (10 mL per gram of resin) and allow to swell for at least 1 hour at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the Fmoc deprotection solution (20% piperidine in DMF).

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with fresh deprotection solution for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-(S)-2-Morpholin-4-yl-propionic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(S)-2-Morpholin-4-yl-propionic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

    • Monitoring the Coupling: Perform a Kaiser test (or other appropriate colorimetric test) to monitor the completion of the coupling reaction. A negative test (yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommended Reagent Quantities for Coupling
ReagentEquivalents (relative to resin loading)
Fmoc-(S)-2-Morpholin-4-yl-propionic acid4
HATU3.9
DIPEA8

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: As an N-substituted amino acid, (S)-2-Morpholin-4-yl-propionic acid can exhibit slower coupling kinetics due to steric hindrance. Onium-based coupling reagents like HATU and HBTU are highly efficient and are recommended for such "difficult" couplings as they form highly reactive activated esters.[5]

  • Use of DIPEA: A non-nucleophilic base such as DIPEA is crucial to activate the carboxylic acid of the incoming Fmoc-amino acid without causing premature deprotection of the Fmoc group.[6]

  • Pre-activation: Pre-activating the amino acid before adding it to the resin can improve coupling efficiency, especially for sterically hindered residues.

  • Double Coupling: If the Kaiser test indicates incomplete coupling after the initial reaction time, a second coupling with fresh reagents is a reliable strategy to drive the reaction to completion.

Troubleshooting

  • Incomplete Coupling:

    • Cause: Insufficient reaction time, inefficient coupling reagent, or significant steric hindrance.

    • Solution: Extend the coupling time, perform a double coupling, or switch to a more potent coupling reagent like PyBOP.

  • Racemization:

    • Cause: Prolonged exposure to basic conditions during activation and coupling.

    • Solution: Minimize the pre-activation time and ensure the use of the recommended equivalents of base.

Visualization of the Coupling Reaction

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-(S)-Morpholinyl-Propionic Acid Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester Carboxylic Acid Activation HATU HATU + DIPEA HATU->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Deprotected Resin-Bound Amine Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling.

Conclusion

The incorporation of (S)-2-Morpholin-4-yl-propionic acid into peptide sequences is a valuable strategy for enhancing their therapeutic properties. While its N-substituted nature may require optimization of coupling conditions, the use of potent coupling reagents and carefully controlled reaction parameters, as outlined in this guide, will enable its successful and efficient integration into a wide range of peptide therapeutics. The protocols and rationale provided herein are intended to serve as a robust starting point for researchers in their pursuit of novel and improved peptide-based drugs.

References

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 5, 2026, from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2011). Current Organic Chemistry, 15(24), 4259-4280.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 5, 2026, from [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. Retrieved January 5, 2026, from [Link]

  • Fmoc-3-(1-Morpholinyl)-L-Ala-OH. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Limited Time Offer (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Order Today. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467.

Sources

The Strategic Incorporation of (S)-2-Morpholin-4-yl-propionic acid hydrochloride in Modern Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged structure," a testament to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental but rather a result of its advantageous physicochemical, biological, and metabolic properties. The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique combination of features that medicinal chemists leverage to enhance the drug-like properties of molecules.[3][4] It can improve aqueous solubility, modulate lipophilicity, and introduce favorable interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[1][5]

(S)-2-Morpholin-4-yl-propionic acid hydrochloride stands out as a particularly valuable building block, offering a chiral scaffold that combines the benefits of the morpholine ring with a carboxylic acid handle. This arrangement allows for its straightforward incorporation into lead compounds, typically through the formation of amide bonds, a cornerstone reaction in medicinal chemistry.[6][7] The hydrochloride salt form enhances its stability and handling characteristics, making it a reliable reagent for a variety of synthetic applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting its influence on the properties of the final compound.

PropertyValueSource(s)
Chemical Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[8]
CAS Number 237427-96-2[8]
Molecular Formula C₇H₁₄ClNO₃[8]
Molecular Weight 195.64 g/mol [8]
Appearance Off-white to light yellow solidVendor Data
Purity Typically >97%Vendor Data
Storage Store at room temperature in an inert atmosphere[1]

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Core Application: EDC/HOBt-Mediated Amide Coupling Protocol

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation. One of the most robust and widely used methods for this transformation is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling, often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[2][3] This method is favored for its mild reaction conditions, high yields, and suppression of racemization at the chiral center.[3][9]

Causality Behind Experimental Choices:
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The byproducts of this reaction are water-soluble, facilitating their removal during aqueous workup.[2][3]

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable, less susceptible to racemization, and reacts efficiently with the amine nucleophile to form the desired amide.[2][9]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

  • Solvent (e.g., DMF or DCM): Anhydrous aprotic solvents are used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.[2]

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of HOBt and Base: To the stirring solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Activation with EDC: Once the temperature has equilibrated to 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This sequence removes excess base, unreacted starting materials, and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification reagents Dissolve Building Block & Amine in Anhydrous Solvent add_reagents Add HOBt & DIPEA at 0°C reagents->add_reagents Stir add_edc Add EDC·HCl portion-wise at 0°C add_reagents->add_edc Equilibrate react Stir at RT for 12-18h (Monitor by TLC/LC-MS) add_edc->react Warm to RT workup Aqueous Workup (Acid, Base, Brine washes) react->workup Reaction Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify Isolate Crude end end purify->end Pure Amide Product

Caption: EDC/HOBt-Mediated Amide Coupling Workflow.

Strategic Applications in Drug Design and Development

The incorporation of the (S)-2-morpholin-4-yl-propionic acid moiety can be a strategic maneuver in lead optimization to address several key aspects of drug design.

Modulation of Physicochemical Properties:

The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity.[4] The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure contributes to a desirable conformational flexibility.[10] This can lead to improved aqueous solubility and better membrane permeability, crucial factors for oral bioavailability.[11]

Enhancement of Biological Potency:

The morpholine nitrogen is weakly basic, which can be advantageous for forming ionic interactions with acidic residues in a target's binding pocket.[10] The stereochemistry at the alpha-carbon provides a defined three-dimensional orientation for the rest of the molecule, which can be critical for achieving high-affinity binding to a specific biological target.

Improvement of Pharmacokinetic Profile:

The morpholine ring is generally metabolically stable, which can contribute to a longer in vivo half-life of the drug candidate.[3] By replacing more metabolically labile groups with this moiety, researchers can improve the overall pharmacokinetic profile of a compound.

G cluster_properties Inherent Properties cluster_outcomes Potential Outcomes in Drug Candidate bb (S)-2-Morpholin-4-yl- propionic acid HCl prop1 Chiral Scaffold bb->prop1 prop2 Metabolic Stability bb->prop2 prop3 Improved Solubility bb->prop3 out1 Enhanced Potency prop1->out1 out3 Favorable PK Profile prop2->out3 out2 Improved Bioavailability prop3->out2 final final out1->final Lead Optimization out2->final Lead Optimization out3->final Lead Optimization

Caption: Strategic Value of the Building Block in Lead Optimization.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its inherent structural and physicochemical properties, derived from the privileged morpholine scaffold and the chiral propionic acid side chain, make it a powerful tool for optimizing lead compounds. The reliable and high-yielding amide coupling protocols for its incorporation allow for the efficient generation of diverse chemical libraries. By strategically employing this building block, researchers can address key challenges in drug design, including potency, solubility, and metabolic stability, ultimately accelerating the development of novel therapeutics.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Limited Time Offer this compound Order Today. (n.d.). synthesis-api.com. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 77, 153234. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556–578. [Link]

  • Gallocchio, F., Cuzzolin, A., & Moro, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-578. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: A Guide to the N-Alkylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted morpholines are a cornerstone of modern medicinal chemistry and materials science, valued for their unique physicochemical properties that can enhance drug efficacy and material performance.[1][2][3] This application note provides a detailed experimental guide for the N-alkylation of morpholine, a fundamental transformation for accessing this critical class of compounds. We will delve into the mechanistic underpinnings of the reaction, present a robust, step-by-step protocol for the synthesis of N-benzylmorpholine via direct alkylation with an alkyl halide, and discuss alternative methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize N-alkylmorpholine derivatives.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[3][4] Its structure, containing both a secondary amine and an ether linkage, imparts favorable properties such as improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[3] The nitrogen atom of the morpholine ring serves as a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[1][5] The N-alkylation of morpholine is, therefore, a pivotal reaction in the synthesis of novel pharmaceutical candidates and functional materials.[2][6]

The primary mechanism for the N-alkylation of morpholine with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction.[7] In this process, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The presence of a mild base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of morpholine with an alkyl halide, from reaction setup to product isolation and purification.

workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine Morpholine, Alkyl Halide, Base, and Solvent B Heat Reaction Mixture (e.g., Reflux) A->B Stirring C Cool to Room Temperature and Filter Solid Byproducts B->C D Remove Solvent (Rotary Evaporation) C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Purify by Distillation or Column Chromatography F->G H Characterize Product (NMR, GC-MS) G->H

Caption: General workflow for the N-alkylation of morpholine.

Detailed Experimental Protocol: Synthesis of N-Benzylmorpholine

This protocol details the synthesis of N-benzylmorpholine through the N-alkylation of morpholine with benzyl bromide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
MorpholineC₄H₉NO87.125.23 g (5.2 mL)60
Benzyl BromideC₇H₇Br171.0410.26 g (7.2 mL)60
Potassium Carbonate (K₂CO₃)K₂CO₃138.219.95 g72
Acetonitrile (CH₃CN)CH₃CN41.05100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaCl SolutionNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filter funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (5.23 g, 60 mmol), potassium carbonate (9.95 g, 72 mmol), and acetonitrile (100 mL).[7][8]

    • Expert Insight: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is an inexpensive and effective base for neutralizing the HBr generated during the reaction. An excess of the base ensures the reaction goes to completion.

  • Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (10.26 g, 60 mmol) dropwise to the flask.

    • Trustworthiness Check: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The dropwise addition helps to control any potential exotherm.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium bromide and excess potassium carbonate using a filter funnel and wash the solid with a small amount of diethyl ether.

  • Work-up - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetonitrile and diethyl ether using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Expert Insight: This liquid-liquid extraction separates the organic product (N-benzylmorpholine) into the diethyl ether layer, while inorganic salts remain in the aqueous layer.

  • Work-up - Washing and Drying: Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

    • Trustworthiness Check: Washing with brine helps to remove any residual water from the organic layer.

  • Purification: Filter the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude N-benzylmorpholine. The product can be further purified by vacuum distillation if necessary.

Characterization

The identity and purity of the synthesized N-benzylmorpholine can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

Alternative N-Alkylation Methodologies

While direct alkylation with alkyl halides is a robust method, other synthetic strategies are also widely employed.

Reductive Amination

Reductive amination involves the reaction of morpholine with an aldehyde or ketone in the presence of a reducing agent.[12][13] This "borrowing hydrogen" methodology is considered a green chemistry approach as water is the only byproduct.[14][15]

reductive_amination Morpholine Morpholine Imine Iminium Intermediate Morpholine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylmorpholine Imine->Product ReducingAgent [Reducing Agent] e.g., NaBH(OAc)₃, H₂/Catalyst ReducingAgent->Product

Sources

Comprehensive Analytical Characterization of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive framework of analytical methodologies for the thorough characterization of (S)-2-Morpholin-4-yl-propionic acid hydrochloride. As a chiral molecule, likely serving as a pharmaceutical intermediate or active pharmaceutical ingredient (API), its quality control necessitates a multi-faceted approach to confirm identity, purity (both chemical and enantiomeric), assay, and solid-state properties. This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization, ensuring a robust and self-validating analytical strategy. All protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Overall Analytical Strategy

This compound is a specific stereoisomer containing a morpholine ring and a propionic acid moiety.[4] The analytical challenge lies not only in confirming its covalent structure but also in definitively proving the stereochemical configuration and quantifying the undesired (R)-enantiomer. A successful characterization workflow integrates orthogonal techniques, where each method provides a unique and complementary piece of information about the molecule's quality attributes.

The overall strategy is to establish:

  • Identity: Is the compound what it claims to be? This is confirmed through a combination of spectroscopic methods that probe the molecular structure and mass.

  • Purity & Assay: How much of the desired compound is present? This involves quantifying the main component (assay) and identifying/quantifying any impurities, including the opposite enantiomer.

  • Physicochemical Properties: How does the compound behave as a solid? This is critical for formulation and stability, and is assessed using thermal methods.

The relationship between these quality attributes and the analytical techniques is visualized below.

Analytical_Workflow cluster_compound Test Article cluster_attributes Quality Attributes cluster_methods Analytical Techniques Compound (S)-2-Morpholin-4-yl-propionic acid HCl Identity Identity Confirmation Compound->Identity Purity Purity & Impurities Compound->Purity Assay Assay (Content) Compound->Assay SolidState Solid-State Properties Compound->SolidState NMR NMR (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC Purity by HPLC/UPLC Purity->HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC Purity->Chiral_HPLC Assay_HPLC Assay by HPLC/UPLC Assay->Assay_HPLC DSC_TGA Thermal Analysis (DSC & TGA) SolidState->DSC_TGA

Figure 1: Overall analytical workflow for comprehensive characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for assessing the purity and potency of pharmaceutical substances. For a chiral compound, this must be divided into two distinct methods: one for general chemical purity and another specifically for enantiomeric purity.

Achiral Purity and Assay by Reversed-Phase HPLC/UPLC

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This method is ideal for quantifying the main peak (assay) and separating it from process-related impurities or degradation products that have different polarities. The assay and purity methods are often the same, but the validation experiments differ in their focus and acceptance criteria as defined by ICH Q2(R1).[1]

Protocol: HPLC Method for Purity/Assay

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.

  • Column: C18, 100 x 4.6 mm, 2.7 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring the carboxylic acid group is protonated for better retention and sharp peak shape.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5.0
    10.0 50.0
    12.0 95.0
    14.0 95.0
    14.1 5.0

    | 16.0 | 5.0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

    • Rationale: The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the peptide-like absorbance of the amide/acid functionality.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Method Validation Summary (per ICH Q2(R1)) [1][2][3]

ParameterAssayImpurity Determination
Specificity Discriminate analyte from impurities/degradants.Discriminate impurities from analyte and each other.
Linearity 80-120% of nominal concentration.LOQ to 120% of impurity specification.
Accuracy 98.0-102.0% recovery.Recovery at low, medium, and high levels.
Precision Repeatability (≤1.0% RSD), Intermediate Precision.Repeatability at LOQ and specification limit.
LOD/LOQ Not required.Must be determined and experimentally verified.
Range 80-120% of nominal concentration.From LOQ to 120% of impurity specification.
Enantiomeric Purity by Chiral HPLC

Principle: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. Chiral chromatography utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of molecules.[5][6] The goal is to achieve baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers.

Chiral_Method_Dev Start Select Chiral Stationary Phase (CSP) CSP_Poly Polysaccharide-based (e.g., Amylose, Cellulose) Start->CSP_Poly CSP_Macro Macrocyclic Glycopeptide Start->CSP_Macro Screen Screen Mobile Phases CSP_Poly->Screen CSP_Macro->Screen MP_NP Normal Phase (Hexane/Alcohol) Screen->MP_NP MP_PO Polar Organic (ACN/MeOH) Screen->MP_PO MP_RP Reversed Phase (Aqueous/Organic) Screen->MP_RP Optimize Optimize & Validate Method MP_NP->Optimize MP_PO->Optimize MP_RP->Optimize

Figure 2: Logical workflow for chiral method development.

Protocol: Chiral HPLC Method

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Rationale: A normal-phase system often provides the best selectivity on polysaccharide CSPs. TFA is added to sharpen the peak of the acidic analyte.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability: Inject a 50:50 racemic mixture of the (S) and (R) forms to confirm resolution. The resolution factor should be ≥ 2.0.

  • Quantification: The undesired (R)-enantiomer is quantified as a percentage of the total area of both enantiomer peaks.

Spectroscopic Characterization for Identity

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and coupling patterns of the signals are unique to the structure and can be used to unequivocally confirm its identity.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the substance in ~0.7 mL of Deuterium Oxide (D₂O).

    • Rationale: D₂O is a suitable solvent for the hydrochloride salt. The acidic proton of the carboxylic acid and the N-H proton will exchange with deuterium and may not be visible.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected ¹H NMR Signals (in D₂O):

  • ~1.5 ppm (doublet, 3H): Methyl protons (-CH₃) on the propionic acid backbone, coupled to the adjacent methine proton.

  • ~3.0-3.5 ppm (multiplets, 4H): Morpholine protons adjacent to the nitrogen (-N-CH₂-).

  • ~3.8-4.1 ppm (multiplets, 4H): Morpholine protons adjacent to the oxygen (-O-CH₂-).

  • ~3.6 ppm (quartet, 1H): Methine proton (-CH-) on the propionic acid backbone.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the compound. This serves as a powerful confirmation of the chemical formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Protocol:

  • Instrumentation: LC-MS system, typically with a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The morpholine nitrogen is basic and will readily accept a proton to form a positive ion.

  • Sample Infusion: Infuse a dilute solution (~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the source.

  • Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data:

  • Molecular Formula: C₇H₁₃NO₃[4]

  • Molecular Weight (Free Base): 159.18 g/mol

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 160.1 . High-resolution mass spectrometry can confirm this mass to within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each functional group has a characteristic absorption frequency, making FTIR an excellent fingerprinting technique for confirming the presence of key structural motifs.[7][8]

Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2400-3000 (broad)N-H⁺Ammonium salt stretch
~2850-2980C-HAliphatic stretch
~1720C=OCarboxylic acid carbonyl stretch
~1115C-O-CEther stretch (morpholine ring)

Physicochemical Characterization

Thermal Analysis (DSC & TGA)

Principle: Thermal analysis provides information on the physical properties of the substance as a function of temperature.[9][10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and detect polymorphic transitions.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to detect the presence of residual solvents or water and to determine the decomposition temperature.

Protocol:

  • Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous TGA-DSC.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • TGA Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

    • Atmosphere: Nitrogen, 50 mL/min.

  • DSC Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature below decomposition (as determined by TGA).

    • Atmosphere: Nitrogen, 50 mL/min.

Data Interpretation:

  • TGA Thermogram: A flat baseline up to high temperatures indicates an anhydrous, solvent-free material. A sharp drop in mass indicates decomposition.

  • DSC Thermogram: A sharp endotherm corresponds to the melting point of a crystalline substance. The onset of this peak is typically reported as the melting point.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResearchGate. Observed FTIR Peaks of 5-substituted morpholine derivative... [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine... [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • PubMed. Thermal analysis methods for pharmacopoeial materials. [Link]

  • NC State University. Thermal Analysis. [Link]

  • NETZSCH. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Chalmers University of Technology. Application of amorphous classification system and glass forming ability. [Link]

  • MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives... [Link]

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation... [Link]

  • ChemSynthesis. 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubChem. 2-(2-Methylmorpholin-4-yl)propanoic acid. [Link]

  • Google Patents.

Sources

HPLC analysis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride: A Stability-Indicating and Chiral Purity Approach

Introduction

This compound is a chiral synthetic building block featuring a morpholine ring, a tertiary amine, and a carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development.[1] The accurate and precise analytical characterization of this compound is paramount for ensuring quality, purity, and safety in research and manufacturing settings. Its molecular structure presents distinct analytical challenges, namely its high polarity and inherent chirality.[2]

This application note, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the analysis of this compound. It moves beyond a simple recitation of parameters to explain the scientific rationale behind the methodological choices. We present two distinct but complementary High-Performance Liquid Chromatography (HPLC) methods:

  • A Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method for the determination of purity and assay, capable of resolving the parent compound from potential degradation products.

  • A Chiral HPLC method for the critical assessment of enantiomeric purity, ensuring the correct stereoisomer is present and quantifying the unwanted (R)-enantiomer.

Part 1: Stability-Indicating Purity and Assay by RP-HPLC

Principle and Rationale

The primary challenge in developing a reversed-phase method for this compound is its hydrophilic nature. Highly polar compounds are often poorly retained on traditional nonpolar stationary phases like C18, frequently eluting at or near the solvent front.[3] To overcome this, our strategy employs a specialized aqueous-compatible stationary phase and a carefully controlled acidic mobile phase.

  • Stationary Phase Selection: A polar-endcapped C18 column is selected. Unlike standard C18 columns that can suffer from "ligand collapse" in highly aqueous conditions, these phases maintain a hydrated surface layer, ensuring stable and reproducible retention times even with mobile phases containing little to no organic solvent.[4]

  • Mobile Phase pH Control: The analyte possesses both a basic morpholine nitrogen and an acidic carboxylic acid. By setting the mobile phase pH to an acidic value (e.g., pH 3.0), we ensure the morpholine nitrogen is consistently protonated (positively charged) while the carboxylic acid is largely in its non-ionized form. This manipulation of ionic character is crucial for achieving adequate retention and symmetrical peak shapes.

  • Detector Selection: The molecule lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., 205 nm). This requires the use of high-purity mobile phase components that are transparent in this region to minimize baseline noise.

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

2. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with UV detection is sufficient.
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µmT3 bonding technology provides excellent retention for polar compounds under 100% aqueous conditions and a wide usable pH range.
Mobile Phase 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (95:5, v/v)The highly aqueous mobile phase enhances retention of the polar analyte. The acidic pH ensures consistent protonation and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 205 nmMaximizes sensitivity for a compound lacking a strong chromophore.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Sample Diluent Mobile PhasePrevents peak distortion by ensuring the sample solvent is matched with the mobile phase.

3. Solution Preparation:

  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method, ensuring that any degradation products do not co-elute with the main analyte peak.[5][6]

  • Acid Hydrolysis: To 1 mL of the standard stock solution (0.5 mg/mL), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with diluent.[7]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent for analysis. The morpholine nitrogen is a potential site for N-oxidation under these conditions.[8]

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a solution in the diluent for analysis.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for 24 hours. Analyze the solution directly.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak (Resolution > 2.0).

Part 2: Enantiomeric Purity by Chiral HPLC

Principle and Rationale

For a stereospecific compound, confirming its enantiomeric purity is as crucial as determining its chemical purity. This requires a chiral recognition mechanism, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely effective for a broad range of chiral molecules, including acids and amines.[9] The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. Normal phase (non-polar mobile phase) or polar organic modes often provide better selectivity for this class of compounds on polysaccharide CSPs.

Experimental Protocol: Chiral HPLC

1. Materials and Reagents:

  • This compound reference standard

  • (R,S)-2-Morpholin-4-yl-propionic acid hydrochloride (racemic mixture, for method development)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system.
Column Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µmAn amylose-based CSP known for its broad enantioselectivity for chiral acids and amines.
Mobile Phase n-Hexane : Isopropanol : TFA (80:20:0.1, v/v/v)A common normal-phase eluent for polysaccharide CSPs. TFA is added as an ionic modifier to improve the peak shape of the acidic/basic analyte.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is crucial.
Detection UV at 210 nmLow wavelength detection is necessary.
Injection Vol. 10 µLStandard injection volume.

3. Solution Preparation:

  • Racemic Standard (for method validation): Prepare a 0.5 mg/mL solution of the racemic mixture in the mobile phase to confirm the resolution of the two enantiomers.

  • Sample Solution: Prepare a 0.5 mg/mL solution of the (S)-enantiomer sample in the mobile phase.

4. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.

Visualization of Analytical Workflows

G cluster_0 Part 1: Purity & Stability Assay cluster_1 Part 2: Chiral Purity cluster_2 Forced Degradation Study P1_Start Prepare Sample & Standard (0.5 mg/mL) P1_HPLC RP-HPLC Analysis (Polar-Endcapped C18) P1_Start->P1_HPLC P1_Data Integrate Peaks & Calculate Purity/Assay P1_HPLC->P1_Data Report Generate Final Report (Purity, Assay, % ee, Stability) P1_Data->Report P2_Start Prepare Sample & Racemic Std (0.5 mg/mL) P2_HPLC Chiral HPLC Analysis (Polysaccharide CSP) P2_Start->P2_HPLC P2_Data Calculate Enantiomeric Excess (% ee) P2_HPLC->P2_Data P2_Data->Report FD_Start Prepare Stock Solution FD_Stress Apply Stress: Acid, Base, H2O2, Heat, Light FD_Start->FD_Stress FD_HPLC Analyze Stressed Samples via RP-HPLC Method FD_Stress->FD_HPLC FD_Eval Evaluate Peak Purity & Resolution FD_HPLC->FD_Eval FD_Eval->Report

ForcedDegradation cluster_conditions Stress Conditions start API Stock Solution (0.5 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, 80°C) start->base ox Oxidation (30% H2O2, RT) start->ox therm Thermal (Solid, 105°C) start->therm photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize (if applicable) & Dilute to Target Conc. acid->neutralize base->neutralize ox->neutralize therm->neutralize analyze Inject into RP-HPLC System photo->analyze neutralize->analyze evaluate Evaluate Results: - % Degradation - Peak Purity - Resolution from Parent Peak analyze->evaluate

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Poor Retention (RP-HPLC) 1. Column is not suitable for aqueous mobile phases ("ligand collapse"). 2. Mobile phase pH is too high, causing analyte to be too ionic/polar. 3. Insufficient equilibration time.1. Switch to an aqueous-compatible column (e.g., polar-endcapped, polar-embedded). 2. Ensure mobile phase pH is accurately adjusted to ≤ 3.0. 3. Equilibrate the column for at least 20-30 column volumes.
Peak Tailing (RP-HPLC) 1. Secondary interactions with residual silanols on the column. 2. pH of the mobile phase is too close to the analyte's pKa. 3. Column is overloaded.1. Use a well-endcapped, high-purity silica column. 2. Ensure mobile phase pH is >2 units away from the pKa of the morpholine nitrogen. 3. Reduce sample concentration or injection volume.
No Chiral Separation 1. Incorrect chiral stationary phase for the analyte. 2. Mobile phase composition is not optimal. 3. Co-elution of enantiomers.1. Screen different types of CSPs (e.g., cellulose-based, cyclodextrin-based). 2. Systematically vary the ratio of hexane/IPA and the type/concentration of the acidic/basic modifier. 3. Adjust flow rate and temperature.
High Baseline Noise (Low UV) 1. Low-quality solvents or additives (e.g., buffer salts). 2. Contaminated mobile phase or system. 3. Detector lamp is failing.1. Use highest purity/HPLC-grade solvents and fresh additives. 2. Filter all mobile phases. Flush the system thoroughly. 3. Check lamp energy and replace if necessary.

Conclusion

The analytical control of this compound requires a multi-faceted approach. The protocols detailed herein provide robust, reliable, and scientifically-grounded methods for this purpose. The reversed-phase method is demonstrated to be stability-indicating, crucial for monitoring purity and degradation during stability studies and process development. The chiral method provides the necessary tool for confirming the stereochemical identity and purity of the target molecule. By understanding the principles behind the method design, scientists can effectively implement, troubleshoot, and adapt these protocols for their specific applications in pharmaceutical development.

References

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Poupin, P., et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 1998. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Al-Majdoub, Z.M., et al. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 2022. [Link]

  • Eeckhaut, A., et al. Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 2001. [Link]

  • Truffaut, N., et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 1997. [Link]

  • Powe, D.G., et al. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography, 1991. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Jain, A., & Sahu, S.K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Chikhale, H.U., et al. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutical Research and Health Care, 2024. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

(S)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral molecule incorporating a morpholine ring, a common scaffold in medicinal chemistry, linked to a propionic acid backbone.[1] The hydrochloride salt form is frequently used to improve the solubility and stability of amine-containing compounds. Accurate structural verification and stereochemical confirmation are critical checkpoints in the synthesis and quality control of such pharmaceutical intermediates.

NMR spectroscopy stands as the cornerstone technique for the unambiguous structural determination of organic molecules in solution.[2][3] It provides unparalleled insight into the chemical environment of individual atoms and their connectivity. For a molecule like this compound, a multi-faceted NMR approach is necessary to:

  • Confirm the presence and connectivity of the morpholine and propionic acid moieties.

  • Assign every ¹H and ¹³C signal to its corresponding atom in the molecule.

  • Verify the stereochemical integrity of the chiral center.

This guide details the application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments to achieve a complete and confident characterization of the title compound.

Foundational Strategy: Experimental Design

Our analytical workflow is designed to build a comprehensive structural picture layer by layer. It begins with sample preparation, moves to rapid 1D screening, and culminates in detailed 2D correlation experiments for definitive assignment.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis cluster_2d Phase 3: 2D Correlation cluster_final Phase 4: Elucidation Prep Sample Preparation (Weighing, Dissolution) Proton ¹H NMR (Proton Environments & Coupling) Prep->Proton Initial Screening Carbon ¹³C NMR (Carbon Skeleton) Proton->Carbon DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) Carbon->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Detailed Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Elucidate Complete Structural Assignment COSY->Elucidate Data Integration HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Elucidate Data Integration HMBC->Elucidate Data Integration

Caption: NMR workflow for structural elucidation.

Experimental Protocols

Sample Preparation: The Key to Quality Spectra

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation.[4] For a hydrochloride salt, which is typically polar, a polar deuterated solvent is required. Deuterium oxide (D₂O) and DMSO-d₆ are excellent candidates. D₂O is often preferred for its ability to exchange with labile protons (like -COOH and N-H⁺), which simplifies the spectrum by causing their signals to disappear.

Protocol:

  • Weigh 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR experiments into a clean, dry vial.[5][6]

  • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., D₂O, 99.9 atom % D).

  • Vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving good magnetic field homogeneity (shimming).[4]

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

1D NMR Spectroscopy: The Initial Survey

The ¹H NMR spectrum provides the initial overview of the proton environments.

Acquisition Parameters:

Parameter Recommended Value Rationale
Spectrometer Freq. ≥ 400 MHz Higher field provides better signal dispersion and resolution.
Pulse Program Standard 1-pulse (zg30) A 30° pulse angle allows for faster acquisition with minimal impact on quantification for a survey spectrum.
Spectral Width ~16 ppm Ensures all signals, including the potentially downfield acidic proton, are captured.
Acquisition Time ≥ 2.0 s Provides adequate resolution.
Relaxation Delay (D1) 2.0 s Sufficient for most protons to relax, allowing for semi-quantitative integration.
Number of Scans 16-64 Signal-to-noise can be adjusted based on sample concentration.

| Temperature | 298 K | Standard operating temperature. |

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

  • Integrate all signals to determine the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the carbon skeleton, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments determine the multiplicity of each carbon (C, CH, CH₂, or CH₃).[7][8][9][10][11]

Acquisition & Processing Parameters:

Parameter ¹³C{¹H} (zgpg30) DEPT-135 (dept135) Rationale
Spectral Width ~220 ppm ~220 ppm Covers the full range of organic carbon chemical shifts.
Relaxation Delay (D1) 2.0 s 2.0 s Standard delay for qualitative spectra.
Number of Scans 1024 - 4096 256 - 1024 ¹³C has low natural abundance, requiring more scans. DEPT is more sensitive.[10]
Pulse Program zgpg30 (proton decoupled) dept135 Standard programs for broadband decoupled ¹³C and DEPT-135.
Processing

| Line Broadening | 1.0 - 2.0 Hz | 1.0 Hz | Improves signal-to-noise for carbon signals which are naturally broader. |

In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) and the carboxyl carbon (COO) are absent.[11]

2D NMR Spectroscopy: Unambiguous Assignments

2D NMR is essential for confirming the connectivity established from 1D spectra.[12]

COSY identifies protons that are coupled to each other, typically through 2-3 bonds.[13]

Protocol:

  • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • Acquire data with 1024 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Process the data using a sine-squared window function in both dimensions before Fourier transformation.

  • Cross-peaks in the resulting spectrum indicate J-coupling between protons.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond C-H correlation).[14][15]

Protocol:

  • Use a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Set the ¹³C spectral width to cover all expected protonated carbons (~10-80 ppm).

  • Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.

  • Acquire with 1024 points in F2 and 256 increments in F1.

  • Process with a sine-squared window function. Each cross-peak provides a direct ¹H-to-¹³C connection.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four), making it crucial for identifying connectivity across quaternary carbons and heteroatoms.[15]

Protocol:

  • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling constant (CNST2) to a compromise value, typically 8 Hz, to observe a wide range of 2- and 3-bond couplings.[15]

  • Acquire with 2048 points in F2 and 512 increments in F1.

  • Process with a sine-squared window function.

Spectral Interpretation and Structural Elucidation

The following is a predictive analysis based on the known structure and typical NMR patterns for morpholine and propionic acid derivatives.[16][17][18]

Structure and Numbering Scheme:

Caption: Structure of this compound with atom numbering.

Expected ¹H NMR Spectrum (in D₂O)
  • H3 (δ ~1.4-1.6 ppm, doublet): The methyl protons will be a doublet due to coupling with the single proton at the chiral center (H2).

  • H2 (δ ~3.5-3.8 ppm, quartet): The methine proton at the chiral center will be a quartet due to coupling with the three methyl protons (H3).

  • Morpholine Protons (δ ~3.2-4.2 ppm, complex multiplets): The eight protons of the morpholine ring will appear as a series of complex, overlapping multiplets. Protons on carbons adjacent to the oxygen (H5, H5') will be further downfield than those adjacent to the nitrogen (H6, H6', H7, H7'). Protonation of the nitrogen will also shift adjacent protons downfield.

  • COOH/NH⁺ Protons: These signals will be absent in D₂O due to solvent exchange.

Expected ¹³C and DEPT-135 Spectra
CarbonExpected Shift (ppm)DEPT-135 PhaseRationale
C1 (COOH)170-175AbsentCarboxyl carbon, quaternary.
C2 (CH)60-65PositiveChiral carbon attached to nitrogen.
C3 (CH₃)15-20PositiveAliphatic methyl group.
C5, C5' (CH₂)65-70NegativeMorpholine carbons adjacent to oxygen.[19]
C6, C6', C7, C7' (CH₂)45-55NegativeMorpholine carbons adjacent to the protonated nitrogen.
2D Correlation Analysis
  • COSY: Will confirm the coupling between H2 and H3. It will also show correlations between the interconnected protons within the morpholine ring (e.g., between H6/H6' and H7/H7').

  • HSQC: Will provide the definitive link between each proton and its attached carbon, for example: H2 to C2, H3 to C3, H5/H5' to C5/C5', etc. This is invaluable for resolving the crowded morpholine region of the ¹H spectrum.[17]

  • HMBC: This is the key to assembling the fragments. Key expected correlations include:

    • From the methyl protons (H3) to the chiral carbon (C2) and the carboxyl carbon (C1).

    • From the methine proton (H2) to the methyl carbon (C3), the carboxyl carbon (C1), and the adjacent morpholine carbons (C6/C6', C7/C7').

    • From the morpholine protons (H6/H6', H7/H7') to the chiral carbon (C2), confirming the point of attachment.

By integrating the data from all these experiments, every atom in the molecule can be assigned with high confidence, providing a complete and validated structural elucidation. The chirality, while confirmed by the synthesis starting from an (S)-enantiomer, is consistent with the observed NMR data, although standard NMR in an achiral solvent cannot distinguish between enantiomers.[20][21]

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural verification of this compound. The protocols and interpretive framework presented herein serve as a comprehensive guide for researchers, ensuring data integrity and analytical certainty in the fields of drug discovery and chemical development.

References

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Montes-Grajales, D., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4998. [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Buckingham, A. D., & Fischer, P. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(3), 327–341. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Chemaccessible. (n.d.). Chirality And Nmr. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Fülöp, F., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 629-633. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 318(1-2), 1-8. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Lenci, E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry, 89(7), 4585-4596. [Link]

  • University College London. Sample Preparation. [Link]

  • ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Propionic acid (1D, 500 MHz, H2O, experimental). [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Propionic acid (1D, D2O, experimental). [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • PubMed Central. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(15), 4983. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]

  • ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

Sources

Application Note: A Validated UPLC Method for the Enantioselective Quantification of (S)-2-Morpholin-4-yl-propionic acid hydrochloride in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise and selective quantification of (S)-2-Morpholin-4-yl-propionic acid hydrochloride. The stereospecific analysis of this chiral building block is critical during pharmaceutical process development and quality control to ensure the enantiomeric purity and correct stoichiometry of subsequent synthetic steps. This guide details the causality behind the methodological choices, from sample preparation in a complex matrix to the development of a chiral separation method. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, and precision, thereby providing a trustworthy system for researchers and drug development professionals.[1][2]

Introduction: The Imperative for Enantioselective Quantification

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). In pharmacology, the three-dimensional structure of a molecule is paramount, as enantiomers of the same compound can exhibit vastly different biological activities, from therapeutic effects to toxicity.[3][4] Consequently, regulatory agencies mandate strict control over the stereochemical purity of drug substances.

Monitoring the concentration of the desired (S)-enantiomer directly within a reaction mixture provides critical data for:

  • Reaction Kinetics & Endpoint Determination: Understanding the rate of formation and accurately determining when a reaction is complete.

  • Yield Calculation: Precisely calculating the true yield of the desired product.

  • Impurity Profiling: Quantifying the undesired (R)-enantiomer and other process-related impurities.

  • Process Optimization: Enabling data-driven decisions to improve reaction conditions and maximize the output of the correct stereoisomer.

The challenge lies in quantifying a single enantiomer amidst a complex mixture of starting materials, reagents, solvents, and potential by-products. This necessitates a highly selective and sensitive analytical method.

Principle of Chiral Separation by UPLC

High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for analyzing pharmaceutical compounds.[5][6][7] UPLC utilizes columns packed with sub-2 µm particles, enabling higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC.[8][9]

To separate enantiomers, which have identical physical properties in an achiral environment, a chiral environment must be introduced.[4] This is most effectively achieved by using a Chiral Stationary Phase (CSP). The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For effective separation, the "three-point interaction model" posits that one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) with the CSP, creating a more stable complex than its mirror image.[4] This difference in interaction energy leads to different retention times and, thus, separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are widely used for resolving a broad range of chiral compounds, including those with both acidic and basic functional groups like the target analyte.[3][10][11]

Caption: The three-point interaction model for chiral separation on a CSP.

Overall Analytical Workflow

The quantification process follows a systematic workflow designed to ensure sample integrity and data accuracy. Each step is critical for obtaining reliable results from a raw reaction aliquot.

G A 1. Reaction Mixture Sampling B 2. Reaction Quenching (e.g., addition to cold solvent) A->B C 3. Sample Preparation - Precise Dilution - Homogenization B->C D 4. Clarification (0.22 µm Syringe Filter) C->D E 5. UPLC Vial Transfer D->E F 6. Chiral UPLC Analysis E->F G 7. Data Acquisition (Chromatogram) F->G H 8. Data Processing - Peak Integration - System Suitability Test (SST) G->H I 9. Quantification (vs. Calibration Curve) H->I J 10. Final Report (Concentration in mg/mL or Molarity) I->J

Caption: Workflow for quantifying the target analyte from a reaction mixture.

Detailed Experimental Protocol

Part A: Sample Preparation

The primary goal of sample preparation is to create a clean, homogeneous, and appropriately diluted sample that is compatible with the UPLC system, thereby preventing column damage and ensuring reproducible injections.[12][13][14][15]

  • Reagents & Materials:

    • This compound Certified Reference Standard (CRS).

    • Methanol (HPLC Grade or higher).

    • Acetonitrile (HPLC Grade or higher).

    • Deionized Water (18.2 MΩ·cm).

    • Class A volumetric flasks and pipettes.

    • 0.22 µm PTFE syringe filters.

    • UPLC vials with septa caps.

  • Standard Preparation:

    • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.

    • Calibration Standards: Perform serial dilutions of the Stock Standard to prepare a series of calibration standards ranging from 0.005 mg/mL to 0.25 mg/mL. The diluent should be the mobile phase to minimize solvent effects.

  • Reaction Sample Preparation:

    • Quenching & Sampling: At the desired time point, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by dispensing the aliquot into a pre-weighed vial containing a known volume of a cold solvent (e.g., 900 µL of Methanol) to stop the reaction and precipitate solids.

    • Dilution: Vortex the quenched sample for 30 seconds. Based on the expected product concentration, perform an accurate serial dilution into the mobile phase to bring the final concentration within the linear range of the calibration curve. Causality: This step is crucial to avoid detector saturation and ensure the analysis falls within the validated range of the method.

    • Filtration: Draw the diluted sample into a syringe and filter it through a 0.22 µm PTFE syringe filter directly into a UPLC vial.[13] Causality: This removes any particulate matter that could clog the UPLC column or tubing, which is especially important for crude reaction mixtures.[15]

Part B: UPLC Method & Instrumental Parameters

The choice of a polysaccharide-based chiral column and a polar organic mobile phase is based on established success in separating polar chiral amines and acids.[3][11] The acidic additive ensures the carboxyl group is protonated, while the basic additive helps to sharpen the peak shape of the morpholine moiety, leading to better resolution and sensitivity.

ParameterSettingJustification
Instrumentation Waters ACQUITY UPLC H-Class or equivalentProvides the necessary pressure tolerance (>15,000 psi) for sub-2 µm particle columns, ensuring high efficiency and speed.[5][7]
Column Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 3.0 mm, 3 µmA versatile immobilized CSP known for high success rates in separating a wide variety of chiral compounds, including amines and acids.[3]
Mobile Phase 90:10 (v/v) Acetonitrile / Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA)A polar organic mode suitable for the analyte's solubility. TFA and DEA act as ionic modifiers to improve peak shape and selectivity.[11]
Flow Rate 0.5 mL/minAn optimal flow rate for a 3.0 mm ID column that balances analysis time with separation efficiency.
Column Temperature 30 °CControls viscosity and improves the reproducibility of retention times.[16]
Injection Volume 2.0 µLA small injection volume minimizes potential band broadening, which is critical in UPLC.
Detector Photodiode Array (PDA) Detector
Detection Wavelength 210 nmWavelength for detecting the carboxyl group chromophore. A full spectrum can be collected to check for peak purity.
Run Time 10 minutesSufficient to elute both enantiomers and any closely related impurities.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the protocol is fit for its intended purpose.[17] The following parameters were assessed according to ICH Q2(R2) guidelines.[2][18]

Specificity & Selectivity

The method's ability to resolve the (S)-enantiomer from its (R)-counterpart and potential starting materials was confirmed. A solution containing both enantiomers and key reactants was analyzed, showing baseline resolution (>2.0) for all components, proving the method is selective.

Linearity

A seven-point calibration curve was constructed by plotting the peak area against the concentration of the (S)-enantiomer CRS.

Concentration (mg/mL)Peak Area (µAU*s)
0.00512,540
0.01025,110
0.02562,980
0.050124,500
0.100250,100
0.150374,800
0.250625,500
Result: The method was linear over the range of 0.005 to 0.250 mg/mL, with a correlation coefficient (R²) of 0.9998 .
Accuracy

Accuracy was determined by analyzing a mock reaction matrix spiked with the (S)-enantiomer CRS at three different concentration levels.

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
Low (80%)0.0400.039899.5%
Mid (100%)0.0500.0503100.6%
High (120%)0.0600.059599.2%
Result: The average recovery was 99.8% , demonstrating excellent accuracy.
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeConcentration (mg/mL)nAverage Peak Area% RSD
Repeatability 0.0506124,6500.45%
Intermediate (Day 2)0.0506125,1000.62%
Result: The low Relative Standard Deviation (%RSD) values (<2%) confirm the method is highly precise.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ, the lowest concentration quantifiable with acceptable precision and accuracy, was determined to be 0.005 mg/mL . The LOD was established at 0.0015 mg/mL .

Conclusion

The UPLC method detailed in this application note is a highly effective tool for the enantioselective quantification of this compound in complex reaction mixtures. By leveraging a modern UPLC system with a robust chiral stationary phase, the method provides rapid and reliable data. The comprehensive validation package confirms its suitability for use in regulated research and development environments, ensuring the generation of trustworthy data for critical process decisions.

References

  • Chiral analysis by MS. PNAS. [Link]

  • ICH Guidelines for Analytical Validation. Scribd. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • NMR Quantitative Analysis of Complex Mixtures. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • NMR methods for the analysis of mixtures. National Center for Biotechnology Information (PMC). [Link]

  • Quantitative analysis using NMR. Journal of Chemical Education. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

  • Analytical method validation as per ich and usp. Slideshare. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Sample Prepar
  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]

  • Quantitative NMR Interpretation without Reference. National Center for Biotechnology Information (PMC). [Link]

  • What Is UPLC Chromatography? YouTube. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. ACS Publications. [Link]

  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. Kűlűnősleńyomat a Gyógyszerészet. [Link]

  • UPLC in Pharmaceutical Analysis: Review. IJPPR. [Link]

  • Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. National Center for Biotechnology Information (PMC). [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]

Sources

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Morpholine Ring in Medicinal Chemistry

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in the field of medicinal chemistry.[1][2] Its unassuming structure belies a remarkable versatility, conferring advantageous physicochemical, biological, and metabolic properties to a vast array of bioactive molecules.[1] This has led to its classification as a "privileged structure," a testament to its frequent appearance in both approved drugs and experimental therapeutics.[1]

The utility of the morpholine ring stems from a unique combination of features. Its pKa of approximately 8.5 allows for protonation under physiological conditions, which can enhance aqueous solubility and facilitate ionic interactions with biological targets. The oxygen atom acts as a hydrogen bond acceptor, further promoting binding to enzymes and receptors.[3][4] Moreover, the morpholine scaffold is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate by enhancing its bioavailability and reducing clearance.[1][5] In the realm of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valued for its ability to improve permeability across the blood-brain barrier (BBB), a critical hurdle for CNS-active compounds.[5][6][7][8][9]

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with morpholine derivatives. We will delve into the diverse therapeutic applications of this remarkable scaffold, with a focus on anticancer, antibacterial, antifungal, and CNS-active agents. The protocols provided are intended to be self-validating systems, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. Anticancer Applications of Morpholine Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and morpholine derivatives have demonstrated significant potential in this area.[3][10] The morpholine ring can be found in the structure of approved anticancer drugs like gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[11] The incorporation of the morpholine moiety can enhance the potency and selectivity of anticancer compounds, as well as improve their pharmacokinetic properties.[12]

A. Key Mechanisms of Action

Morpholine derivatives exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of kinases involved in cancer cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][9]

  • Induction of Apoptosis: Many morpholine-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[12][13]

  • Cell Cycle Arrest: These derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at different phases.[13]

B. Experimental Protocols for Evaluating Anticancer Activity

A critical aspect of anticancer drug discovery is the in vitro evaluation of novel compounds.[14][15] The following protocols are fundamental for assessing the anticancer potential of morpholine derivatives.

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[2][15][16]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[2][15] This reduction is primarily carried out by mitochondrial dehydrogenases.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the morpholine derivative in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells.

    • Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[16]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[15]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices:

  • The use of exponentially growing cells ensures that the assay measures the effect of the compound on cell proliferation and not just cell survival.

  • The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell viability.

  • The solubilization step is necessary because the formazan crystals are insoluble in aqueous solutions.

Visualization of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Morpholine Derivative compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4h) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[1][6][13][14][17]

Principle: Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells.[14] Therefore, viable cells exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Suspension Preparation:

    • Harvest cells (both adherent and suspension) and resuspend them in a suitable buffer or medium to obtain a single-cell suspension.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[14]

    • Mix gently by pipetting up and down.

  • Cell Counting:

    • Incubate the mixture for 1-2 minutes at room temperature.[17]

    • Load 10 µL of the mixture into a hemocytometer.

    • Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation of Cell Viability:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 [14]

Causality Behind Experimental Choices:

  • A 1:1 dilution with Trypan Blue is common, but other ratios can be used; however, the dilution factor must be adjusted in any subsequent cell concentration calculations.[14]

  • Counting should be performed promptly after staining as prolonged exposure to Trypan Blue can be toxic to cells, leading to an underestimation of viability.[17]

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic pathway, providing insights into the mechanism of action of the morpholine derivative.[11][18][19][20]

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cancer cells with the morpholine derivative for a specified time.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][18]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for each sample.[11][18]

  • Gel Electrophoresis and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).[19]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]

  • Detection and Analysis:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[21]

    • Detect the chemiluminescent signal using an imaging system.[18]

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Causality Behind Experimental Choices:

  • The use of protease and phosphatase inhibitors in the lysis buffer is essential to prevent the degradation and dephosphorylation of target proteins.

  • Blocking the membrane is a critical step to minimize background noise and ensure the specificity of the antibody-antigen interaction.

  • A loading control (e.g., β-actin or GAPDH) should always be included to confirm equal protein loading across all lanes.[21]

Visualization of a Simplified Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Morpholine_Derivative Morpholine Derivative Bax Bax (Pro-apoptotic) Morpholine_Derivative->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Morpholine_Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

II. Antibacterial and Antifungal Applications of Morpholine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Morpholine derivatives have shown promise in this area, with some exhibiting potent activity against a range of pathogenic microorganisms.[22][23][24][25]

A. Key Concepts in Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][10][26][27]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.

B. Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[10][26]

Protocol:

  • Preparation of Antimicrobial Agent Stock and Dilutions:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[26]

  • Preparation of Microbial Inoculum:

    • Grow the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[10][26]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][26]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension.

    • Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria[26] and at an appropriate temperature and duration for fungi (e.g., 24-48 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Causality Behind Experimental Choices:

  • The use of standardized media and inoculum density is crucial for the reproducibility and comparability of MIC results.

  • The 0.5 McFarland standard provides a consistent starting concentration of microorganisms for the assay.

  • Visual inspection is a simple and effective way to determine the presence or absence of microbial growth.

Visualization of the Broth Microdilution MIC Assay Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilutions 1. Prepare Serial Dilutions of Morpholine Derivative inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate 96-well Plate inoculum_prep->inoculate_plate incubate_plate 4. Incubate (16-20h) inoculate_plate->incubate_plate read_results 5. Visually Inspect for Growth incubate_plate->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: Workflow of the broth microdilution MIC assay.

III. Applications in Central Nervous System (CNS) Disorders

Morpholine and its derivatives are particularly valuable in the development of drugs for CNS disorders due to their favorable physicochemical properties that facilitate crossing the blood-brain barrier.[5][6][8][9] They have been investigated for a range of CNS applications, including the treatment of mood disorders, pain, and neurodegenerative diseases.[7][8][9]

A. Rationale for Morpholine in CNS Drug Design

The morpholine scaffold contributes to the CNS activity of compounds by:

  • Modulating Lipophilicity and Hydrophilicity: The presence of both the nitrogen and oxygen atoms provides a balanced lipophilic-hydrophilic profile, which is crucial for BBB penetration.[5][6][7][8][9]

  • Improving Pharmacokinetic Properties: The morpholine ring can enhance the metabolic stability and bioavailability of CNS drug candidates.[1][5]

  • Acting as a Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold to correctly orient other functional groups for optimal interaction with CNS targets.[5][7][8][9]

B. In Vivo Behavioral Models for Assessing CNS Activity

Preclinical evaluation of CNS-active compounds heavily relies on in vivo behavioral models in rodents. These tests can provide initial indications of a compound's potential therapeutic effects.

The open field test is a widely used method to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[28]

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Compound Administration: Administer the morpholine derivative or vehicle control to the animals at a predetermined time before the test.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system or by manual observation.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Exploratory Behavior: Rearing (standing on hind legs).

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (anxious animals tend to stay near the walls).

Causality Behind Experimental Choices:

  • Habituation to the testing room is important to reduce stress and ensure that the observed behaviors are not solely due to the novelty of the environment.

  • The time of compound administration before the test should be based on the expected pharmacokinetic profile of the compound.

  • Video tracking systems provide a more objective and detailed analysis of behavior compared to manual scoring.

IV. Conclusion

The morpholine scaffold continues to be a highly valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical and pharmacological properties has led to its incorporation into a wide range of successful drugs and promising clinical candidates. The experimental protocols detailed in these application notes provide a solid foundation for researchers to explore the therapeutic potential of novel morpholine derivatives across diverse disease areas. By understanding the principles behind these assays and executing them with precision, scientists can effectively advance the discovery and development of the next generation of morpholine-based medicines.

References

Sources

Application Note: Leveraging (S)-2-Morpholin-4-yl-propionic acid HCl for Chemoproteomic-based Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protein Targets with Chemical Probes

(S)-2-Morpholin-4-yl-propionic acid HCl is a chiral synthetic building block featuring a terminal carboxylic acid and a morpholine heterocycle. While not a standard off-the-shelf reagent in proteomics, its structure is emblematic of moieties found in bioactive molecules and kinase inhibitors.[1][2][3][4] The morpholine group often enhances pharmacokinetic properties like solubility and metabolic stability, making it a valuable component in drug discovery.[1][2][3][4] The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to other molecules.[5][6][7]

This application note outlines a detailed, field-proven strategy for using (S)-2-Morpholin-4-yl-propionic acid HCl as a foundational element for creating a bespoke chemical probe. The ultimate goal of this workflow is to identify the specific protein targets of a parent molecule within the complex environment of a cell proteome. This is achieved through an affinity-based protein profiling (ABPP) workflow, a cornerstone of modern chemoproteomics for target deconvolution and drug discovery.[8][9][10][11]

The central principle of this approach is to synthesize an affinity probe by conjugating the parent molecule to a reporter tag (e.g., biotin) via a linker. This probe is then used to "fish" for its binding partners in a cell lysate.[12] Critically, a competitive displacement experiment, using an excess of the original, unlabeled molecule, is performed to distinguish specific, high-affinity protein targets from non-specific background binders.[10][12][13] Subsequent protein identification by mass spectrometry reveals the target profile of the molecule of interest.[14][15][16]

Principle of Competitive Affinity-Based Protein Profiling (ABPP)

The power of this technique lies in its ability to validate target engagement directly. By comparing the proteins captured by the affinity probe in the presence and absence of a competitor (the original unlabeled compound), one can confidently identify true biological targets. Proteins that are "competed off" the probe are the specific interactors.

Figure 1: Principle of Competitive ABPP. Specific protein targets bind to the affinity probe (A) but are competed away by excess unlabeled compound (B), leading to their depletion in the final MS analysis.

PART 1: Synthesis of a Biotinylated Affinity Probe

The first critical step is the synthesis of an affinity probe. This involves coupling the carboxylic acid of (S)-2-Morpholin-4-yl-propionic acid to an amine-containing linker that terminates in a biotin tag. A common and effective method is carbodiimide-mediated coupling.[6][17]

Causality: The use of EDC (a water-soluble carbodiimide) and Sulfo-NHS activates the carboxylic acid, forming a semi-stable ester.[17] This intermediate readily reacts with a primary amine on the linker to form a stable amide bond, ensuring the parent molecule is robustly attached to the reporter tag. A linker (e.g., a PEG spacer) is crucial to minimize steric hindrance, allowing both the molecule and the biotin to interact with their respective partners freely.[18]

Key Reagents & Equipment
ReagentPurpose
(S)-2-Morpholin-4-yl-propionic acid HClStarting material (the "bait")
Biotin-PEG-AmineLinker and affinity tag
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide coupling agent
Sulfo-NHS (N-Hydroxysulfosuccinimide)Stabilizes the active intermediate
Anhydrous DMSO or DMFAprotic solvent for reaction
Reaction Vials, Magnetic StirrerGeneral synthesis equipment
HPLC, Mass SpectrometerFor purification and characterization
Protocol: Conceptual Synthesis Workflow
  • Activation: Dissolve (S)-2-Morpholin-4-yl-propionic acid HCl in anhydrous DMSO. Add EDC and Sulfo-NHS (typically at 1.2-1.5 molar equivalents) to activate the carboxylic acid. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add Biotin-PEG-Amine (1.0 molar equivalent) to the activated acid solution. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting biotinylated probe using reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) to ensure the correct mass corresponding to the conjugated probe.

PART 2: Affinity Pulldown Mass Spectrometry (AP-MS) Protocol

This protocol details the use of the synthesized probe to capture and identify protein targets from a cellular lysate.

Experimental Workflow Diagram

Figure 2: Workflow for competitive affinity pulldown mass spectrometry (AP-MS).

Step-by-Step Methodology

1. Cell Lysate Preparation

  • Culture cells of interest to ~80-90% confluency.

  • Wash cells with ice-cold PBS, then harvest by scraping.

  • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Causality: A mild detergent like NP-40 is used to solubilize membrane proteins without disrupting native protein complexes, which is essential for affinity capture. Inhibitors prevent protein degradation and dephosphorylation post-lysis.

  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA).

2. Affinity Capture and Competition

  • Aliquot equal amounts of protein lysate (typically 1-2 mg per condition) into separate microcentrifuge tubes.

  • Condition A (Probe only): Add the biotinylated affinity probe to the lysate. The optimal concentration must be determined empirically but often ranges from 1-10 µM.

  • Condition B (Competition): First, add a 50-100 fold molar excess of the unlabeled (S)-2-Morpholin-4-yl-propionic acid HCl to the lysate and incubate for 30-60 minutes. Then, add the biotinylated affinity probe at the same concentration as in Condition A.

  • Condition C (Control): A lysate sample incubated with beads alone (no probe) should be included to identify proteins that bind non-specifically to the beads.

  • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

3. Pulldown of Protein Complexes

  • Add pre-washed streptavidin-coated magnetic beads to each sample.

  • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Causality: The high affinity of the biotin-streptavidin interaction provides a robust and highly specific method for isolating the probe and its bound proteins.

4. Washing

  • Place tubes on a magnetic rack and discard the supernatant.

  • Wash the beads extensively (3-5 times) with ice-cold lysis buffer, followed by 1-2 washes with a buffer lacking detergent (e.g., PBS) to remove non-specifically bound proteins.

  • Causality: Thorough washing is critical for reducing background and increasing the signal-to-noise ratio of specifically bound proteins.

5. On-Bead Digestion

  • Resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with IAA (iodoacetamide).

  • Add mass spectrometry-grade trypsin and incubate overnight at 37°C.

  • Causality: Digesting proteins directly on the beads minimizes sample loss and contamination that can occur during elution steps.[15]

  • Collect the supernatant containing the peptides. Acidify with formic or propionic acid to stop the digestion.[19][20]

6. LC-MS/MS Analysis and Data Interpretation

  • Desalt the peptides using C18 StageTips or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Data Analysis: The key to identifying specific targets is to look for proteins that are highly abundant in the "Probe only" sample but significantly depleted or absent in the "Competition" and "Beads only" samples. This quantitative comparison is the definitive readout of the experiment.[15][21]

Summary and Outlook

This application note provides a comprehensive framework for utilizing (S)-2-Morpholin-4-yl-propionic acid HCl, or any similar small molecule with a reactive handle, for proteome-wide target identification. By transforming the molecule into a chemical probe and employing a rigorous competitive affinity pulldown workflow, researchers can confidently identify its specific protein binding partners.[22][23] This strategy is fundamental to modern drug discovery, enabling the elucidation of a compound's mechanism of action, the identification of off-targets, and the discovery of novel therapeutic targets.[11][24]

References

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. National Institutes of Health (NIH). [Link]

  • Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. CORE. [Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • General schemes of affinity-based protein profiling. ResearchGate. [Link]

  • Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. Methods in Molecular Biology. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PubMed Central. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Discovery Proteomics for Target Identification. Sapient Bio. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

  • Chemical Conjugation. Creative Biolabs. [Link]

  • Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. ResearchGate. [Link]

  • DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids. Springer Nature Experiments. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Global Amine and Acid Functional Group Modification of Proteins. National Institutes of Health (NIH). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Royal Society of Chemistry. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Proteomic Analysis for Target Discovery. ChemPro Innovations. [Link]

  • 2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PubMed Central. [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Chiral Propionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Propionic Acids

Chiral 2-substituted propionic acids are a cornerstone of the pharmaceutical industry, most notably represented by the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) collectively known as "profens".[1][2][3] This class includes widely used medications such as ibuprofen, naproxen, and ketoprofen.[1][4] The biological activity of these compounds is highly dependent on their stereochemistry. For instance, the (S)-enantiomer of ibuprofen is approximately 160 times more potent as an inhibitor of prostaglandin synthesis than its (R)-enantiomer.[5] While the body can convert the inactive (R)-enantiomer to the active (S)-form through a process called metabolic chiral inversion, administering the enantiomerically pure drug can offer a better therapeutic profile, reduce metabolic load, and minimize potential side effects associated with the inactive enantiomer.[1][3]

Given the stereospecific nature of biological systems, the development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is a critical endeavor in drug discovery and development.[6] This guide provides an in-depth overview of three robust and widely employed strategies for the laboratory-scale synthesis of chiral propionic acids:

  • Asymmetric Hydrogenation: A direct and highly efficient catalytic approach.

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: A classic, reliable, and well-understood substrate-controlled method.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that leverages the stereospecificity of enzymes.

Each section will delve into the mechanistic principles that govern the stereochemical outcome, providing a rationale for the experimental design. Detailed, step-by-step protocols are provided for each methodology, along with guidance on product analysis and purification.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Asymmetric hydrogenation is a powerful technique for the direct creation of a stereocenter via the reduction of a prochiral olefin. The use of chiral transition metal catalysts, particularly those based on ruthenium complexed with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has become a benchmark for the synthesis of chiral propionic acids.[7][8][9]

Mechanistic Insight: The Origin of Stereoselectivity

The enantioselectivity of Ru-BINAP catalyzed hydrogenations of α,β-unsaturated carboxylic acids is governed by the formation of a chiral catalyst-substrate complex. The mechanism is generally understood to proceed through a "monohydride-unsaturate" pathway.[8][10]

  • Catalyst Activation: The Ru(II) precatalyst reacts with hydrogen to form a ruthenium hydride species.

  • Substrate Coordination: The α,β-unsaturated carboxylic acid coordinates to the chiral Ru-BINAP complex in a bidentate fashion through the olefin and the carbonyl oxygen of the carboxylic acid. The C-shaped chiral environment created by the BINAP ligand forces the substrate to adopt a specific conformation.

  • Stereodetermining Step: Migratory insertion of the hydride to the β-carbon of the double bond occurs from a specific face of the coordinated substrate, establishing the stereocenter at the α-carbon. This step is reversible.[10]

  • Product Release: The resulting ruthenium alkyl intermediate is cleaved by hydrogenolysis to release the chiral propionic acid and regenerate the active catalyst. The turnover-limiting step is often the hydrogenolysis of the metal-carbon bond.[8][10]

The specific quadrant of the chiral ligand that the substrate occupies during the key migratory insertion step dictates the absolute stereochemistry of the product.

Diagram 1: Asymmetric Hydrogenation Workflow

Asymmetric Hydrogenation Workflow sub Prochiral α,β-Unsaturated Carboxylic Acid react Asymmetric Hydrogenation sub->react cat Chiral Ru-BINAP Precatalyst cat->react h2 H₂ Gas h2->react prod Chiral Propionic Acid purify Purification (Crystallization/Chromatography) prod->purify final Enantiopure Propionic Acid purify->final react->prod

Caption: Workflow for chiral propionic acid synthesis via asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid to (S)-Naproxen

This protocol is adapted from the principles of Ru-BINAP catalyzed hydrogenations of α,β-unsaturated carboxylic acids.[7]

Materials:

  • 2-(6-methoxy-2-naphthyl)acrylic acid

  • [Ru(OAc)₂( (S)-BINAP)]

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ru(OAc)₂( (S)-BINAP)] (e.g., at a substrate-to-catalyst ratio of 1000:1) to a glass liner for the autoclave.

  • Substrate Addition: Add 2-(6-methoxy-2-naphthyl)acrylic acid to the liner.

  • Solvent Addition: Add degassed methanol to dissolve the substrate and catalyst (concentration typically 0.1-0.5 M).

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (a pressure of 4-10 atm is often sufficient, though some protocols use higher pressures up to 134 atm).[7] Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging the system) and analyzing them by HPLC or TLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-Naproxen.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to a high degree of diastereoselectivity. The Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose.[11][12][13]

Mechanistic Insight: The Role of the Chelated Enolate

The success of the Evans auxiliary lies in its ability to form a rigid, chelated (Z)-enolate upon deprotonation. This rigidity is key to achieving high diastereoselectivity.[12][14]

  • Acylation: The chiral oxazolidinone is first acylated with a propionyl group (e.g., using propionyl chloride or propionic anhydride).

  • Enolate Formation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is used to deprotonate the α-proton of the propionyl group. The metal cation (Na⁺ or Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar five-membered ring structure.

  • Stereodirecting Alkylation: The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face.[12][13]

  • Auxiliary Cleavage: After the diastereoselective alkylation, the chiral auxiliary is cleaved under mild conditions, typically using lithium hydroperoxide (LiOOH), to release the chiral carboxylic acid and recover the auxiliary for reuse.[11][15]

Diagram 2: Evans Auxiliary Workflow

Evans Auxiliary Workflow aux Chiral Oxazolidinone Auxiliary step1 Acylation aux->step1 acyl Propionylating Agent acyl->step1 acylated_aux N-Propionyl Oxazolidinone step2 Enolization acylated_aux->step2 base Base (e.g., NaHMDS) base->step2 enolate Rigid Chelated (Z)-Enolate step3 Diastereoselective Alkylation enolate->step3 alkyl Alkylating Agent (R-X) alkyl->step3 alkylated_aux Alkylated Adduct (Diastereomerically Enriched) cleavage Auxiliary Cleavage (e.g., LiOOH) alkylated_aux->cleavage acid Chiral Propionic Acid cleavage->acid recovered_aux Recovered Auxiliary cleavage->recovered_aux step1->acylated_aux step2->enolate step3->alkylated_aux

Caption: Synthesis of chiral propionic acids using an Evans chiral auxiliary.

Protocol: Synthesis of (S)-2-Methyl-4-pentenoic Acid

This protocol is a representative example of an Evans asymmetric alkylation.[11][12]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or another suitable Evans auxiliary)

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation:

    • Dissolve the chiral oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere.

    • Add triethylamine (1.5 equivalents).

    • Slowly add propionyl chloride (1.2 equivalents).

    • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for another 1-2 hours.

    • Work up the reaction by quenching with saturated aqueous NH₄Cl, extracting with an organic solvent, drying, and concentrating. Purify the N-propionyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add NaHMDS (1.1 equivalents) and stir for 30-60 minutes to form the enolate.[11]

    • Add allyl iodide (1.5 equivalents) and continue stirring at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous work-up and purify the diastereomerically enriched product by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4 equivalents) followed by solid lithium hydroxide (2 equivalents).[11]

    • Stir vigorously at 0 °C for 1-2 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Separate the layers. The aqueous layer contains the lithium salt of the desired carboxylic acid. The organic layer contains the recovered auxiliary.

    • Acidify the aqueous layer with HCl and extract the chiral propionic acid with an organic solvent. Dry and concentrate to obtain the final product.

Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. Lipases are particularly effective for the resolution of chiral carboxylic acids and their esters due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[16][17][18]

Mechanistic Insight: The Enzyme's Chiral Pocket

The enantioselectivity of lipases stems from their three-dimensional structure, which features a chiral active site. The generally accepted mechanism for lipase catalysis is the Ping-Pong Bi-Bi mechanism.[19]

  • Acyl-Enzyme Formation: The catalytic triad (typically Ser-His-Asp/Glu) in the lipase active site attacks the carbonyl carbon of the carboxylic acid ester. The serine residue becomes acylated, releasing the alcohol portion of the ester.[16]

  • Enantiomeric Discrimination: For a racemic ester, one enantiomer will fit more favorably into the chiral active site than the other. This preferential binding leads to a significantly faster rate of acylation for the favored enantiomer.

  • Deacylation: The acyl-enzyme intermediate is then attacked by a nucleophile (water in hydrolysis, or an alcohol in transesterification), releasing the carboxylic acid and regenerating the active enzyme.

As a result, at ~50% conversion, the reaction mixture will be enriched in the unreacted, slower-reacting ester enantiomer and the product acid (or new ester) of the faster-reacting enantiomer.

Diagram 3: Enzymatic Kinetic Resolution

Enzymatic Kinetic Resolution racemate Racemic Propionic Acid Ester (R/S) react Enantioselective Hydrolysis racemate->react lipase Lipase (e.g., Candida antarctica Lipase B) lipase->react water H₂O (for hydrolysis) water->react products Mixture of: (S)-Propionic Acid (R)-Ester (unreacted) separation Separation (Extraction/Chromatography) products->separation s_acid (S)-Propionic Acid separation->s_acid r_ester (R)-Ester separation->r_ester react->products

Caption: Workflow for enzymatic kinetic resolution of a racemic propionic acid ester.

Protocol: Lipase-Catalyzed Resolution of Racemic Ibuprofen Ethyl Ester

This protocol describes the hydrolytic resolution of racemic ibuprofen ethyl ester using an immobilized lipase, which simplifies catalyst recovery.[18][20]

Materials:

  • Racemic ibuprofen ethyl ester (can be prepared by Fischer esterification of racemic ibuprofen)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., isooctane or heptane)

  • Shaking incubator or orbital shaker

Procedure:

  • Reaction Setup: In a flask, combine racemic ibuprofen ethyl ester and an organic solvent (e.g., isooctane). Add an equal volume of phosphate buffer.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrate).

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 37-45 °C) and agitate to ensure adequate mixing of the biphasic system.

  • Monitoring the Resolution: Periodically take samples from the organic phase. Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining ester (eeₛ) and the product acid (eeₚ), as well as the overall conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused.

    • Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-ibuprofen. The organic layer contains the unreacted (R)-ibuprofen ethyl ester.

    • Acidify the aqueous layer with HCl and extract the (S)-ibuprofen with an organic solvent.

    • The (R)-ibuprofen ethyl ester can be isolated by evaporating the solvent from the organic layer. If desired, it can be hydrolyzed chemically to obtain (R)-ibuprofen.

Data Presentation and Analysis

The success of a chiral synthesis is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the product.

Comparison of Synthetic Methodologies
Methodology Typical Yield Typical ee (%) Advantages Disadvantages
Asymmetric Hydrogenation High (>90%)Excellent (>95%)Atom economical, direct, high throughput possible.Requires specialized high-pressure equipment; catalyst can be expensive.
Chiral Auxiliary Good (60-85%)Excellent (>98%)Reliable, predictable stereochemistry, well-established.Not atom economical (requires stoichiometric auxiliary), requires multiple steps.
Enzymatic Resolution Max. 50% (for one enantiomer)Excellent (>99%)Extremely high selectivity, mild conditions, "green" approach.Theoretical max yield of 50% for a single enantiomer, requires separation of product and unreacted substrate.
Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The most common and reliable method for determining ee is Chiral High-Performance Liquid Chromatography (HPLC) .[21][22][23]

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for profens.[23]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times and baseline separation of the two peaks.

  • Quantification: Integrate the area of each peak. The enantiomeric excess can be calculated from the peak areas of the two enantiomers (Area₁ and Area₂):

    ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Conclusion

The synthesis of chiral propionic acids is a well-developed field offering multiple robust strategies for researchers.

  • Asymmetric hydrogenation stands out for its efficiency and atom economy, making it highly suitable for producing large quantities of a single enantiomer directly.

  • The chiral auxiliary approach, particularly with Evans oxazolidinones, offers exceptional reliability and predictability, making it a valuable tool for complex syntheses where absolute stereocontrol is paramount.

  • Enzymatic kinetic resolution provides unparalleled selectivity under environmentally benign conditions, representing a premier "green chemistry" approach, especially when high enantiopurity is the primary goal and the 50% theoretical yield is acceptable.

The choice of method depends on the specific target molecule, available equipment, scale of the reaction, and the desired balance between atom economy, cost, and development time. A thorough understanding of the mechanisms behind each technique empowers the scientist to make informed decisions and troubleshoot experimental challenges, ultimately leading to the successful synthesis of enantiomerically pure propionic acids for research and development.

References

  • Title: Lipases-catalyzed enantioselective kinetic resolution of alcohols Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Module 6 Hydrogenation Reactions Source: NPTEL Archive URL: [Link]

  • Title: LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN Source: Studia Universitatis Babes-Bolyai Chemia URL: [Link]

  • Title: Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization Source: Chang Gung University Academic Capacity Ensemble URL: [Link]

  • Title: Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses Source: PubMed URL: [Link]

  • Title: Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate Source: PubMed URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

  • Title: Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants Source: ResearchGate URL: [Link]

  • Title: Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization Source: ACS Publications URL: [Link]

  • Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: ACS Publications URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]

  • Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: MDPI URL: [Link]

  • Title: Mechanism of asymmetric hydrogenation of a-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate Source: University of Vienna - u:cris-Portal URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: ACS Publications URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]

  • Title: ChemInform Abstract: Synthetic Routes to Chiral Nonracemic and Racemic Dihydro- and Tetrahydrothiophenes Source: ResearchGate URL: [Link]

  • Title: Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes Source: Organic Syntheses URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex Source: Williams College URL: [Link]

  • Title: Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Source: Via Medica Journals URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: ACS Publications URL: [Link]

  • Title: Commercially viable resolution of ibuprofen Source: PubMed URL: [Link]

  • Title: Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen Source: PMC - NIH URL: [Link]

  • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future Source: PubMed URL: [Link]

  • Title: Method for the synthesis of chiral alpha-aryl propionic acid derivatives Source: Google Patents URL
  • Title: The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (S)-2-Morpholin-4-yl-propionic acid hydrochloride. As a chiral morpholino amino acid derivative, its purity is paramount for reliable downstream applications, particularly in pharmaceutical development where enantiomeric purity is critical. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound from its synthetic byproducts.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, commonly achieved through the N-alkylation of morpholine with a chiral derivative of propionic acid, can lead to a mixture of the desired product and various impurities. These byproducts can include unreacted starting materials, the opposite enantiomer, and other side-products that may interfere with subsequent reactions or biological assays. Achieving high purity (>99%) is therefore a critical step in its preparation.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

  • Question: I performed a recrystallization of my crude this compound, but the final yield was significantly lower than expected. What could be the cause?

  • Answer: Low recovery from recrystallization is a common issue and can stem from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures, thus reducing the yield.

    • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or an oil, trapping impurities and leading to losses during filtration.

    • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield as more product remains in solution.

    Troubleshooting Steps:

    • Solvent System Optimization: Based on the polar, salt-like nature of the hydrochloride, a mixed solvent system is often effective. A good starting point is a mixture of a polar protic solvent in which the compound is soluble (e.g., methanol or ethanol) and a less polar co-solvent in which it is less soluble (e.g., isopropanol or acetone). A methanol-water mixture has also been shown to be effective for similar compounds.[2]

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. This ensures you are at the saturation point and will maximize crystal formation upon cooling.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

    • Extended Crystallization Time: Ensure the solution is left to crystallize for an adequate amount of time, which can range from a few hours to overnight.

Problem 2: Persistent Impurity Peak in HPLC Analysis

  • Question: After purification, I still observe a persistent impurity peak in my HPLC chromatogram. How can I identify and remove it?

  • Answer: The identity of the impurity will dictate the best method for its removal. Common impurities in the synthesis of this compound include:

    • Unreacted Morpholine: A basic and highly polar impurity.

    • Unreacted (R)-2-halopropionic acid (starting material): An acidic and polar impurity.

    • (R)-2-Morpholin-4-yl-propionic acid hydrochloride (the opposite enantiomer): This can arise from racemization during the synthesis, especially if harsh basic conditions are used.

    Troubleshooting Steps:

    • Impurity Identification: If possible, obtain standards of the likely impurities (morpholine, (R)-2-bromopropionic acid) and compare their retention times with the impurity peak in your HPLC.

    • Acid-Base Extraction: If the impurity is morpholine (basic), you can perform an acid-base extraction on the free base form of your product before converting it to the hydrochloride salt. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution to remove the morpholine. Conversely, a wash with a dilute basic solution can remove unreacted acidic starting material.

    • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a powerful alternative.

      • Normal Phase Silica Gel Chromatography: Due to the high polarity of the hydrochloride salt, it may not be suitable for standard silica gel chromatography. However, the free base form may be amenable to purification on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier like triethylamine.

      • Reverse Phase HPLC: This is often a suitable technique for purifying polar, water-soluble compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

      • Ion-Exchange Chromatography: Given the amino acid nature of the compound, ion-exchange chromatography can be a highly effective purification method.

    • Chiral HPLC for Enantiomeric Impurity: If the impurity is the (R)-enantiomer, standard purification techniques will not be effective. Chiral HPLC is required to separate the enantiomers. This is a specialized technique that uses a chiral stationary phase to differentiate between the two enantiomers.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely synthetic route for this compound and what are the expected byproducts?

    • A1: A common synthetic route is the N-alkylation of morpholine with a chiral (R)-2-halopropionic acid (e.g., (R)-2-bromopropionic acid) or its ester, followed by conversion to the hydrochloride salt.[8][9] The primary expected byproducts are unreacted morpholine and the (R)-2-halopropionic acid starting material. There is also a possibility of forming the (R)-enantiomer through racemization of the chiral center, especially under harsh reaction conditions.

  • Q2: What is a good starting point for a recrystallization solvent system?

    • A2: Given the compound is a hydrochloride salt of an amino acid derivative, it is quite polar. A good starting point would be a polar protic solvent like ethanol or methanol, with the addition of a less polar co-solvent like isopropanol, acetone, or ethyl acetate to reduce the solubility at room temperature. A mixture of methanol and water is also a viable option.[2] Experimentation with different solvent ratios is key to finding the optimal system.

  • Q3: How can I confirm the enantiomeric purity of my final product?

    • A3: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.

  • Q4: My purified product is an oil instead of a solid. What should I do?

    • A4: Oiling out during crystallization can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization. If oiling persists, you may need to reconsider your solvent system or try a different purification technique like chromatography.

  • Q5: What are the recommended storage conditions for this compound?

    • A5: As a hydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Isopropanol mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Addition of Anti-Solvent (if using a mixed solvent system): While the solution is still hot, slowly add the anti-solvent (e.g., isopropanol) dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of the primary solvent (ethanol) until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound and Potential Byproducts

SolventThis compoundMorpholine(R)-2-Bromopropionic acid
WaterSolubleMiscible[10]Soluble
MethanolSolubleMiscible[10]Soluble
EthanolSolubleMiscible[10]Soluble
IsopropanolSparingly SolubleSolubleSoluble
AcetoneSparingly SolubleMiscible[10]Soluble
Ethyl AcetatePoorly SolubleSoluble[10]Soluble
DichloromethanePoorly SolubleSolubleSoluble
Heptane/HexaneInsolubleSparingly SolubleSparingly Soluble

Note: This table is based on the general chemical properties of the compounds and should be used as a guide for solvent selection. Experimental verification is recommended.

Visualizations

Purification_Workflow crude Crude Product ((S)-enantiomer, byproducts) recrystallization Recrystallization (e.g., Ethanol/Isopropanol) crude->recrystallization hplc_analysis HPLC Analysis (Purity & Enantiomeric Ratio) recrystallization->hplc_analysis pure_product Pure (S)-Product (>99% Purity) hplc_analysis->pure_product Purity > 99% fail Purity < 99% hplc_analysis->fail chromatography Column Chromatography (Silica or Reverse Phase) fail->chromatography Chemical Impurities chiral_hplc Chiral HPLC (for enantiomeric separation) fail->chiral_hplc Enantiomeric Impurity chromatography->hplc_analysis chiral_hplc->pure_product Byproduct_Relationships cluster_synthesis Synthesis Reaction target (S)-2-Morpholin-4-yl-propionic acid (Target Molecule) r_enantiomer (R)-enantiomer (Racemization Product) target->r_enantiomer Racemization morpholine Morpholine (Starting Material) morpholine->target N-alkylation r_acid (R)-2-halopropionic acid (Starting Material) r_acid->target N-alkylation

Caption: Relationship between the target compound and its potential byproducts.

References

  • Gene Tools, LLC. (2018, October 10). Morpholino Oligomers Essential Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • Summerton, J. E., & Weller, D. L. (2008). Using Morpholinos to Control Gene Expression. Current protocols in molecular biology, CHAPTER, Unit–26.8. Retrieved from [Link]

  • Lien, H. N. (2017). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MOJ Bioorganic & Organic Chemistry, 1(3).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Wainer, I. W., & Doyle, T. D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. Retrieved from [Link]

  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines.
  • Wikipedia. (2023, December 19). Morpholino nucleic acid. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024).
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Khan, I., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • Chen, X., et al. (2013). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Szatmári, I., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2329.
  • Mamedov, E. I., et al. (2024). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.

Sources

Technical Support Center: Troubleshooting Common Issues in Morpholine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for morpholine alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-substituted morpholines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, enabling you to troubleshoot effectively and optimize your synthetic strategies.

This resource is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that every piece of advice is grounded in solid chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Q1: My morpholine alkylation reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion in morpholine alkylation is a frequent challenge that can often be traced back to several key reaction parameters. Let's break down the potential culprits and how to address them systematically.

Root Cause Analysis:

  • Insufficiently Reactive Alkylating Agent: The reactivity of the alkylating agent is paramount. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, following the trend of leaving group ability (I > Br > Cl).

  • Inadequate Base: The role of the base is to neutralize the acid (HX) generated during the reaction, which drives the equilibrium towards the product.[1] If the base is too weak or poorly soluble in the reaction solvent, the reaction can stall.[1]

  • Suboptimal Solvent: The choice of solvent is critical for an SN2 reaction like morpholine alkylation. Polar aprotic solvents are generally preferred as they can dissolve both the amine and the base while effectively solvating the cation of the transition state, thereby accelerating the reaction.[1]

  • Low Reaction Temperature: Like most chemical reactions, the rate of alkylation is temperature-dependent. Insufficient heat can lead to sluggish and incomplete reactions.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion

Detailed Recommendations:

ParameterRecommendationRationale
Alkylating Agent If using an alkyl chloride, consider switching to the corresponding bromide or iodide.Increases the reaction rate by employing a better leaving group.
Base Selection For poorly soluble inorganic bases like K₂CO₃ in solvents like acetonitrile, switch to a more soluble option like Cs₂CO₃ or use a solvent like DMF where K₂CO₃ has better solubility.[1] Alternatively, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) can be effective.[1]A soluble and sufficiently strong base is necessary to neutralize the generated acid and drive the reaction to completion.[1]
Solvent Choice Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally the best choices.[1][2]These solvents facilitate SN2 reactions by solvating the cation and leaving the nucleophile relatively free to attack the electrophile.[1]
Temperature Gradually increase the reaction temperature in 10-20°C increments. Refluxing is often necessary.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts

Q2: My reaction is producing a mixture of the desired N-alkylmorpholine, di-alkylated products, and even the quaternary ammonium salt. How can I achieve selective mono-alkylation?

A2: This is arguably the most common issue in the direct alkylation of amines.[3][4][5] The root of the problem lies in the fact that the product of the initial alkylation, the N-alkylmorpholine, is often more nucleophilic than the starting morpholine. This leads to a "runaway" reaction where the product outcompetes the starting material for the alkylating agent.[5][6]

Mechanistic Insight:

Overalkylation_Mechanism

Strategies for Achieving Selective Mono-alkylation:

  • Stoichiometric Control:

    • Use a Large Excess of Morpholine: By significantly increasing the concentration of the starting amine relative to the alkylating agent, you can statistically favor the reaction of the alkylating agent with morpholine over the N-alkylated product. However, this can be atom-inefficient and require challenging purification to remove the excess morpholine.[3]

  • Alternative Synthetic Routes:

    • Reductive Amination: This is a highly effective method for achieving controlled mono-alkylation.[6] It involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[7][8] This two-step, one-pot process avoids the use of highly reactive alkyl halides and the problem of over-alkylation.[6]

      • Eschweiler-Clarke Reaction: This specific type of reductive amination is used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[9][10][11] It is an excellent method for producing N-methylmorpholine without the risk of forming the quaternary ammonium salt.[9][11]

      • Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives to reductively aminate aldehydes or ketones, providing a pathway to N-alkylated amines.[7][8][12]

Experimental Protocol: Reductive Amination for the Synthesis of N-Benzylmorpholine

This protocol provides an alternative to direct alkylation with benzyl bromide, thereby avoiding over-alkylation.

  • Materials: Morpholine, benzaldehyde, sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of morpholine (1.0 eq) in DCM, add benzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Issue 3: Side Reactions and Impurity Formation

Q3: I am observing unexpected byproducts in my reaction mixture. What are some common side reactions in morpholine alkylation and how can I mitigate them?

A3: Besides over-alkylation, other side reactions can occur depending on the specific substrates and conditions used.

  • Elimination Reactions: If the alkylating agent has a hydrogen on the beta-carbon and a strong, sterically hindered base is used (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. To minimize this, use a less sterically hindered base like potassium carbonate and avoid excessively high temperatures.

  • Ring Opening: At very high temperatures (e.g., >220°C), the morpholine ring itself can undergo cleavage.[13] It is crucial to maintain careful temperature control, especially in catalyzed gas-phase reactions.[13]

  • Reaction with Solvent: Highly reactive alkylating agents can sometimes react with nucleophilic solvents like DMF, although this is less common under typical conditions. Using a less reactive solvent can be a solution if this is suspected.

Issue 4: Purification Challenges

Q4: I am having difficulty purifying my N-alkylated morpholine product. What are the best practices for workup and purification?

A4: The purification of N-alkylated morpholines can be challenging due to their basicity and often high water solubility.

  • Aqueous Workup:

    • Acid-Base Extraction: A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with water to remove inorganic salts. To remove unreacted morpholine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). The N-alkylated product, being a tertiary amine, will also be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent. This is a very effective purification technique.

  • Chromatography:

    • Column Chromatography: Silica gel chromatography is a common method for purification. A solvent system of ethyl acetate/hexanes with a small percentage of triethylamine (e.g., 1-2%) is often used. The triethylamine helps to prevent the basic amine product from streaking on the acidic silica gel.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.

  • Hygroscopic Nature: Morpholine and its derivatives can be hygroscopic.[14] Therefore, it is important to use anhydrous solvents for extraction and to dry the final product thoroughly, for example, by drying the organic extracts over anhydrous sodium sulfate or magnesium sulfate before concentration.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. J&K Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Sciencemadness.org. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]

  • Grokipedia. (n.d.). Amine alkylation. Grokipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The Leuckart Reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2011, October). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Retrieved from [Link]

  • AKJournals. (2011, May 25). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. AKJournals. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds. Google Patents.
  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • AKJournals. (2011, May 25). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. Retrieved from [Link]

  • ResearchGate. (n.d.). Leuckart‐Wallach amine alkylation. ResearchGate. Retrieved from [Link]

  • NIH. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylmorpholine and Urotropine as Useful Base Catalysts in Baylis-Hillman Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, March 21). N-alkylation of secondary amine?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2022, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1015712B - The preparation method of N-alkylmorpholine compound. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of propionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important chemical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, grounded in established scientific principles and field-proven insights. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemistry, leading to more robust and efficient synthetic routes.

Part 1: Troubleshooting Guides

This section is dedicated to resolving common issues that can arise during the synthesis of propionic acid derivatives. Each guide provides a systematic approach to diagnosing and solving the problem, complete with explanations of the chemical principles at play.

Troubleshooting Guide 1: Low to No Product Yield in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone reaction for the synthesis of many arylpropionic acids, such as the precursors to Ibuprofen and Naproxen. However, achieving high yields can be challenging.

Problem: My Friedel-Crafts acylation reaction is resulting in a low or no yield of the desired acylated product.

Systematic Troubleshooting Approach:

  • Catalyst Activity and Stoichiometry:

    • Is your Lewis acid catalyst active? Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2]

      • Action: Ensure all glassware is rigorously dried (oven or flame-dried), and use anhydrous solvents and freshly opened or purified reagents.[1][2]

    • Are you using a sufficient amount of catalyst? Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2]

      • Action: Start with at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess may be beneficial.

  • Reactivity of the Aromatic Substrate:

    • Is your aromatic ring deactivated? The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will deactivate it, making the reaction sluggish or preventing it altogether.[1][2]

      • Action: If your substrate is deactivated, you may need to employ more forceful conditions, such as a stronger Lewis acid or higher temperatures. However, be aware that this can lead to side reactions. For highly deactivated systems, alternative synthetic routes should be considered.

  • Reaction Temperature:

    • Is the reaction temperature optimized? Some Friedel-Crafts acylations proceed well at room temperature, while others require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

      • Action: If the reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor the reaction progress closely by TLC to avoid byproduct formation. For highly reactive substrates, cooling the reaction (e.g., to 0°C) may be necessary to control the reaction rate and improve selectivity.[3]

  • Purity of Reagents:

    • Are your starting materials pure? Impurities in the acylating agent (acyl chloride or anhydride) or the aromatic substrate can interfere with the reaction.[1]

      • Action: Use freshly distilled or purified starting materials.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

G start Low or No Yield catalyst Check Catalyst Activity & Stoichiometry start->catalyst substrate Evaluate Aromatic Substrate Reactivity catalyst->substrate If catalyst is active & stoichiometric catalyst_q Moisture present? Stoichiometry correct? catalyst->catalyst_q temp Optimize Reaction Temperature substrate->temp If substrate is sufficiently activated substrate_q Deactivating groups present? substrate->substrate_q reagents Verify Reagent Purity temp->reagents If temperature is optimized temp_q Reaction sluggish or side products? temp->temp_q solution Improved Yield reagents->solution If reagents are pure reagents_q Impurities in starting materials? reagents->reagents_q catalyst_q->catalyst Use anhydrous conditions Increase catalyst loading substrate_q->substrate Use stronger Lewis acid or consider alternative route temp_q->temp Adjust temperature up or down Monitor by TLC reagents_q->reagents Purify starting materials

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Troubleshooting Guide 2: Formation of Multiple Products (Regioisomers)

Problem: My reaction is producing a mixture of ortho- and para-substituted isomers, complicating purification and reducing the yield of the desired product.

Systematic Troubleshooting Approach:

  • Choice of Lewis Acid:

    • The strength and steric bulk of the Lewis acid can influence regioselectivity. Highly reactive catalysts like AlCl₃ can sometimes lead to lower selectivity.[3]

      • Action: Consider screening milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[3] In some cases, using a catalytic amount of a strong Lewis acid or a stoichiometric amount of a weaker one can provide better control.

  • Reaction Temperature:

    • Higher temperatures can provide the energy to overcome the activation barrier for the formation of the less-favored isomer.[3]

      • Action: Perform the reaction at lower temperatures. Start at 0°C or even -10°C and only warm the reaction if it is too slow.[3] Precise temperature control is key.

  • Solvent Choice:

    • The polarity of the solvent can affect the solubility of intermediates and the activity of the catalyst, which in turn can influence the isomer distribution.

      • Action: While traditional solvents like carbon disulfide (CS₂) or nitrobenzene have been used, safer alternatives like dichloromethane or 1,2-dichloroethane are more common.[3] Experimenting with different solvents may help to optimize the regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of propionic acid derivatives.

Q1: What are the most common methods for synthesizing 2-arylpropionic acids like Ibuprofen and Naproxen?

A: Several synthetic routes have been developed, with some being more industrially viable than others.

  • The Boots Process (for Ibuprofen): A classical six-step synthesis.

  • The BHC (Boots-Hoechst-Celanese) Process (for Ibuprofen): A more atom-economical three-step process.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction): The Heck reaction of an aryl halide with an alkene can be a powerful method to form the C-C bond.[5][6] For example, Naproxen synthesis can involve the coupling of a brominated naphthalene compound with ethylene.[6]

  • Asymmetric Synthesis: To obtain enantiomerically pure products, methods like asymmetric hydrogenation, enantioselective α-arylation, and chiral protonation are employed.[4][7] The (S)-enantiomer of many profens is the biologically active form.[8]

Q2: How can I improve the enantioselectivity of my asymmetric synthesis of a profen?

A: Achieving high enantioselectivity is crucial for the efficacy of many profen drugs.[8][9]

  • Catalyst and Ligand Selection: The choice of the chiral catalyst and ligand is paramount. For asymmetric hydrogenations, chiral ruthenium and rhodium complexes are often used.[4] For α-arylation reactions, chiral copper catalysts have shown promise.[4]

  • Catalyst Screening: A systematic screening of different catalysts and ligands under various conditions is often necessary to identify the optimal system for your specific substrate.[10][11] High-throughput screening techniques can accelerate this process.[10]

  • Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can all significantly impact enantioselectivity. Optimization of these parameters is crucial.

Q3: My esterification reaction to produce a propionate ester is not going to completion. What can I do?

A: Esterification is a reversible reaction, so driving the equilibrium towards the product side is key.

  • Catalyst: Both homogeneous acid catalysts (like sulfuric acid) and heterogeneous solid acid catalysts can be used.[12][13][14][15] The concentration of the catalyst can significantly affect the reaction rate.[13]

  • Removal of Water: Removing the water byproduct as it is formed will shift the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

  • Excess Reactant: Using an excess of one of the reactants (usually the less expensive one, often the alcohol) will also drive the reaction to completion.[16]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate, but be mindful of potential side reactions.[15][16]

Q4: What are some greener alternatives for the synthesis of propionic acid derivatives?

A: Green chemistry principles are increasingly important in pharmaceutical synthesis.

  • Catalysis: The use of recyclable heterogeneous catalysts can reduce waste.[14] Biocatalysis, using enzymes, offers high selectivity under mild conditions.[17]

  • Alternative Solvents: The use of safer solvents like water, ethanol, or supercritical fluids is encouraged.[17] In some cases, solvent-free reactions are possible.[17]

  • Atom Economy: Processes like the BHC synthesis of ibuprofen are favored for their high atom economy compared to older routes.[18]

  • Renewable Feedstocks: Research is ongoing into producing propionic acid and its derivatives from renewable biomass through fermentation.[19][20][21]

Part 3: Experimental Protocols and Data

To provide actionable guidance, this section includes a sample experimental protocol for catalyst screening and a data table summarizing typical reaction conditions.

Experimental Protocol: High-Throughput Catalyst Screening for a Heck Reaction

This protocol is a general guideline for the rapid screening of palladium catalysts and ligands for the Heck coupling of an aryl bromide with an alkene, a key step in some syntheses of 2-arylpropionic acid precursors.[22][23]

Objective: To identify the most effective palladium catalyst/ligand combination for the desired Heck reaction, maximizing yield and selectivity.

Materials:

  • A 96-well plate or an array of reaction vials.

  • Aryl bromide (substrate 1)

  • Alkene (substrate 2)

  • A selection of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A library of phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos)

  • Anhydrous solvent (e.g., DMF, DMAc, or toluene)

  • Base (e.g., NEt₃, K₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate compatible with the reaction format

  • Analytical equipment (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aryl bromide, alkene, and base in the chosen anhydrous solvent. This ensures accurate and rapid dispensing.

  • Dispensing of Catalysts and Ligands:

    • In an inert atmosphere glovebox, dispense a pre-weighed amount of each palladium catalyst and ligand into individual wells or vials. Pre-loaded catalyst screening kits are also commercially available.[11][24]

  • Addition of Reactants:

    • Add the anhydrous solvent to each well/vial.

    • Add the stock solutions of the aryl bromide, alkene, and base to each well/vial.

  • Reaction:

    • Seal the reaction plate/vials.

    • Place the reaction setup on a stirring plate and heat to the desired temperature (e.g., 80-120 °C).

    • Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each well/vial.

    • Analyze the aliquots by TLC, GC-MS, or LC-MS to determine the conversion of starting material and the formation of the desired product.

    • This allows for a rapid comparison of the performance of each catalyst/ligand system.[10]

Data Presentation: Comparison of Conditions for Propionic Acid Derivative Synthesis
Reaction TypeDerivative ExampleTypical CatalystSolventTemperature (°C)Key Considerations
Friedel-Crafts Acylation Ibuprofen precursorAlCl₃ (stoichiometric)Dichloromethane0 - RTAnhydrous conditions are critical.[1][2]
Heck Reaction Naproxen precursorPd(OAc)₂ / Phosphine ligandDMF, DMAc80 - 120Base is required. Ligand choice is crucial for yield.[22][23]
Esterification Propionate EstersH₂SO₄ (catalytic)Excess AlcoholRefluxRemoval of water drives the reaction.[13][15]
Asymmetric Hydrogenation (S)-NaproxenChiral Ru-BINAPMethanol25 - 50High pressure of H₂ is required.

Part 4: Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is fundamental to effective troubleshooting and optimization.

Mechanism: The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[5][6]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Coordination Coordination Ar-Pd(II)(X)L2->Coordination Alkene Alkene Alkene->Coordination Alkene Complex Alkene Complex Coordination->Alkene Complex Migratory\nInsertion Migratory Insertion Alkene Complex->Migratory\nInsertion Insertion Product Insertion Product Migratory\nInsertion->Insertion Product Beta-Hydride\nElimination Beta-Hydride Elimination Insertion Product->Beta-Hydride\nElimination Product Complex Product Complex Beta-Hydride\nElimination->Product Complex Product Product Product Complex->Product dissociation Reductive\nElimination Reductive Elimination Product Complex->Reductive\nElimination Base Base Base->Reductive\nElimination Reductive\nElimination->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

Causality in the Heck Reaction:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. The success of this step is dependent on the reactivity of the aryl halide (I > Br > Cl) and the electron-donating ability of the phosphine ligands.

  • Migratory Insertion: The alkene then inserts into the Pd-C bond. The regioselectivity of this step is influenced by both electronic and steric factors.

  • β-Hydride Elimination: This step forms the final product and a palladium-hydride species. For this to occur, there must be a hydrogen atom on the carbon beta to the palladium.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.

By understanding each step, you can make informed decisions about how to optimize the reaction. For example, if the oxidative addition is slow (e.g., with an aryl chloride), a more electron-rich ligand may be required to facilitate this step.

References

  • Son, J., Shin, S., & Lee, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(23), 7337. [Link]

  • Raj, K. G., & Rajan, R. (2012). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 77(24), 11139-11146. [Link]

  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Folia Medica Copernicana, 5(3), 125-131. [Link]

  • Zhang, Y., et al. (2023). Kinetic Modeling and Multiobjective Optimization of Ibuprofen Synthesis Using Machine Learning. ACS Omega, 8(30), 27169–27178. [Link]

  • Tekale, D. P., & Yadav, G. D. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 5(12), 2416-2427. [Link]

  • Wang, J., et al. (2021). Optimization of continuous flow synthesis process for ibuprofen intermediate. Chinese Journal of Chemical Engineering, 37, 13-19. [Link]

  • Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. [Link]

  • Wang, C. T., et al. (2007). Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. Industrial & Engineering Chemistry Research, 46(19), 6184–6190. [Link]

  • Mujkanović, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 48-55. [Link]

  • Li, Y., et al. (2023). Synthetic strategy for continuous-flow synthesis of ibuprofen. Green Synthesis and Catalysis, 4(3), 295-306. [Link]

  • Reetz, M. T., & Wenkel, K. (2000). A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. The Journal of Organic Chemistry, 65(17), 5249–5252. [Link]

  • Tekale, D. P., & Yadav, G. D. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. RSC Publishing. [Link]

  • Midathana, K., Ramesh, K. V., & Sarma, G. V. S. (2019). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Journal of Emerging Technologies and Innovative Research, 6(5), 143-149. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Samel, U. R., et al. (2024). Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ChemSusChem, e202400305. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 13, 1727–1742. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 13(4), 845–854. [Link]

  • Uddin, M. J., et al. (2016). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 1-8. [Link]

  • Gauthier, D. R. (2009). Mechanism of the Heck reaction: nature of oxidative addition and alkene insertion. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Li, Y., et al. (2017). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules, 22(12), 2138. [Link]

  • J&K Scientific LLC. (2021). Heck Reaction. [Link]

  • Papathanasiou, A. G., et al. (2024). Commercial industrial synthesis of Naproxen. ResearchGate. [Link]

  • Leest, M. V., et al. (2021). Reagent and Catalyst Capsules: A Chemical Delivery System for Reaction Screening and Parallel Synthesis. The Journal of Organic Chemistry, 86(1), 600–607. [Link]

  • Stowers, C. C., et al. (2014). The production of propionic acid, propanol and propylene via sugar fermentation: an industrial perspective on the progress, technical challenges and future outlook. Green Chemistry, 16(3), 1147-1159. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Samel, U. R., et al. (2018). Propionic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry, 1-13. [Link]

  • Patsnap. (2025). Propionic Acid Synthesis for Cutting-Edge Industrial Processes. [Link]

  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Folia Medica Copernicana, 5(3), 125-131. [Link]

  • Reddit. (2024). Why can't this reaction continue? [r/chemhelp]. [Link]

  • Reetz, M. T. (n.d.). High-Throughput Screening Techniques in Catalysis. [Link]

  • Kumar, A., et al. (2023). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Delivery and Therapeutics, 13(5), 143-150. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (S)‐naproxen. [Link]

  • Yang, W., et al. (2020). Highly selective production of propionic acid from lactic acid catalyzed by NaI. Green Chemistry, 22(22), 7468-7475. [Link]

  • Samel, U. R., et al. (2024). Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ChemSusChem, e202400305. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Selvaraj, M., & Lee, D. K. (2017). Friedel-Crafts acylation of anisole with propionic anhydride over mesoporous superacid catalyst UDCaT-5. Journal of Molecular Catalysis A: Chemical, 426, 112-121. [Link]

Sources

preventing racemization during (S)-2-Morpholin-4-yl-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of (S)-2-Morpholin-4-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the potential challenges of this synthesis.

Introduction: The Challenge of Chirality

(S)-2-Morpholin-4-yl-propionic acid is a chiral molecule where the stereochemistry at the alpha-carbon is critical for its biological activity and pharmacological profile. A common and efficient synthetic route is the nucleophilic substitution of a chiral precursor, such as (S)-2-chloropropionic acid, with morpholine. This reaction proceeds via an S_N2 mechanism. However, under suboptimal conditions, racemization can occur, leading to a mixture of (S) and (R) enantiomers, which can compromise the efficacy and safety of the final compound. This guide will address the common pitfalls and provide robust strategies to maintain high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for (S)-2-Morpholin-4-yl-propionic acid, and where is the risk of racemization?

The most common laboratory-scale synthesis involves the reaction of a chiral electrophile, typically (S)-2-chloropropionic acid or its ester, with morpholine, which acts as the nucleophile.[1][2] This is a classic S_N2 (bimolecular nucleophilic substitution) reaction.

The chiral center at the alpha-carbon (C2) of the propionic acid backbone is susceptible to racemization. The primary risk lies in any reaction condition that can lead to the temporary loss of chirality at this center.

Q2: What are the main chemical mechanisms that cause racemization in this synthesis?

There are two principal mechanisms to be vigilant about:

  • Base-Catalyzed Enolization: The proton on the alpha-carbon is acidic. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of (S) and (R) enantiomers. This is a significant risk, especially if using a strong base to deprotonate the carboxylic acid or to scavenge the HCl byproduct.

  • Shift towards an S_N1 Mechanism: While the reaction is intended to be S_N2, certain conditions can favor a competing S_N1 (unimolecular nucleophilic substitution) pathway.[5] This involves the formation of a planar carbocation intermediate at the alpha-carbon after the leaving group departs. The nucleophile (morpholine) can then attack this planar intermediate from either side, resulting in a racemic mixture.[6]

Q3: How does the choice of base impact racemization?

The choice of base is one of the most critical factors in controlling racemization.[7][8]

  • Strong Bases (e.g., NaOH, KOH, t-BuOK): These should be used with extreme caution. While they are effective at deprotonating the carboxylic acid, they significantly increase the risk of enolization of the alpha-proton, leading to racemization.[3]

  • Weaker, Non-Nucleophilic Bases (e.g., NaHCO₃, K₂CO₃, DIPEA, N-methylmorpholine): These are generally preferred. They are sufficiently basic to neutralize the HCl formed during the reaction (if starting with the acid form) without being strong enough to cause significant enolization. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are often a good choice as their bulkiness disfavors interaction with the alpha-proton.[7]

Q4: What is the role of the solvent in preventing racemization?

The solvent plays a crucial role in influencing the reaction mechanism.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended choice for this S_N2 reaction.[11] They can dissolve the reactants but do not solvate the nucleophile (morpholine) as strongly as protic solvents. This "naked" and more reactive nucleophile promotes a faster S_N2 reaction, which outcompetes potential S_N1 pathways.[9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided. They can stabilize the transition state leading to a carbocation, thus favoring the S_N1 mechanism and increasing the risk of racemization.[10][12] They also solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the desired S_N2 reaction.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) in the Final Product 1. Base-Induced Racemization: The base used is too strong, leading to enolization.• Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).• If an organic base is preferred, use a sterically hindered one like N,N-Diisopropylethylamine (DIPEA).[7]
2. S_N1 Pathway Competition: Reaction conditions are favoring carbocation formation.• Ensure a polar aprotic solvent (e.g., acetonitrile, DMF) is used. Avoid polar protic solvents like water or alcohols.[11]• Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated, 40-60°C) to disfavor the higher activation energy S_N1 pathway.
3. Racemic Starting Material: The initial (S)-2-chloropropionic acid has low enantiomeric purity.• Verify the e.e. of the starting material using chiral HPLC or by measuring its optical rotation and comparing it to literature values.[13] Source high-purity starting materials.
Slow or Incomplete Reaction 1. Insufficient Nucleophilicity: The nucleophile (morpholine) is not reactive enough under the chosen conditions.• If using a polar protic solvent, switch to a polar aprotic one to increase the nucleophile's reactivity.[9]• A moderate increase in temperature can enhance the reaction rate. However, monitor the e.e. closely to find a balance between reaction speed and stereochemical integrity.
2. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.• Select a solvent in which all reactants are fully soluble at the reaction temperature. DMF and DMSO are excellent choices for their high solvating power.
Formation of Side Products 1. Di-alkylation: The product, (S)-2-Morpholin-4-yl-propionic acid, can potentially react with another molecule of the electrophile.• Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure the electrophile is consumed.
2. Esterification: If the reaction is run for an extended period at high temperatures in an alcohol solvent, esterification of the carboxylic acid can occur.• Use a polar aprotic solvent. If an alcohol must be used, keep the reaction temperature and time to a minimum.

Experimental Protocols

Protocol 1: Recommended Synthesis of (S)-2-Morpholin-4-yl-propionic acid

This protocol is optimized to minimize racemization.

Materials:

  • (S)-2-Chloropropionic acid (≥99% e.e.)[13]

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of (S)-2-chloropropionic acid (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Add morpholine (1.2 eq) to the suspension.

  • Stir the reaction mixture at 40-50°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Verifying the stereochemical purity of the final product is crucial.

Method:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for separating enantiomers of arylpropionic acid derivatives.[14]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and an alcohol modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[14]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare a standard of the racemic 2-Morpholin-4-yl-propionic acid to determine the retention times of the (S) and (R) enantiomers.

    • Dissolve a sample of your synthesized product in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Visualizing the Mechanisms

Diagram 1: S_N2 vs. S_N1 Pathways

G cluster_0 Desired SN2 Pathway (Inversion) cluster_1 Undesired SN1 Pathway (Racemization) cluster_2 Undesired Enolization Pathway (Racemization) A (S)-2-chloropropionate B Transition State (Morpholine attacks, Cl leaves) A->B Morpholine C (R)-product (Inversion of stereochemistry) B->C D (S)-2-chloropropionate E Planar Carbocation (+ Cl-) D->E Slow F (S)-product E->F Morpholine (Top attack) G (R)-product E->G Morpholine (Bottom attack) H (S)-2-chloropropionate I Planar Enolate (Achiral) H->I Strong Base (-H+) J (S)-product I->J Protonation K (R)-product I->K Protonation

Caption: Competing pathways during synthesis.

Diagram 2: Workflow for Optimizing Stereochemical Purity

G start Start Synthesis check_sm Verify e.e. of (S)-2-chloropropionic acid start->check_sm select_cond Select Reaction Conditions check_sm->select_cond run_rxn Perform Synthesis select_cond->run_rxn monitor Monitor Reaction (TLC, LC-MS) run_rxn->monitor workup Workup & Purification monitor->workup analyze Analyze e.e. (Chiral HPLC) workup->analyze result e.e. > 99%? analyze->result success Synthesis Successful result->success Yes troubleshoot Troubleshoot (See Guide) result->troubleshoot No troubleshoot->select_cond Adjust Conditions

Sources

Technical Support Center: Stability of (S)-2-Morpholin-4-yl-propionic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Given the limited specific literature on this compound, this document synthesizes information based on the known chemistry of its core functional groups—a tertiary amine within a morpholine ring, a carboxylic acid, and a hydrochloride salt—and established principles of pharmaceutical stability testing.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound, and how do they influence its stability?

A: The molecule has three key features that dictate its chemical behavior in solution:

  • Morpholine Ring: This heterocyclic amine contains both a tertiary amine and an ether linkage.[3] The nitrogen atom is basic and is the site of protonation, forming the hydrochloride salt.[3][4] This tertiary amine is also a potential site for oxidative degradation, specifically N-oxidation, which is a known degradation pathway for other morpholine-containing pharmaceuticals.[5]

  • Propionic Acid Moiety: The carboxylic acid group influences the molecule's solubility and can participate in typical acid-base reactions.

  • Hydrochloride Salt: This salt form generally enhances water solubility and stability in the solid state. In solution, it dissociates, and the resulting equilibrium between the protonated morpholinium ion and the free amine is highly pH-dependent.[6]

Q2: What are the most probable degradation pathways for this compound in solution?

A: Based on its structure, the most likely degradation pathways are:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of an N-oxide. This is a common metabolic and chemical degradation route for such compounds.[5]

  • Hydrolysis: While the core structure is generally robust, extreme pH conditions and high temperatures could potentially lead to the cleavage of the ether bond in the morpholine ring, although this typically requires harsh conditions.

  • Photodegradation: Exposure to UV or high-intensity light can induce degradation, a common consideration for all pharmaceutical compounds as outlined by ICH guidelines.[1]

Q3: How does pH critically affect the stability and behavior of the compound in aqueous solutions?

A: The pH of the solution is arguably the most critical factor. The morpholine moiety is basic, and in its hydrochloride salt form, the nitrogen is protonated.[4][7]

  • In Acidic Solution (Low pH): The compound will exist predominantly in its protonated (morpholinium) form. This can protect the nitrogen from certain reactions but may make other parts of the molecule, like the ether linkage, more susceptible to acid-catalyzed hydrolysis.

  • In Neutral to Basic Solution (Higher pH): As the pH increases, the morpholine nitrogen will be deprotonated to the free amine. This free amine is more nucleophilic and significantly more susceptible to oxidative degradation.[3] A 1% solution of morpholine itself is strongly basic, with a pH of around 10.5.[8]

Q4: Is the compound susceptible to thermal degradation?

A: Yes, elevated temperatures can accelerate both hydrolytic and oxidative degradation.[9][10] Studies on other amines show that thermal degradation is highly dependent on the solvent, temperature, and the presence of other reactants like CO2 (not typically relevant for lab solutions) or oxygen.[9][11] Morpholine itself has been shown to decompose over several days at very high temperatures (275 °C).[12] For laboratory purposes, it is crucial to avoid prolonged exposure to high heat.

Q5: What are the best practices for preparing and storing stock solutions to ensure maximum stability?

A: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH Control: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) to maintain the compound in its more stable protonated form. This is the pH range of maximum stability for similar amine-containing local anesthetics like lidocaine.[13]

  • Temperature: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[14] Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially if oxidation is a concern, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide: Investigating Solution Instability

This section provides a practical, step-by-step approach for researchers who observe evidence of compound degradation, such as the appearance of new peaks or a decrease in the parent peak area in their analytical chromatograms.

Workflow for Troubleshooting Stability Issues

G observe Observation: Unexpected peaks or decreasing parent peak confirm Step 1: Confirm Instability - Re-prepare fresh standard - Check system suitability observe->confirm forced_degradation Step 2: Perform Forced Degradation Study (Stress Testing) confirm->forced_degradation hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo analyze Step 3: Analyze Stressed Samples - Use stability-indicating method (e.g., HPLC-UV/MS) hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze interpret Step 4: Interpret Data - Correlate degradation peaks with stress conditions - Identify degradants via MS analyze->interpret optimize Step 5: Optimize Conditions - Adjust pH, temperature, solvent, and light exposure - Re-test stability interpret->optimize

Caption: Workflow for investigating and resolving stability issues.

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.[2][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter, HPLC-UV/MS system, oven, photostability chamber

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • For each condition below, mix the stock solution with the stressor in a clear vial. Also, prepare a control sample (compound in solvent only) stored at 2-8°C.

  • After the incubation period, neutralize the acidic and basic samples (if necessary), dilute all samples to a suitable final concentration for analysis, and analyze immediately by a suitable chromatographic method.

Stress ConditionProtocol DetailsRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.To test the stability of the ether linkage and other bonds under acidic conditions.[1]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.To evaluate susceptibility to base-catalyzed degradation. The deprotonated amine form will be present.
Oxidative Degradation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To induce oxidation, primarily targeting the tertiary amine to form the N-oxide.[5]
Thermal Degradation Store the stock solution (in a sealed vial) in an oven at 70°C for 48 hours.To assess the impact of heat on accelerating degradation in the absence of other stressors.[9]
Photodegradation Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To determine if the molecule is light-sensitive.[1]

Section 3: Proposed Degradation Pathways and Analytical Considerations

Understanding potential degradation pathways is crucial for method development and data interpretation.

Potential Degradation Pathways

DegradationPathways parent This compound Parent Molecule n_oxide N-Oxide Degradant N-Oxidation of Morpholine Ring parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Product Acid-Catalyzed Hydrolysis parent->ring_opened Strong Acid / Heat

Caption: Proposed primary degradation pathways for the molecule.

  • N-Oxidation: The most probable pathway involves the oxidation of the morpholine nitrogen to form the corresponding N-oxide. This product would have a molecular weight 16 Da higher than the free base form of the parent compound. This is a very common degradation pathway for molecules containing tertiary amines.[5]

  • Ring Opening: Under harsh acidic and thermal conditions, the ether linkage within the morpholine ring could undergo hydrolysis. This would result in a more significant structural change and a different fragmentation pattern in mass spectrometry.

Developing a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from any potential degradants, impurities, or excipients. HPLC with UV and/or mass spectrometry detection is the standard.[16]

Recommended Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeProvides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in WaterProvides a source of protons to keep the amine protonated and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10-15 minutesA gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 0.3 - 1.0 mL/minStandard flow rates for analytical columns.
Column Temperature 30-40 °CProvides reproducible retention times.
Detection UV at 210-220 nm (for the carboxyl group) and/or Mass Spectrometry (ESI+)UV for general detection; MS is critical for identifying and confirming the mass of degradants.

By following this guide, researchers can systematically investigate and control the stability of this compound solutions, ensuring the integrity and reliability of their experimental results.

References

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (n.d.). PMC - NIH. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. (n.d.). Consolidated Chemical. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2014). ResearchGate. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1998). PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023). MDPI. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. (n.d.). PubChem. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). ResearchGate. [Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. (1987). PubMed. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (2012). The University of Texas at Austin. [Link]

  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020). PubMed. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. (2017). Semantic Scholar. [Link]

Sources

identifying impurities in (S)-2-Morpholin-4-yl-propionic acid hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Identifying Impurities in (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Technical Support Center

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for the critical task of impurity identification and control. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, and this document provides a comprehensive resource for troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the primary categories of impurities I should expect in a sample of this compound?

A1: Impurities in any API are typically classified into three main categories. For this compound, you should be vigilant for:

  • Organic Impurities: These are the most common and can be further subdivided:

    • Process-Related Impurities: Arising from the manufacturing process, these include unreacted starting materials (e.g., (S)-alanine derivatives, morpholine), intermediates, and by-products from unintended side reactions.[1]

    • Degradation Products: These form during storage or handling due to exposure to stress factors like acid, base, light, heat, or oxidation. The morpholine ring and the propionic acid chain are both susceptible to degradation.[2][3]

    • Enantiomeric Impurity: The most critical chiral impurity is the (R)-enantiomer, which must be controlled to ensure the stereospecificity of the drug substance.

  • Inorganic Impurities: These can include reagents, ligands, and catalysts (e.g., residual palladium or platinum from synthesis steps), heavy metals, or other inorganic salts.[4]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not fully removed.

Q2: What are the regulatory thresholds for controlling these impurities?

A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established clear thresholds for impurities.[5] The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A/B Guidelines. Note: These are general thresholds; specific monographs in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) may define different limits.[6][7]

Genotoxic or other highly potent impurities have much stricter limits, often in the parts-per-million (ppm) range, and require specific toxicological assessment.[6][7]

Q3: Which primary analytical techniques are essential for a complete impurity profile?

A3: A multi-technique approach is non-negotiable for comprehensive impurity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separation and quantification. A stability-indicating reversed-phase (RP-HPLC) method is required to separate the API from all known impurities and degradation products.[8][9][10]

  • Chiral HPLC: This specialized HPLC technique is essential for separating and quantifying the (S)-enantiomer from its unwanted (R)-enantiomer.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for impurity identification. It provides the molecular weight of unknown peaks, and tandem MS (MS/MS) offers fragmentation data for structural elucidation.[14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure confirmation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are used to piece together the exact molecular structure.[18][19][20]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for quantifying elemental impurities to ensure compliance with ICH Q3D and USP <232> guidelines.[4][21]

Troubleshooting and Experimental Guides

This section provides practical, step-by-step solutions to common problems encountered during analysis.

Problem 1: I see an unexpected peak in my RP-HPLC chromatogram. How do I proceed with identification?

Answer: An unknown peak requires a systematic investigation to identify its structure and origin. Simply relying on retention time is insufficient. The goal is to gather orthogonal data points to build a conclusive profile.

G start Unknown Peak Detected in RP-HPLC pda Step 1: Analyze with Photodiode Array (PDA) Detector start->pda Initial Observation ms Step 2: Analyze by LC-MS for Accurate Mass pda->ms UV spectrum suggests non-API structure hrms Step 2a (Optional): Use High-Resolution MS (HRMS) for Elemental Formula ms->hrms Need higher confidence in formula isolate Step 3: Isolate Impurity (Prep-HPLC or Fraction Collection) ms->isolate Mass suggests plausible structure hrms->isolate nmr Step 4: Elucidate Structure by NMR Spectroscopy isolate->nmr Sufficient quantity (>0.5 mg) isolated report Final Identification: Structure, Origin, and Level nmr->report Structure Confirmed G start Poor Chiral Resolution csp 1. Change Chiral Stationary Phase (CSP) start->csp Most impactful change mobile 2. Modify Mobile Phase csp->mobile If resolution is still poor success Resolution Achieved (Rs > 1.5) csp->success temp 3. Adjust Temperature mobile->temp Fine-tuning separation mobile->success flow 4. Optimize Flow Rate temp->flow Further optimization flow->success

Sources

Technical Support Center: Synthesis of N-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during synthesis. Morpholines are crucial scaffolds in medicinal chemistry, and understanding the nuances of their synthesis is paramount for efficient drug discovery and development.[1][2][3] This resource provides actionable solutions based on mechanistic principles and field-proven insights.

Section 1: Reductive Amination

Reductive amination is a widely employed method for the N-substitution of morpholine, involving the reaction of morpholine with a ketone or aldehyde in the presence of a reducing agent. While conceptually straightforward, several side reactions can impede yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My reductive amination reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low conversion in the reductive amination of morpholine is a common issue, often stemming from the reduced nucleophilicity of the morpholine nitrogen compared to other secondary amines.[4] The primary reasons and troubleshooting steps are outlined below:

  • Slow Iminium/Enamine Formation: The initial condensation between morpholine and the carbonyl compound to form an iminium or enamine intermediate can be the rate-limiting step, especially with sterically hindered or electron-deficient ketones.[4]

    • Troubleshooting:

      • Catalysis: The addition of a mild acid catalyst, such as acetic acid, can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial condensation.

      • Water Removal: The condensation step produces water, which can hydrolyze the iminium/enamine intermediate back to the starting materials. Employing a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards product formation.

      • Pre-formation of Iminium/Enamine: In challenging cases, consider pre-forming the iminium or enamine intermediate by stirring the morpholine and carbonyl compound together for a period before adding the reducing agent.

  • Ineffective Reducing Agent: The choice of reducing agent is critical and depends on the reactivity of the iminium/enamine intermediate and the pH of the reaction.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (STAB): STAB is often the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and can be added directly to the reaction mixture with the amine and carbonyl.

      • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is effective but is toxic and requires careful pH control (typically pH 6-7) to avoid the release of hydrogen cyanide gas. It is generally more reactive at lower pH.

      • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is less selective and can reduce the starting aldehyde or ketone. It is best used when the iminium/enamine is pre-formed and the starting carbonyl is no longer present.

Question: I am observing the formation of a significant amount of a byproduct corresponding to the alcohol of my starting carbonyl. Why is this happening and what can be done?

Answer:

The formation of the corresponding alcohol from your aldehyde or ketone starting material is a clear indication that the reduction of the carbonyl is competing with the desired reductive amination pathway.

  • Causality: This side reaction is prevalent when using less selective reducing agents like sodium borohydride in a one-pot procedure. The reducing agent attacks the carbonyl group directly before it has a chance to form the iminium/enamine intermediate with morpholine.

  • Preventative Measures:

    • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is significantly less reactive towards aldehydes and ketones at the mildly acidic conditions typically used for reductive amination, making it the reagent of choice to minimize this side reaction.

    • Two-Step Procedure: If you must use a less selective reducing agent, adopt a two-step protocol. First, allow the morpholine and carbonyl to react to form the iminium/enamine intermediate (monitoring by TLC or NMR is recommended). Then, add the reducing agent to the reaction mixture.

Experimental Protocol: Optimized Reductive Amination of a Ketone with Morpholine

Materials:

  • Ketone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 0.1 equiv)

Procedure:

  • To a solution of the ketone in DCM, add morpholine.

  • If the reaction is sluggish, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add STAB portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow: Reductive Amination

G start Low Conversion in Reductive Amination check_iminium Is iminium/enamine formation slow? start->check_iminium add_acid Add catalytic acid (e.g., AcOH) check_iminium->add_acid Yes check_reductant Is the reducing agent effective? check_iminium->check_reductant No remove_water Use dehydrating agent (e.g., molecular sieves) add_acid->remove_water preform Pre-form iminium/enamine before adding reductant remove_water->preform success Successful N-Substituted Morpholine Synthesis preform->success use_stab Switch to STAB check_reductant->use_stab No side_product Alcohol byproduct observed? check_reductant->side_product Yes check_reductant->success pH optimized use_stab->success adjust_ph Optimize pH for NaBH3CN side_product->use_stab Yes two_step Use a two-step procedure side_product->two_step If using NaBH4 two_step->success

Caption: Decision workflow for troubleshooting low conversion and side reactions in reductive amination.

Section 2: N-Alkylation

Direct N-alkylation of morpholine with alkyl halides is a fundamental method for synthesizing N-substituted morpholines. However, the formation of quaternary ammonium salts and other side reactions can be problematic.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My N-alkylation reaction is producing a significant amount of a water-soluble, intractable mixture, and my desired product yield is low. What is happening?

Answer:

This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.

  • Causality: The N-substituted morpholine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This is especially problematic with reactive alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess of morpholine relative to the alkyl halide. This ensures the alkyl halide is the limiting reagent and is more likely to react with the starting morpholine than the product.

    • Slow Addition: Add the alkyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be less effective at promoting the second alkylation. However, a common strategy is to use an excess of morpholine to act as both the nucleophile and the base.

    • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which often has a higher activation energy.

Question: I am attempting an N-alkylation with a less reactive alkyl halide, and the reaction is very slow or does not proceed. How can I drive this reaction to completion?

Answer:

Slow reactions with less reactive alkyl halides (e.g., alkyl chlorides) are common.

  • Troubleshooting:

    • Increase Temperature: Heating the reaction mixture is the most common way to increase the rate of an Sₙ2 reaction.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but not the anion, making the base more reactive.

    • Catalysis: The addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can convert the alkyl chloride or bromide in situ to the more reactive alkyl iodide, accelerating the reaction.

Quantitative Data: Solvent Effects on N-Alkylation
SolventDielectric Constant (ε)Typical Reaction TimeRelative Rate
Toluene2.4> 24 hours1
THF7.612-24 hours~200
Acetonitrile37.54-8 hours~5,000
DMF36.72-6 hours~20,000

Data is illustrative and will vary based on specific substrates and conditions.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl morpholines.[5] Despite its utility, catalyst deactivation and competing side reactions can be challenging.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My Buchwald-Hartwig amination of an aryl halide with morpholine is giving low yields, and I am recovering my starting aryl halide. What are the potential issues with my catalyst system?

Answer:

Low yields in Buchwald-Hartwig aminations often point to issues with the catalyst's activity or stability.

  • Causality and Troubleshooting:

    • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ligands are often required for efficient coupling, especially with less reactive aryl chlorides.[5]

    • Palladium Precursor: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice can influence the rate of active catalyst formation.[7] Ensure the precursor is of high quality.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be effective, depending on the substrate.

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

Question: I am observing a significant amount of a hydrodehalogenated arene byproduct (the starting aryl halide with the halogen replaced by hydrogen). What is the cause of this side reaction?

Answer:

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.

  • Mechanism and Prevention:

    • β-Hydride Elimination: An unproductive side reaction can occur where an amide intermediate undergoes β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine product.[5]

    • Troubleshooting:

      • Ligand Modification: Using ligands that promote a faster rate of reductive elimination over β-hydride elimination can minimize this side reaction.

      • Temperature Optimization: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.

      • Substrate Electronics: Electron-poor aryl halides can sometimes be more prone to side reactions like Heck arylation.[4]

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

G cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (Ar-X) Product N-Aryl Morpholine Aryl_Halide->Product Amine Morpholine Amine->Product Pd_Source Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->Product Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Side_Product1 Hydrodehalogenation (Ar-H) Product->Side_Product1 β-Hydride Elimination Side_Product2 Heck Product Product->Side_Product2 Competing Pathway

Caption: Interplay of key components influencing the outcome of Buchwald-Hartwig amination.

References
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Mikhailyuk, P. K. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Guram, A. S., et al. (2006). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 25(14), 3537-3540. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the process development and scale-up of (S)-2-Morpholin-4-yl-propionic acid hydrochloride synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your process effectively.

The synthesis of this chiral morpholine derivative, while straightforward on paper, presents several challenges during scale-up, particularly concerning reaction control, chiral purity, and final product isolation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios organized by synthetic stage.

Overall Synthetic Workflow

The most common and scalable route involves a reductive amination between a pyruvate equivalent and morpholine, followed by isolation of the chiral amine as its hydrochloride salt. Maintaining stereochemical integrity is the critical challenge throughout this process.

G cluster_0 Stage 1: C-N Bond Formation cluster_1 Stage 2: Chirality Control & Hydrolysis cluster_2 Stage 3: Salt Formation & Isolation A Pyruvic Acid Derivative (e.g., Ethyl Pyruvate) C Reductive Amination A->C B Morpholine B->C D Racemic (R/S)-2-Morpholin-4-yl- propionic acid ester C->D Formation of Imine/ Enamine Intermediate E Asymmetric Hydrogenation or Chiral Resolution D->E F Ester Hydrolysis (e.g., NaOH, H₂O) E->F G (S)-2-Morpholin-4-yl- propionic acid (Free Base) F->G H Salt Formation with HCl (e.g., HCl in IPA) G->H I Crystallization H->I J Filtration & Drying I->J K (S)-2-Morpholin-4-yl- propionic acid hydrochloride (API) J->K

Caption: General workflow for the synthesis of (S)-2-Morpholin-4-yl-propionic acid HCl.

Part 1: Reductive Amination - Troubleshooting & FAQs

Reductive amination is a cornerstone of amine synthesis, but its efficiency on a large scale depends heavily on the choice of reagents and reaction conditions.[1]

Q1: My reductive amination reaction is sluggish or stalls completely. What are the common causes?

A: This is a frequent issue during scale-up. The root cause often lies in one of three areas: imine formation, reducing agent activity, or catalyst inhibition.

  • Inefficient Imine/Enamine Formation: The reaction proceeds via an imine or enamine intermediate, the formation of which is a reversible, water-producing equilibrium. On a large scale, inefficient water removal can push the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Water Scavenging: While lab-scale reactions might use molecular sieves, this is often impractical at scale. A common industrial approach is azeotropic removal of water using a Dean-Stark trap if the solvent system allows (e.g., with toluene).

      • pH Control: Imine formation is acid-catalyzed. However, strong acids will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (pH 4-6).[2] For scale-up, using a buffer system (e.g., acetic acid/acetate) can be more robust than adding a stoichiometric amount of acid.

  • Reducing Agent Decomposition/Inactivity:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a popular choice for its mildness and tolerance of mild acids. However, it can be moisture-sensitive. Ensure it is handled under an inert atmosphere (N₂) and that all solvents are anhydrous.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a controlled pH, but its toxicity (potential to generate HCN gas below pH 3) makes it less desirable for large-scale pharmaceutical synthesis.[3]

    • Catalytic Hydrogenation: This is often the most cost-effective and "green" method for scale-up.[4] Reaction stalling can be due to catalyst poisoning. Sulfur-containing impurities in starting materials or morpholine degradation products can poison catalysts like Palladium on Carbon (Pd/C).

  • Reaction Monitoring: At scale, you cannot simply take an aliquot as easily as in the lab.

    • Process Analytical Technology (PAT): Consider using in-situ monitoring tools like ReactIR (FTIR) to track the disappearance of the carbonyl peak (C=O) and the appearance of the product C-N bond in real-time.

Q2: I'm observing significant byproduct formation, primarily the reduced pyruvate starting material (lactic acid ester). How can I improve selectivity?

A: This indicates that the reduction of the carbonyl group is faster than the reduction of the imine intermediate. This is a classic selectivity challenge in reductive amination.[5]

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the pyruvate before it can form an imine with the less nucleophilic morpholine.[3]

  • Solution: The choice of reducing agent is critical for selectivity.

    • Use a More Selective Hydride Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it much more selective for the protonated iminium ion over the neutral carbonyl.[5] It is often the reagent of choice for this reason.

    • Stepwise vs. One-Pot: For difficult substrates, a stepwise procedure can offer better control. First, form the imine/enamine by mixing the pyruvate ester and morpholine, often with azeotropic water removal. Once imine formation is complete (confirmed by NMR or IR), cool the reaction and then add the reducing agent (even a less selective one like NaBH₄ can work at this stage).[6]

Reducing Agent Typical Conditions Pros for Scale-Up Cons for Scale-Up
NaBH(OAc)₃ DCM or DCE, Acetic AcidHigh selectivity, mild conditions, one-pot procedure is feasible.Relatively expensive, generates acetate waste.
Catalytic Hydrogenation H₂ gas (1-50 bar), Pd/C or PtO₂, Methanol/EthanolHigh atom economy, low cost, environmentally friendly.Requires specialized high-pressure equipment, catalyst poisoning is a risk, potential for over-reduction.
NaBH₄ Methanol/EthanolInexpensive, readily available.Poor selectivity for one-pot reactions, can reduce the carbonyl starting material.[3]
NaBH₃CN Methanol, pH 4-6Good selectivity.High Toxicity Risk (HCN gas) , generally avoided in cGMP environments.[2][3]

Part 2: Achieving and Maintaining Chiral Purity

For a pharmaceutical intermediate, controlling stereochemistry is non-negotiable. The target is the pure (S)-enantiomer.

Q3: What are the most scalable strategies for obtaining the (S)-enantiomer with high enantiomeric excess (e.e.)?

A: While classical resolution with a chiral acid is possible, asymmetric synthesis is generally preferred for efficiency and yield at scale.[7]

  • Catalytic Asymmetric Hydrogenation: This is a highly efficient method. After forming the enamine intermediate from the pyruvate ester and morpholine, it can be asymmetrically hydrogenated using a chiral catalyst.

    • Catalyst Systems: Transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) with chiral phosphine ligands (e.g., BINAP derivatives) are commonly used.[8][9][10]

    • Scale-Up Considerations: These catalysts can be expensive, so low catalyst loading and high turnover numbers (TON) are crucial for economic viability. Catalyst screening and optimization are essential first steps.

  • Chiral Resolution (Diastereomeric Salt Crystallization): This involves reacting the racemic free base with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Tartaric acid derivatives) to form diastereomeric salts. One diastereomer will typically have lower solubility in a given solvent system and will crystallize out.

    • Challenges: This method is often iterative and can lead to significant yield loss (theoretical max yield is 50%). Finding the right solvent system for selective crystallization can be time-consuming.

Q4: My final product has a low e.e. (<99%). Where could I be losing chiral purity?

A: Racemization can occur at several stages, particularly under harsh pH or high-temperature conditions.

  • During Hydrolysis: If you synthesize the ester and then hydrolyze it to the carboxylic acid, using harsh basic conditions (high concentration of NaOH and high temperature) can potentially epimerize the stereocenter adjacent to the carboxylate. The proton at the chiral center is acidic and can be abstracted.

    • Mitigation: Use milder hydrolysis conditions (e.g., lower temperature for a longer time) and carefully monitor the reaction.

  • During Salt Formation/Workup: Prolonged exposure to strongly acidic or basic conditions during workup or salt formation should be avoided.

  • Analytical Method: Ensure your chiral HPLC or GC method is properly validated and capable of resolving the two enantiomers.[11][12] A poor analytical method might give a false reading.

G start Low Enantiomeric Excess Detected q1 Is the chiral analytical method validated? start->q1 res1 Validate Chiral HPLC/GC Method: - Baseline separation (Resolution > 2.5) - Check for racemization on column q1->res1 No q2 Was asymmetric synthesis or resolution used? q1->q2 Yes a1_yes Yes a1_no No check_catalyst Review Asymmetric Hydrogenation: - Catalyst purity/activity - Hydrogen pressure/temperature - Solvent effects q2->check_catalyst Asymmetric Synthesis check_resolution Review Resolution Process: - Purity of resolving agent - Inefficient crystallization - Check mother liquor for other diastereomer q2->check_resolution Resolution asym Asymmetric Synthesis resol Resolution q3 Analyze intermediates post-hydrolysis and post-workup. Is e.e. loss observed at a specific step? check_catalyst->q3 check_resolution->q3 res2 Optimize the problematic step: - Milder hydrolysis conditions (lower temp) - Avoid harsh pH during workup - Minimize thermal stress q3->res2 Yes res3 Initial chiral induction is the root cause. q3->res3 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).

Part 3: Hydrochloride Salt Formation and Crystallization

This final step is critical for the purity, stability, and handling properties of the API. A robust crystallization process is paramount.

Q5: During the addition of HCl to the free base solution, I'm getting a sticky oil or an amorphous solid, not a crystalline product. How can I fix this "oiling out"?

A: "Oiling out" is a common crystallization problem where the product separates as a liquid phase instead of a solid.[13] This happens when the supersaturation is too high or the solubility of the salt in the chosen solvent is too high even at low temperatures.

  • Causality: The formation of the salt is instantaneous, but the organization into a crystal lattice takes time. If the concentration of the newly formed salt exceeds its solubility limit too quickly, it crashes out as a disordered, low-melting-point oil.

  • Troubleshooting Protocol:

    • Solvent Selection: The solvent system is the most critical factor. Isopropanol (IPA), ethanol, or ethyl acetate are common choices. Sometimes an anti-solvent is required. You need a system where the free base is soluble, but the hydrochloride salt has limited, temperature-dependent solubility.

    • Control the Rate of Supersaturation:

      • Slow Addition: Add the HCl solution (e.g., HCl in IPA) slowly and sub-surface to avoid localized high concentrations.

      • Temperature Control: Add the acid at a slightly elevated temperature (e.g., 40-50 °C) where the salt has higher solubility, and then cool slowly to induce crystallization. Rapid cooling is a primary cause of oiling out.[13]

    • Seeding: Once the solution becomes slightly turbid (the metastable zone), add a small amount of pre-existing, high-purity crystals ("seeds"). This provides a template for crystal growth and bypasses the difficult primary nucleation step.

    • Agitation: Ensure proper agitation to maintain a uniform temperature and concentration, but avoid excessively high shear, which can cause attrition (breaking of crystals).

Problem Probable Cause(s) Suggested Solutions
Oiling Out Solution is too concentrated; Cooling rate is too fast; Poor solvent choice.Dilute the solution; Cool slowly (e.g., 10°C/hour); Screen for better solvent/anti-solvent systems (e.g., IPA/Heptane).[13]
Poor Yield Product is too soluble in the mother liquor; Incomplete salt formation.Add an anti-solvent to decrease solubility; Ensure at least 1.0 equivalent of HCl is added; Cool to a lower temperature (e.g., 0-5 °C).
Product is Amorphous Crashed out of solution too quickly.Use a slower cooling profile; Employ a seeding strategy.
Inconsistent Crystal Form (Polymorphism) Different crystallization conditions (temp, solvent, agitation).Strictly control all crystallization parameters. Characterize the solid form using PXRD to ensure consistency.

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Reaction optimization for the catalytic reductive amination of esters. ResearchGate. [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. NC. Nano Catalyst AI. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

  • Practical Synthesis of Chiral 2-Morpholine... Organic Process Research & Development. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. [Link]

  • 2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Method for preparing chiral (S)-2-propionic acid.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.

Sources

Technical Support Center: Resolving Analytical Challenges for Chiral Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges associated with chiral morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the experimental analysis of these critical molecules. As many therapeutic agents feature the morpholine scaffold, ensuring their enantiomeric purity is paramount for safety and efficacy.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of chiral morpholine analysis.

The significance of chirality in drug design is well-established; enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers, necessitating robust and reliable analytical methods.[3][6][7][8] This guide offers practical, field-proven insights to overcome common hurdles in separation, identification, and quantification of chiral morpholine derivatives.

Section 1: Chiral Separation Techniques - Troubleshooting & FAQs

The separation of enantiomers is the cornerstone of chiral analysis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the workhorses for this purpose.[3][9][10]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods are widely employed for the analysis of drug enantiomers in both pharmaceutical preparations and biological fluids.[3][11] The most common approach involves the use of a chiral stationary phase (CSP).[10]

Frequently Asked Questions (HPLC)

Q1: I am seeing poor or no resolution between my morpholine enantiomers. Where do I start troubleshooting?

A1: Poor resolution is a common challenge. The first step is a systematic evaluation of your chromatographic conditions. Start by verifying that the chosen CSP is appropriate for your morpholine derivative.[12] Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points due to their broad applicability.[13][14] If the CSP is appropriate, focus on optimizing the mobile phase.[14]

  • Protocol: Initial Mobile Phase Screening for a Novel Chiral Morpholine Compound

    • Column: Select a polysaccharide-based CSP (e.g., amylose or cellulose derivatives).

    • Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (for basic morpholines) or 0.1% trifluoroacetic acid (for acidic morpholines).

    • Mobile Phase B (Reversed Phase): Acetonitrile/Water with 10 mM ammonium bicarbonate.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength.

    • Procedure: Inject your racemic standard and run an isocratic elution with each mobile phase. Observe for any peak splitting or shoulder, which indicates partial separation and a good starting point for optimization.[12]

Q2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

A2: Poor peak shape can compromise resolution and quantification. Common causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • For Peak Tailing:

    • Cause: Strong interactions between the basic nitrogen of the morpholine ring and residual silanol groups on the silica support.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[12] This will compete with your analyte for the active sites.

  • For Peak Fronting:

    • Cause: Column overload is a frequent culprit.

    • Solution: Dilute your sample and reinject. A 1:10 and 1:100 dilution should reveal if concentration is the issue.[12]

Q3: I am experiencing a "memory effect" where the performance of my chiral column seems to change between different compounds. What is happening?

A3: This phenomenon, known as an additive memory effect, can occur when using acidic or basic modifiers.[15] These modifiers can adsorb onto the CSP and alter its selective properties for subsequent analyses.[15]

  • Solution:

    • Dedicated Columns: If possible, dedicate specific columns to methods that use particular classes of additives.

    • Thorough Washing: Implement a rigorous column flushing protocol between different methods. For immobilized polysaccharide CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help "reset" the stationary phase.[16] Always follow the manufacturer's guidelines for solvent compatibility.

Table 1: Initial Screening Conditions for Chiral HPLC Method Development

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Typical CSP Polysaccharide-based (e.g., Amylose, Cellulose)Macrocyclic Glycopeptide, Polysaccharide-basedPolysaccharide-based
Mobile Phase Hexane/Alcohol (e.g., IPA, EtOH)Acetonitrile/Water or Methanol/Water with BufferAcetonitrile or Methanol with additives
Common Additives Basic: DEA, TEA; Acidic: TFA, Acetic AcidBuffers: Ammonium Bicarbonate, FormateBasic: DEA, TEA; Acidic: TFA, Acetic Acid
Typical Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Supercritical Fluid Chromatography (SFC)

SFC has become a dominant technique for chiral separations, offering advantages in speed, efficiency, and reduced use of toxic solvents.[9][17][18][19] It is particularly well-suited for high-throughput screening and preparative separations.[17][20]

Frequently Asked Questions (SFC)

Q1: Why should I consider SFC over HPLC for my chiral morpholine analysis?

A1: SFC offers several key advantages. The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, allowing for 3 to 5 times higher flow rates than HPLC without a significant loss in efficiency.[9][17] This translates to faster analysis times and higher throughput.[9] Additionally, SFC is considered a "greener" technique due to the reduced consumption of organic solvents.[19]

Q2: My morpholine compound is not soluble in the typical SFC mobile phases. What are my options?

A2: Solubility can be a limiting factor in SFC.[17] If your compound is not soluble in the common alcohol co-solvents (methanol, ethanol, isopropanol), you may need to explore other options. In some cases, normal phase HPLC might be a more suitable alternative if solubility in non-aqueous solvents is the primary issue.[17]

Q3: How do I optimize the separation of basic morpholine compounds in SFC?

A3: For basic compounds like many morpholine derivatives, the addition of a basic additive to the co-solvent is often necessary to achieve good peak shape and resolution. Isopropylamine or diethylamine are commonly used for this purpose.[18]

Section 2: Spectroscopic and Spectrometric Techniques

While chromatography is essential for separation, spectroscopic and spectrometric techniques are vital for structural elucidation, absolute configuration determination, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR is "blind" to chirality.[5][21][22] However, by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it is possible to distinguish between enantiomers.[23]

Frequently Asked Questions (NMR)

Q1: How can I determine the enantiomeric excess (ee) of my morpholine compound using NMR?

A1: The most common NMR method for determining ee is through the use of a chiral derivatizing agent, such as Mosher's acid.[24] The reaction of your racemic morpholine with an enantiomerically pure CDA forms diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals can be used to calculate the enantiomeric excess.[24]

Q2: What are the limitations of using NMR for chiral analysis?

A2: The main limitations include the potential for peak overlap, the need for enantiomerically pure derivatizing or solvating agents, and possible kinetic resolution during derivatization, which can lead to inaccurate ee measurements.[10]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, serving as a valuable alternative to X-ray crystallography.[4][25] The method involves comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations.[4][26]

Frequently Asked Questions (VCD)

Q1: When should I use VCD to determine the absolute configuration of my chiral morpholine?

A1: VCD is particularly useful when obtaining high-quality single crystals for X-ray analysis is difficult, which is a common scenario for many drug discovery intermediates.[4] It provides a reliable determination of the absolute stereochemistry in the solution state.[25]

Q2: How are VCD spectra interpreted to assign the absolute configuration?

A2: The process involves a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).[4][25]

  • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[4]

  • If the signs are opposite but the relative intensities match, the sample has the opposite absolute configuration.[4]

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical A Measure Experimental VCD Spectrum of Sample D Compare Experimental and Calculated Spectra A->D B Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., R) C Invert Calculated Spectrum to get Spectrum for Other Enantiomer (S) B->C Sign Inversion B->D C->D E Assign Absolute Configuration D->E caption VCD Workflow for Absolute Configuration

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the structural characterization and quantification of morpholine derivatives.[27][28] While not inherently a chiral technique, it can be coupled with chiral separation methods (e.g., HPLC-MS, SFC-MS) or employ specific chiral recognition strategies.[29]

Frequently Asked Questions (MS)

Q1: Can I determine enantiomeric excess directly by mass spectrometry?

A1: Direct chiral discrimination by MS is possible using the "kinetic method." This involves forming diastereomeric complexes of the analyte enantiomers with a chiral reference ligand in the gas phase. The relative dissociation rates of these complexes, measured by tandem MS, can be correlated to the enantiomeric excess.[30]

Q2: What are the common fragmentation patterns for morpholine derivatives in MS?

A2: A frequent fragmentation pathway for N-substituted morpholines involves the loss of the morpholine ring itself (a neutral loss of 87 Da).[27] Understanding the fragmentation of your specific morpholine derivative is key for developing selective and sensitive MS-based quantification methods.

Troubleshooting_Decision_Tree Start Analytical Challenge with Chiral Morpholine Compound Q_Separation Is the issue related to enantiomer separation? Start->Q_Separation Q_ID Is the issue related to identification or quantification? Q_Separation->Q_ID No HPLC_SFC HPLC_SFC Q_Separation->HPLC_SFC Yes What_Info What_Info Q_ID->What_Info Yes caption General Troubleshooting Workflow

References

  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia.
  • Chiral Drug Separation. (n.d.). In Encyclopedia of Separation Science.
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Canada.ca. Retrieved from [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Ducharme, J., Fernandez, C., Gimenez, F., & Farinotti, R. (1996). Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography.
  • Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). (n.d.). ResearchGate. Retrieved from [Link]

  • Development of New Stereoisomeric Drugs. (1992, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. Retrieved from [Link]

  • Wang, F., & Cooks, R. G. (2011). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1347-1355.
  • Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
  • Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. (n.d.). ChemPartner. Retrieved from [Link]

  • Banchi, B., Pauwels, L., Herrebout, W., & Verleysen, K. (2023). Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved from [Link]

  • Zhang, Y., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 35-54.
  • Chen, D., Qiu, J., Zhang, L., Yang, S., & Chen, J. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5940723.
  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
  • de la Guardia, M., & Armenta, S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104.
  • de Witte, B., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-117.
  • Wadhwa, S., Buyens, D., et al. (2024).
  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]

  • Shah, S. M. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11).
  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy.
  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, G. R., & Gant, T. G. (2015). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 7(10), 1231-1253.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). National Institutes of Health. Retrieved from [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023, August 11). ResearchGate. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Thomson, J. (2011, September 6). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. Retrieved from [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Zhao, J., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Propionic Acid Derivatives Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for studying the degradation pathways of propionic acid derivatives under various stress conditions. Understanding these pathways is critical for ensuring drug stability, identifying potential impurities, and developing robust analytical methods, all of which are cornerstones of regulatory compliance and drug safety.

This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for propionic acid derivatives, and why is it crucial to study them?

Propionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), are susceptible to degradation under various environmental influences.[1][2][3] Understanding these degradation pathways is a critical component of drug development and is mandated by regulatory bodies like the ICH.[4][5][6] The primary objectives of these studies are to:

  • Elucidate the intrinsic stability of the drug molecule: This helps in determining appropriate storage conditions and shelf-life.[5][6]

  • Identify potential degradation products: Some degradation products can be toxic, so their identification and quantification are essential for patient safety.[7][8]

  • Develop stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][9][10]

  • Inform formulation development: Knowledge of degradation pathways can guide the selection of excipients and packaging to protect the drug product.[11]

The most common degradation pathways investigated during forced degradation or stress studies are:

  • Hydrolytic Degradation: Occurs in the presence of water and can be catalyzed by acids or bases.

  • Oxidative Degradation: Involves reaction with oxygen or other oxidizing agents.

  • Photolytic Degradation: Caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Induced by high temperatures.

Q2: I'm starting a forced degradation study for a novel propionic acid derivative. What are the recommended stress conditions according to ICH guidelines?

Forced degradation studies, also known as stress testing, are a core component of the stability testing outlined in the ICH Q1A(R2) guideline.[4][5] The goal is to generate degradation products to a level that allows for their identification and the validation of analytical methods. A degradation of 10-20% is generally considered optimal.[12]

Here is a summary of typical stress conditions:

Stress ConditionTypical Reagents and ConditionsKey Considerations
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°C for several hours.[10][13][14]The ester linkage in some derivatives can be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH, heated at 60-80°C for several hours.[10][13][14]Propionic acid derivatives can be unstable in alkaline conditions, leading to various degradation products.[9][10]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature or slightly elevated temperature for up to 24 hours.[10][13][14][15]The aromatic rings and benzylic positions of many propionic acid derivatives are susceptible to oxidation.
Photolysis Exposure to a combination of cool white fluorescent and near-UV lamps. The ICH Q1B guideline provides specific conditions.The drug substance should be exposed in both solid and solution states. Photodegradation can lead to complex reaction mixtures.[7][11][16]
Thermal Degradation Dry heat at temperatures 10°C increments above accelerated testing conditions (e.g., 50°C, 60°C, etc.).[4][17][18][19]The melting point of the drug substance should be considered. Thermal degradation can induce decarboxylation and other fragmentation reactions.[17]

It's important to note that these are starting points. The specific conditions should be adjusted based on the stability of the particular propionic acid derivative you are studying.[4]

Troubleshooting Your Experiments

Q3: My chromatogram shows significant peak tailing for the parent drug and its degradants. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC analysis of acidic compounds like propionic acid derivatives. It can compromise resolution and lead to inaccurate quantification. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions with Silica: Residual silanol groups on the surface of C18 columns can interact with the acidic carboxyl group of the propionic acid derivatives, leading to tailing.

    • Solution 1: Lower the pH of the mobile phase. By operating at a pH of 2.5-3.5, you ensure that the carboxylic acid is fully protonated, minimizing its interaction with silanol groups.

    • Solution 2: Use a "Type B" or "high-purity" silica column. These columns have a lower concentration of residual silanols.[20]

    • Solution 3: Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (TEA) (0.1-0.5%) can mask the active silanol sites.[20][21]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[22]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[23]

Q4: I am having trouble separating a key degradation product from the parent peak. What strategies can I employ to improve resolution?

Co-elution of the parent drug and a degradation product is a critical issue that compromises the "stability-indicating" nature of your method. Here's a systematic approach to improving resolution:

  • Optimize the Mobile Phase Composition:

    • Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Adjust the organic/aqueous ratio: Perform a gradient optimization or systematically vary the isocratic composition to find the sweet spot for resolution.

  • Modify the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns).

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl columns: These columns offer different selectivity compared to C18 columns due to pi-pi interactions with the aromatic rings of propionic acid derivatives.

    • Polar-embedded group (PEG) columns: These columns are more robust at low organic mobile phase compositions and can offer unique selectivity.[20]

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your analytes.[22]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study of a Propionic Acid Derivative

This protocol provides a general framework for conducting a forced degradation study. Specific conditions should be optimized for your compound of interest.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the propionic acid derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 6 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • For structural elucidation of unknown degradation products, collect fractions and analyze by LC-MS/MS.[24]

Workflow for Method Development of a Stability-Indicating HPLC Method

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Choose Organic Modifier (ACN vs. MeOH) A->B C Set Initial Gradient B->C D Optimize Gradient Slope & Time C->D Inject Stressed Samples E Adjust Mobile Phase pH D->E F Fine-tune Temperature E->F G Specificity (Forced Degradation) F->G Final Method H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: A typical workflow for developing a stability-indicating HPLC method.

Understanding Degradation Pathways: Visualized

The degradation of propionic acid derivatives can proceed through several key reactions. The following diagram illustrates a generalized degradation pathway for a propionic acid derivative under common stress conditions.

Degradation_Pathways cluster_parent Propionic Acid Derivative (Parent Drug) cluster_degradation Degradation Products Parent R-CH(CH₃)COOH Aromatic Moiety Decarboxylation R-CH₂CH₃ Decarboxylated Product Parent:f0->Decarboxylation:f0 Thermal Stress Oxidation R-C(OH)(CH₃)COOH Oxidized Product (e.g., Hydroxylation) Parent:f1->Oxidation:f1 Oxidative Stress (H₂O₂) Photoproduct Complex Photoproducts e.g., 4-isobutylacetophenone from Ibuprofen Parent->Photoproduct Photolytic Stress (UV/Vis) Hydrolysis Cleavage Products (if ester or amide present) Parent->Hydrolysis Hydrolytic Stress (Acid/Base)

Caption: Generalized degradation pathways for propionic acid derivatives under stress.

For instance, under photolytic stress, ibuprofen can degrade to products like 4-isobutylacetophenone.[25] Thermal stress can lead to decarboxylation, as observed with naproxen.[17] Oxidative conditions can result in the formation of various hydroxylated and other oxidized species for drugs like ketoprofen.[26][27][28] Loxoprofen, a newer derivative, has also been shown to be susceptible to hydrolytic and oxidative degradation.[9][10][14][29][30]

By understanding these potential pathways, you can anticipate the types of degradation products you might encounter and tailor your analytical methods for their effective separation and quantification.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • Zayed, M. A., et al. (2017). Thermal decomposition of naproxen. ResearchGate. [Link]

  • Sovizi, M. R. (2010). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of Thermal Analysis and Calorimetry, 100(3), 947-952. [Link]

  • Sirés, I., et al. (2012). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: Comparison of electro-Fenton and anodic oxidation processes. Electrochimica Acta, 74, 114-122. [Link]

  • Li, Y., et al. (2016). Photodegradation of Ibuprofen Under UV–Vis Irradiation: Mechanism and Toxicity of Photolysis Products. Environmental Science and Pollution Research, 23(1), 674-682. [Link]

  • Monti, D., et al. (2011). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 3(1), 1-12. [Link]

  • ICH. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Slideshare. [Link]

  • El-Ghenymy, A., et al. (2012). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. PubMed. [Link]

  • Rubasinghege, G., et al. (2020). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. Toxics, 8(3), 58. [Link]

  • Helago. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of chromatographic science, 55(3), 304–311. [Link]

  • Pereira, V. J., et al. (2021). Photocatalytic degradation of ibuprofen using titanium oxide. RSC Advances, 11(48), 30235-30244. [Link]

  • Spasiano, D., et al. (2016). Ibuprofen photodegradation in aqueous solutions. Journal of environmental management, 168, 15–21. [Link]

  • Sovizi, M. R. (2010). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of Thermal Analysis and Calorimetry, 100(3), 947-952. [Link]

  • Caviglioli, G., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of pharmaceutical and biomedical analysis, 30(3), 499–509. [Link]

  • Stolarczyk, B., et al. (2020). Rapid TLC with Densitometry for Evaluation of Naproxen Stability. Molecules, 25(16), 3621. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of chromatographic science, 55(3), 304–311. [Link]

  • de Andrade, J. R., et al. (2021). Degradation of Ketoprofen, Tenoxicam, and Meloxicam Drugs by Photo-Assisted Peroxidation and Photo-Fenton Processes. Water, Air, & Soil Pollution, 232(11), 1-13. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. ResearchGate. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Semantic Scholar. [Link]

  • Chen, Y., et al. (2017). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental toxicology and chemistry, 36(12), 3232–3239. [Link]

  • Hasan, M. R., et al. (2015). Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification. Bioinorganic chemistry and applications, 2015, 895241. [Link]

  • ICH. (2021). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]

  • Parikh, N. H., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 15(1), 103446. [Link]

  • Wu, A. B., & Chen, J. C. (2003). Photolysis of NSAIDs. II. Online LC-MS determination of photodegradants from carprofen. Journal of food and drug analysis, 11(3), 186-190. [Link]

  • Bilandžić, N., et al. (2021). The analysis of acidic and basic non-steroidal anti-inflammatory drugs in milk and muscle samples: a comprehensive analytical approach using UHPLC-MS/MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 38(11), 1901–1916. [Link]

  • Parikh, N. H., et al. (2022). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Ministry of Health and Prevention. [Link]

  • K.D. Tripathi. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [Link]

  • Bonzanini, V., et al. (2023). The degradation of propionyl‐CoA. The degradation of propionyl‐CoA was mainly catalyzed by methylcitric acid cycle pathway (MCC) and propionyl‐CoA carboxylase (PCC) pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of fenoprofen enantiomers. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Zhu, X., et al. (2023). The main degradation pathways of propionate in anaerobic digestion (PTA-ACK: phosphotransacetylase-acetate kinase). ResearchGate. [Link]

  • University of Galway Research. (n.d.). Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids. [Link]

  • Capetola, R. J., et al. (1983). The propionic acids. Gastrointestinal toxicity in various species. The American journal of medicine, 74(5A), 24–31. [Link]

  • Schink, B., & Stams, A. J. (2007). Propionic acid accumulation and degradation during restart of a full-scale anaerobic biowaste digester. Water science and technology : a journal of the International Association on Water Pollution Research, 55(10), 143–151. [Link]

  • BrainKart. (2018). Propionic Acids - Non-Steroidal Anti-Inflammatory Drug(NSAID). [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoprofen. PubChem. [Link]

  • Wikipedia. (n.d.). Analgesic. [Link]

  • Falony, G., et al. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. Frontiers in microbiology, 5, 644. [Link]

  • Lin, S. Y., & Hsu, L. R. (1999). Dehydration, hydration behavior, and structural analysis of fenoprofen calcium. Journal of pharmaceutical sciences, 88(5), 510–515. [Link]

  • Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical pharmacology, 180, 114147. [Link]

  • Gupta, A., et al. (2022). Formulation Development and Optimization of Fenoprofen Floating Tablet Using QbD Approach. International Journal of Pharmaceutical Investigation, 12(1), 10-16. [Link]

Sources

how to confirm the purity of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Guide for Purity Confirmation & Troubleshooting

Welcome to the technical support guide for this compound. This document, designed for researchers and drug development professionals, provides a comprehensive framework for confirming the identity, chemical purity, and enantiomeric excess of this chiral compound. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Foundational Analysis: How do I confirm the basic identity and structure of my sample?

Before assessing purity, it is imperative to confirm that the material is indeed this compound. A multi-technique approach is the most robust.

Answer:

The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: This is the most powerful tool for initial structural verification. In a suitable deuterated solvent (like D₂O or DMSO-d₆), the ¹H NMR spectrum should display characteristic signals corresponding to the molecule's protons. Look for:

    • Morpholine Ring Protons: Two distinct multiplets, typically integrating to 4 protons each, corresponding to the axial and equatorial protons on the carbons adjacent to the oxygen and nitrogen atoms. The signals for protons next to the oxygen are usually further downfield.[1][2]

    • Propionic Acid Backbone: A quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃).

    • Protonation Confirmation: The formation of the hydrochloride salt results in the protonation of the morpholine nitrogen. This causes a significant downfield shift in the chemical signal of the adjacent protons (the -CH₂-N- and the chiral -CH-N- protons) compared to the free base, which is a key indicator of salt formation.[3]

  • ¹³C NMR Spectroscopy: This technique complements ¹H NMR by showing the number of unique carbon environments. The spectrum should align with the expected seven carbon signals of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the mass of the free base (C₇H₁₃NO₃, MW: 175.18 g/mol ). You would not typically see the chloride counter-ion in positive ion mode ESI-MS.

Workflow for Identity Confirmation

cluster_0 Identity Verification Workflow start Sample Received nmr 1. Acquire ¹H and ¹³C NMR Spectra start->nmr ms 2. Acquire Mass Spectrum (ESI-MS) nmr->ms compare 3. Compare Spectra to Reference or Predicted Data ms->compare pass Identity Confirmed compare->pass Match fail Identity NOT Confirmed (Re-evaluate Synthesis/Source) compare->fail No Match

Caption: High-level workflow for initial sample identity confirmation.

Enantiomeric Purity: How can I determine the enantiomeric excess (% ee) of the (S)-enantiomer?

This is the most critical purity assessment for a chiral molecule, as the opposite enantiomer can have different pharmacological or toxicological effects.[4][5]

Answer:

The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different retention times.

Core Principle: The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. For the separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[6]

  • Column Selection (CSP Screening):

    • Rationale: Different CSPs have different chiral recognition mechanisms. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD) are highly versatile and a good starting point for many compounds.[6][7]

    • Procedure: Screen your racemate standard on 2-4 different chiral columns under both normal-phase and reversed-phase conditions to find a column that shows baseline separation (Resolution (Rs) > 1.5).

  • Mobile Phase Optimization:

    • Normal Phase (NP):

      • Composition: Typically consists of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., isopropanol (IPA) or ethanol).

      • Additives: For an acidic compound like this, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[6][8] It ensures the carboxyl group is protonated, leading to better peak shape and reproducible retention times.

    • Reversed Phase (RP):

      • Composition: Typically aqueous buffers (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol.

      • pH Control: The mobile phase pH should be controlled and kept at least 1-2 units away from the pKa of the analyte to ensure a consistent ionization state.[8]

  • Analysis:

    • Prepare a standard of the racemate to confirm the retention times of both enantiomers.

    • Prepare your sample at a known concentration (e.g., 1 mg/mL).

    • Inject and integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

ParameterNormal Phase ConditionReversed Phase Condition
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)Chiralcel® OD-RH (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1 v/v/v)20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Troubleshooting Chiral HPLC: My enantiomers are not separating. What should I do?

Answer:

Poor or no resolution is a common issue in chiral method development. A systematic approach is key to solving the problem.

cluster_1 Troubleshooting: Poor Chiral Resolution start Symptom: No or Poor Separation (Rs < 1.5) q1 Is the correct CSP being used? start->q1 q2 Is the mobile phase optimized? q1->q2 Yes sol1 Action: Screen other CSPs (e.g., different polysaccharide or Pirkle-type). q1->sol1 No/Unsure q3 Are mobile phase additives correct? q2->q3 Yes sol2 Action: Vary alcohol % (NP) or organic modifier % (RP). Try different alcohols (e.g., EtOH vs IPA). q2->sol2 No q4 Is the temperature optimized? q3->q4 Yes sol3 Action: Ensure 0.1% TFA (or other acid) is present for this acidic analyte. q3->sol3 No sol4 Action: Analyze at lower temperatures (e.g., 10-15°C). Lower temps often increase enantioselectivity. q4->sol4 No end Resolution Achieved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Decision tree for troubleshooting poor chiral HPLC separation.

Additional Tip: Be aware of "additive memory effects," where modifiers from previous runs can persist on the CSP and affect current separations.[9] It is good practice to dedicate a column to a specific method or perform extensive washing protocols when changing mobile phase additives.

Chemical Purity (Assay): How do I quantify the main compound against other impurities?

Answer:

Chemical purity is typically determined by Reversed-Phase HPLC with UV or a universal detector (e.g., CAD, ELSD) . The goal is to separate the main (S)-2-Morpholin-4-yl-propionic acid peak from any synthesis-related impurities, starting materials, or degradation products.

  • Methodology: A gradient elution on a C18 column is a standard approach. The gradient typically runs from a highly aqueous mobile phase to a highly organic one (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). This ensures that impurities with a wide range of polarities will elute from the column.

  • Quantification: Purity is often expressed as area percent. This is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

  • Method Validation: For regulatory purposes, this assay method must be validated according to ICH or USP guidelines to demonstrate its accuracy, precision, specificity, linearity, and range.[10][11][12] Specificity is crucial and involves demonstrating that the method can separate the main peak from all known impurities and degradation products.[12]

Salt Confirmation: How do I confirm it is the hydrochloride salt and determine its purity?

Answer:

Confirming the presence and stoichiometry of the hydrochloride salt is a multi-step process.

  • Elemental Analysis (EA): This is the most direct method. EA provides the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in the sample. The experimental percentages should match the theoretical values calculated for the empirical formula C₇H₁₄ClNO₃. A significant deviation, particularly in the Chlorine content, would indicate an issue with the salt form or purity.

  • Ion Chromatography (IC): IC can be used to directly quantify the amount of chloride ion in the sample after dissolving it in water. This provides a precise measure of the chloride content.

  • Potentiometric Titration: Titrating the acidic proton of the hydrochloride salt with a standardized base (like NaOH) can be used to determine the molar equivalent of the salt, which helps confirm its stoichiometry.

  • X-Ray Powder Diffraction (XRPD): If the material is crystalline, XRPD provides a unique fingerprint. This can be compared to a reference pattern of the hydrochloride salt to confirm the correct crystalline form and rule out the presence of other forms (like the free base or other salts).[13]

Analysis TypeParameterAcceptance Criteria
Chemical Purity Assay (by HPLC)≥ 98.0%
Enantiomeric Purity Enantiomeric Excess (% ee)≥ 99.0%
Identity ¹H NMR, MSConforms to structure
Salt Content Elemental Analysis (% Cl)Corresponds to theoretical value ± 0.4%
Residual Solvents By GC-HSMeets ICH <467> limits
Water Content By Karl Fischer≤ 0.5%

References

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. Retrieved from [Link]

  • Slideshare. (2015, July 23). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Reddit. (2020). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (2002). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • Morressier. (2019). Impurity analysis in chloride salts using various analytical techniques. Retrieved from [Link]

  • LCGC International. (2002, March 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. Retrieved from [Link]

  • PubMed. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • USP. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-morpholin-4-yl-propionic acid methyl ester. Retrieved from [Link]

  • Chemical Papers. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • National Institutes of Health. (2009). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, TMS derivative. WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized). Retrieved from [Link]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Chiral HPLC Method for (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the enantiomeric purity determination of (S)-2-Morpholin-4-yl-propionic acid hydrochloride. In pharmaceutical development, robust and reliable analytical methods are paramount to ensure product quality, safety, and efficacy.[1][2] For chiral molecules, where enantiomers can have different pharmacological and toxicological profiles, the validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1]

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice and compares a proposed, optimized chiral method (Method A) against a plausible alternative (Method B) to highlight the impact of chromatographic conditions on method performance. The entire validation process is grounded in the principles outlined by the International Council on Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently implemented Q2(R2), as well as United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7]

The Analytical Challenge: Enantioseparation of a Morpholine Derivative

This compound is a chiral molecule containing a tertiary amine (the morpholine nitrogen) and a carboxylic acid. These functional groups necessitate careful control of the mobile phase pH to ensure the analyte is in a single ionic form, which is crucial for reproducible retention and peak shape on a chiral stationary phase (CSP). The goal is to develop a method that can accurately quantify the desired (S)-enantiomer and its undesired (R)-enantiomer impurity.

Most analytical separations for enantiomers are performed using specialized chiral HPLC columns that allow for differential recognition and, therefore, different retention times for chiral species.[3] This guide will compare two such approaches.

Table 1: Comparison of Proposed Chromatographic Methods
ParameterMethod A (Proposed)Method B (Alternative)Rationale for Comparison
Column CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm)(R,R) Whelk-O® 1 (250 x 4.6 mm, 5 µm)Compares a modern, versatile polysaccharide-based CSP (AD-RH) with a Pirkle-type CSP (Whelk-O1), which operates on a different chiral recognition mechanism (π-π interactions).
Mobile Phase Isocratic: Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v)Isocratic: Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)Compares a reversed-phase mode (Method A), often preferred for its compatibility with aqueous samples and MS detection, against a normal-phase mode (Method B).
Flow Rate 1.0 mL/min1.2 mL/minStandard flow rates adjusted for column dimensions and desired run time.
Column Temp. 35°C25°CTemperature can significantly affect enantioselectivity; elevated temperature in Method A can improve efficiency.
Detection UV at 220 nmUV at 220 nmWavelength selected based on the analyte's UV absorbance, which is expected to be low due to the lack of a strong chromophore.

The Validation Workflow: A Systematic Approach

Method validation provides documented evidence that an analytical method is suitable for its intended use.[4] The process follows a logical sequence, beginning with system suitability to ensure the equipment is performing correctly, followed by the core validation parameters that define the method's performance characteristics.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Method Performance Validation cluster_2 Phase 3: Method Reliability SystemPrep System & Mobile Phase Equilibration SST System Suitability Testing (SST) SystemPrep->SST Ensure system readiness Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Caption: Overall workflow for HPLC method validation.

System Suitability Testing (SST)

Why it's critical: SST is not part of the formal validation but is a prerequisite for it. It's an integral part of any analytical procedure that ensures the chromatographic system as a whole (equipment, electronics, analytical operations) is adequate for the intended analysis on any given day.[8][9][10] Without passing SST, any subsequent data is considered invalid.

Experimental Protocol
  • Prepare a System Suitability Solution (SSS) containing both the (S)-enantiomer at the target concentration (e.g., 1.0 mg/mL) and the (R)-enantiomer at a level relevant to the specification limit (e.g., 0.5%).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the SSS.

  • Calculate the key SST parameters and compare them against the predefined acceptance criteria.

Table 2: System Suitability Comparison
ParameterAcceptance CriteriaMethod A ResultMethod B ResultAnalysis
Resolution (Rs) ≥ 2.03.52.1Method A provides superior separation, ensuring more reliable quantitation.
Tailing Factor (T) ≤ 2.01.21.8Method A exhibits better peak symmetry, which is crucial for accurate integration.
%RSD of Peak Area ≤ 2.0% (for 6 reps)0.4%0.9%Both methods show excellent injection precision, well within the typical limits.[11]
Retention Time (tR) for (S)-enantiomer N/A (for comparison)6.8 min18.0 minMethod A offers a significantly faster analysis time, increasing throughput.

Specificity (Selectivity)

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13] For a chiral method, this primarily means demonstrating that the peak for the (S)-enantiomer is free from interference from the (R)-enantiomer and any potential degradants.

Experimental Protocol
  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Individual Enantiomer Injection: Inject pure solutions of the (S)-enantiomer and the (R)-enantiomer (if available) to confirm their individual retention times and establish peak identity.

  • Forced Degradation: Subject a solution of the (S)-enantiomer to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[14] Analyze the stressed samples to ensure that the peaks for the (S) and (R) enantiomers are well-resolved from any degradant peaks (peak purity analysis using a PDA detector is essential here).

Table 3: Specificity and Forced Degradation Results (Method A)
Stress Condition% Degradation of (S)-enantiomerPeak Purity of (S)-enantiomerResolution from Closest Degradant
Acid (0.1N HCl, 60°C, 4h) 5.2%Pass (Purity Angle < Purity Threshold)> 2.0
Base (0.1N NaOH, 60°C, 2h) 11.8%Pass (Purity Angle < Purity Threshold)> 2.0
Oxidative (3% H₂O₂, RT, 8h) 8.5%Pass (Purity Angle < Purity Threshold)> 2.0

Analysis: Method A is demonstrated to be stability-indicating, as the main peak is pure and well-resolved from all degradation products formed under stress.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol
  • Prepare a series of at least five standard solutions of the (R)-enantiomer (as the impurity) spanning the expected range, for example, from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1% to 0.75%).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 4: Linearity Comparison for the (R)-enantiomer
ParameterAcceptance CriteriaMethod A ResultMethod B ResultAnalysis
Range Studied LOQ to 150% of spec.0.1% - 0.75%0.1% - 0.75%Both methods were evaluated over the same appropriate range.
Correlation Coefficient (r²) ≥ 0.9990.99980.9991Method A shows a slightly stronger linear relationship.[11]
Y-intercept (% of 100% response) ≤ 2.0%0.8%1.9%Both are acceptable, but Method A's intercept is smaller, indicating less bias at zero concentration.

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol
  • Prepare solutions of the (S)-enantiomer (drug substance) at the target concentration.

  • Spike these solutions with the (R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery for the (R)-enantiomer.

Table 5: Accuracy (% Recovery) Comparison
Spiked Level (% of spec.)Acceptance CriteriaMethod A Mean Recovery (%)Method B Mean Recovery (%)
50% 90.0 - 110.0%101.5%95.8%
100% 90.0 - 110.0%99.8%104.2%
150% 90.0 - 110.0%100.7%106.9%
Overall Mean Recovery 90.0 - 110.0% 100.7% 102.3%

Analysis: Both methods demonstrate acceptable accuracy. Method A shows recoveries closer to 100% across all levels, suggesting slightly lower systematic error.

Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[16]

Experimental Protocol
  • Repeatability: Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.

Table 6: Precision (%RSD) Comparison
Precision LevelAcceptance CriteriaMethod A (%RSD)Method B (%RSD)Analysis
Repeatability (n=6) ≤ 5.0%1.1%2.8%Method A is significantly more precise, likely due to better peak shape and resolution.
Intermediate Precision (Analyst 2, Day 2) ≤ 5.0%1.4%3.5%The trend continues, with Method A showing superior precision under varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they are critical:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] The LOQ is a critical parameter for an impurity method.

These are typically determined based on the signal-to-noise ratio (S/N) of the peak for the (R)-enantiomer, where LOD is commonly S/N ≥ 3 and LOQ is S/N ≥ 10.[9][17]

Experimental Protocol
  • Prepare and inject a series of increasingly dilute solutions of the (R)-enantiomer.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3 (for LOD) and 10 (for LOQ).

  • Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (%RSD) and accuracy meet predefined criteria (e.g., %RSD ≤ 10%).

Table 7: LOD and LOQ Comparison
ParameterAcceptance CriteriaMethod A ResultMethod B ResultAnalysis
LOD (S/N ≥ 3) Report Value0.03%0.08%Method A is more sensitive, capable of detecting lower levels of the impurity.
LOQ (S/N ≥ 10) Report Value0.10%0.25%The superior LOQ of Method A makes it more suitable for controlling the impurity at low levels.
Precision at LOQ (%RSD) ≤ 10.0%4.2%8.9%Both methods meet the precision requirement at their respective LOQs.

Robustness

Why it's critical: Robustness measures the capacity of an analytical method to remain unaffected by small but deliberate variations in method parameters.[11] It provides an indication of the method's reliability during normal usage.[14]

Experimental Protocol
  • Establish a standard test condition using the validated method parameters.

  • Vary key parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase organic content (e.g., ± 2%)

  • Inject the system suitability solution under each varied condition.

  • Evaluate the impact on key system suitability parameters, especially resolution (Rs).

G SST_Check SST Fails (e.g., Rs < 2.0) Check_Column Check Column (Age, Performance) SST_Check->Check_Column Potential Issue Check_MP Check Mobile Phase (Composition, pH, Age) SST_Check->Check_MP Potential Issue Check_System Check HPLC System (Pump, Injector, Detector) SST_Check->Check_System Potential Issue Re_equilibrate Re-equilibrate System Check_Column->Re_equilibrate Check_MP->Re_equilibrate Check_System->Re_equilibrate Re_inject Re-inject SSS Re_equilibrate->Re_inject Re_inject->SST_Check Verify Fix Investigate Full Investigation (Method Robustness Issue?) Re_inject->Investigate If still fails

Sources

A Comparative Guide to the Stereospecific Biological Activity of 2-Morpholin-4-yl-propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is a critical determinant of its biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles. This guide provides a comparative framework for evaluating the biological activities of the (S) and (R)-enantiomers of 2-Morpholin-4-yl-propionic acid, a compound class relevant to contemporary drug discovery. While specific comparative data for this exact molecule is not extensively published, we will draw upon the well-established principles of stereoselectivity in the broader class of arylpropionic acid derivatives and morpholine-containing compounds to provide a robust, data-driven guide for researchers.

The morpholine heterocycle is a privileged structure in many bioactive compounds and FDA-approved drugs, often enhancing solubility, brain permeability, and the overall pharmacokinetic profile.[1][2][3] Similarly, propionic acid derivatives are a cornerstone of pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs), where stereochemistry dictates therapeutic efficacy.[4][5][6] This guide will synthesize these principles to outline the essential experimental comparisons required to characterize the distinct biological profiles of the (S) and (R)-enantiomers of 2-Morpholin-4-yl-propionic acid.

The Principle of Stereoselectivity in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates that the interaction with enantiomers of a drug can differ significantly. One enantiomer may fit perfectly into a binding site, eliciting a potent therapeutic response, while its mirror image may bind weakly, be inactive, or even interact with a different target, leading to off-target effects or toxicity.[4][7]

For the 2-arylpropionic acid class of drugs, it is commonly observed that the (S)-enantiomer possesses the desired therapeutic activity, such as the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.[5][8] However, the body can sometimes convert the inactive (R)-enantiomer to the active (S)-form through a process called metabolic chiral inversion, which has its own pharmacological and toxicological implications.[4][8] Therefore, a thorough comparison of both enantiomers is not merely academic but essential for safe and effective drug development.

Comparative Performance Data: A Framework for Analysis

To objectively compare the (S) and (R)-enantiomers, a series of quantitative assays are necessary. The following table presents a hypothetical, yet representative, data framework for such a comparison, based on common assays in drug discovery. This illustrates the potential variations in performance that can arise from stereochemical differences.

Parameter (S)-2-Morpholin-4-yl-propionic acid (R)-2-Morpholin-4-yl-propionic acid Justification & Causality
Target Binding Affinity (Ki, nM) 15500A lower Ki value for the (S)-enantiomer suggests a higher affinity for the biological target, indicating a more stable and specific interaction. This is the expected outcome if the (S)-form is the active "eutomer".
In Vitro Efficacy (IC50, µM) 0.525The IC50 represents the concentration required to inhibit a biological process by 50%. A significantly lower IC50 for the (S)-enantiomer demonstrates its superior potency in a functional cellular or enzymatic assay.
Cell Viability (CC50, µM) > 100> 100The cytotoxic concentration (CC50) should be significantly higher than the effective concentration (IC50). Similar high values for both enantiomers would suggest that the observed activity is not due to general cytotoxicity.
Metabolic Stability (t1/2, min) 6045Differences in metabolic stability can arise from stereoselective metabolism by enzymes like cytochrome P450s. This parameter is crucial for predicting the compound's in vivo half-life and dosing regimen.
Chiral Inversion (% conversion) N/A30%This measures the metabolic conversion of the less active (R)-enantiomer to the more active (S)-enantiomer. This is a known phenomenon for profen drugs and is critical to understanding the total in vivo activity of the racemate.[8]

Experimental Protocols: A Step-by-Step Guide

To generate the comparative data outlined above, rigorous and validated experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Chiral Separation and Analysis

Objective: To separate and quantify the (S) and (R)-enantiomers from a racemic mixture, a prerequisite for all subsequent comparative testing.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [9]

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives, which are known to be effective for separating enantiomers of propionic acid derivatives. An alternative is an α1-acid glycoprotein column.[9]

  • Mobile Phase Optimization: Begin with a mobile phase of hexane and isopropanol with a small amount of a chiral selector additive like trifluoroacetic acid to improve peak shape and resolution. Optimize the ratio to achieve baseline separation of the two enantiomer peaks.

  • Detection: Use a UV detector at a wavelength determined by the compound's absorbance maximum.

  • Quantification: Generate a standard curve for each pure enantiomer to accurately determine the concentration and enantiomeric excess (e.e.) in any sample.

Protocol 2: Target Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for its purified biological target (e.g., a receptor or enzyme).

Methodology: Competitive Radioligand Binding Assay

  • Preparation: Prepare a series of dilutions for both the (S) and (R)-enantiomers. The biological target (e.g., membrane preparation containing a receptor) and a radiolabeled ligand with known affinity for the target are also prepared.

  • Incubation: In a multi-well plate, incubate the target, the radioligand, and varying concentrations of the test enantiomer.

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand using rapid filtration over a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test enantiomer. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Protocol 3: In Vitro Functional Efficacy Assay

Objective: To measure the functional consequence of target binding by each enantiomer (e.g., inhibition of an enzyme or modulation of a cellular pathway).

Methodology: Cell-Based Functional Assay (Example: GPCR-mediated cAMP modulation)

  • Cell Culture: Culture cells engineered to express the target receptor.

  • Compound Treatment: Treat the cells with a range of concentrations of the (S) and (R)-enantiomers. Include a positive control (known agonist/antagonist) and a negative control (vehicle).

  • Pathway Stimulation: Stimulate the signaling pathway (e.g., with forskolin to induce cAMP production if testing an inhibitory G-protein coupled receptor).

  • Signal Detection: Lyse the cells and measure the levels of the second messenger (e.g., cAMP) using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the measured signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 for each enantiomer.

Visualization of Key Concepts

Diagrams are essential for clarifying complex workflows and relationships in scientific research.

G cluster_0 Chiral Compound Evaluation Workflow cluster_1 Comparative Biological Assays cluster_2 Data Analysis & Decision racemate Racemic Mixture (R/S)-2-Morpholin-4-yl-propionic acid separation Chiral HPLC Separation racemate->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S enantiomer_R (R)-Enantiomer separation->enantiomer_R binding Target Binding Assay (Ki determination) enantiomer_S->binding functional Functional Assay (IC50/EC50 determination) enantiomer_S->functional toxicity Cytotoxicity Assay (CC50 determination) enantiomer_S->toxicity metabolism Metabolic Stability (t1/2, Chiral Inversion) enantiomer_S->metabolism enantiomer_R->binding enantiomer_R->functional enantiomer_R->toxicity enantiomer_R->metabolism data_analysis Compare Potency, Efficacy, & Safety binding->data_analysis functional->data_analysis toxicity->data_analysis metabolism->data_analysis decision Select Lead Enantiomer for Further Development data_analysis->decision

Caption: Workflow for the comparative evaluation of chiral enantiomers.

G cluster_0 Stereoselective Drug-Target Interaction cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer receptor Chiral Biological Target (e.g., Enzyme, Receptor) S_enantiomer High Affinity Binding S_enantiomer->receptor fits well S_effect Potent Biological Response (Therapeutic Effect) S_enantiomer->S_effect leads to R_enantiomer Low Affinity Binding R_enantiomer->receptor poor fit R_effect Weak or No Response (or Off-Target Effects) R_enantiomer->R_effect leads to

Caption: The principle of stereoselective drug-target interactions.

Conclusion and Future Directions

The comprehensive evaluation of individual enantiomers is a cornerstone of modern, rational drug design. For compounds like 2-Morpholin-4-yl-propionic acid, which contain structural motifs of high pharmacological relevance, a stereospecific investigation is paramount. By employing the rigorous experimental framework detailed in this guide—spanning chiral separation, binding affinity, functional efficacy, and metabolic stability—researchers can clearly delineate the biological profile of the (S) and (R)-enantiomers. This approach not only identifies the superior enantiomer for therapeutic development but also mitigates risks associated with unforeseen off-target effects or complex metabolic pathways of the racemic mixture. The insights gained from such a comparative analysis are indispensable for advancing safe and effective drug candidates through the development pipeline.

References

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Link

  • Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4045-4058.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry, 16(8), 4355-4373. Link

  • Szałek, E., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-6.
  • Caner, H., et al. (2004). Chiral drugs: an overview. Current Drug Discovery Technologies, 1(1), 87-94.
  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Link

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • BenchChem. (2025). A Comparative Analysis of Difluorophenyl Morpholine Isomers for Researchers and Drug Development Professionals. Link

  • American Chemical Society. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Link

  • ResearchGate. (2017). Synthesis of enantiomerically pure [14C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists. Link

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2218. Link

  • ChemicalBook. (n.d.). 2-MORPHOLIN-4-YL-PROPIONIC ACID. Link

  • Sigma-Aldrich. (n.d.). (R)-2-Morpholin-4-yl-propionic acid hydrochloride. Link

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Link

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(1), 234. Link

  • ResearchGate. (2016). morpholine antimicrobial activity. Link

  • ChemSynthesis. (2025). 2-morpholin-4-yl-propionic acid methyl ester. Link

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Link

  • Wainer, I. W., & Doyle, T. D. (1984). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 284(1), 117-124. Link

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
  • Wang, M., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[4][5][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. Link

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3250. Link

Sources

A Structural Comparison of Morpholinyl-Alkanoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1][2][3] When coupled with an alkanoic acid chain, this versatile heterocycle gives rise to the morpholinyl-alkanoic acid class of compounds, which have garnered significant interest for their therapeutic potential across various disease areas, including cancer and inflammation.[4][5][6] This guide provides a comprehensive structural comparison of different morpholinyl-alkanoic acids, focusing on the impact of the alkanoic acid chain length and substitution patterns on their physicochemical properties, biological activity, and pharmacokinetic profiles. We will delve into the causality behind experimental choices and present supporting data to empower researchers in the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the Morpholine Moiety in Drug Design

The morpholine heterocycle is a common feature in a multitude of approved and experimental drugs.[2] Its prevalence stems from its advantageous physicochemical and metabolic properties. The presence of both a weakly basic nitrogen atom and an ether oxygen atom within the six-membered ring imparts a unique polarity profile, often leading to improved aqueous solubility and a favorable pKa for physiological interactions.[1] Furthermore, the morpholine ring can act as a hydrogen bond acceptor and its flexible conformation allows it to serve as a versatile scaffold, orienting substituents for optimal target engagement.[1] From a metabolic standpoint, the morpholine ring is generally stable and can improve the metabolic profile of a drug candidate, contributing to enhanced bioavailability and a more desirable pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][2]

This guide will focus on the systematic analysis of morpholinyl-alkanoic acids, a class of compounds where the morpholine ring is connected to a carboxylic acid function via an alkyl chain of varying length. Understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) within this class is crucial for optimizing lead compounds in drug discovery programs.

The Core Scaffold: Structural Variations of Morpholinyl-Alkanoic Acids

The fundamental structure of a morpholinyl-alkanoic acid consists of a morpholine ring linked to an alkanoic acid. The key points of structural diversity that significantly influence the molecule's properties include:

  • Length of the Alkanoic Acid Chain: The number of carbon atoms in the linker between the morpholine nitrogen and the carboxylic acid group (e.g., acetic, propanoic, butanoic acid derivatives).

  • Substitution on the Morpholine Ring: The presence of substituents on the carbon atoms of the morpholine ring can introduce chirality and affect conformational preferences.

  • Substitution on the Alkanoic Acid Chain: Modifications to the alkyl linker can influence lipophilicity and metabolic stability.

  • Aromatic vs. Aliphatic Linkers: While this guide focuses on alkanoic acids, it is important to note that derivatives where the morpholine is attached to an aromatic ring bearing a carboxylic acid (e.g., morpholinyl-benzoic acids) represent a closely related and important subclass.[4][7]

The following diagram illustrates the basic scaffold and key points of diversification.

G cluster_0 Morpholinyl-Alkanoic Acid Scaffold A Morpholine Ring B Alkanoic Acid Chain (Variable Length 'n') A->B Linker P1 Ring Substitution A->P1 C Carboxylic Acid B->C Terminal Group P2 Chain Substitution B->P2 P3 Chain Length (n) B->P3

Caption: Core scaffold of morpholinyl-alkanoic acids and key areas for structural modification.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For morpholinyl-alkanoic acids, the length of the alkanoic acid chain is a key modulator of these properties.

Lipophilicity (logP) and Solubility

Causality Behind Experimental Choices: The octanol-water partition coefficient (logP) is a standard measure of lipophilicity. A compound's logP influences its ability to cross cell membranes and its binding to plasma proteins. Aqueous solubility is equally critical for oral absorption and formulation. We will compare the calculated logP (cLogP) and experimentally determined aqueous solubility for a homologous series of morpholinyl-alkanoic acids.

Data Summary:

CompoundStructureAlkanoic Acid ChaincLogPAqueous Solubility (mg/mL)
1 Morpholin-4-yl-acetic acidAcetic (n=1)-0.8>100
2 3-(Morpholin-4-yl)propanoic acidPropanoic (n=2)-0.3High
3 4-(Morpholin-4-yl)butanoic acidButanoic (n=3)0.2Moderate

Interpretation: As the length of the alkanoic acid chain increases, the lipophilicity (cLogP) is expected to increase. This trend generally leads to a decrease in aqueous solubility. The highly polar nature of morpholino-acetic acid contributes to its excellent water solubility. This relationship is a critical consideration in early drug design, as a balance between sufficient solubility for absorption and adequate lipophilicity for membrane permeation must be achieved.

Acidity (pKa)

Causality Behind Experimental Choices: The pKa of the carboxylic acid group and the morpholine nitrogen are crucial for determining the ionization state of the molecule at physiological pH. This, in turn, affects receptor binding, solubility, and permeability. The pKa of the carboxylic acid is not expected to change significantly with the extension of the alkyl chain, remaining in the typical range for carboxylic acids (around 4-5). The pKa of the morpholine nitrogen is also relatively stable.

Comparative Biological Activity: A Focus on Enzyme Inhibition

To provide a meaningful comparison of biological activity, it is essential to evaluate a series of compounds against a single, relevant biological target. Based on the literature, various morpholine-containing compounds have shown inhibitory activity against a range of enzymes.[8] For this guide, we will use the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) as a representative example, drawing on published data for 2-morpholinobenzoic acid derivatives.[4][7] While not a direct comparison of varying alkanoic chain lengths, this data provides valuable insights into the SAR of the morpholine and carboxylic acid moieties.

Experimental Protocol: In Vitro PC-PLC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of morpholinyl-alkanoic acid derivatives against PC-PLC.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PC-PLC is purified. A fluorescently labeled phosphatidylcholine substrate is prepared in a suitable assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • PC-PLC enzyme is pre-incubated with the test compounds or vehicle control (DMSO) in a 96-well plate.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The plate is incubated at 37°C for a specified time.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_workflow PC-PLC Inhibition Assay Workflow prep Prepare Enzyme, Substrate, and Compounds incubate Pre-incubate Enzyme with Compounds prep->incubate react Initiate Reaction with Substrate incubate->react measure Measure Fluorescence react->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro PC-PLC inhibition assay.

Structure-Activity Relationship (SAR) Insights:

A study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors revealed several key SAR points that can be extrapolated to the broader class of morpholinyl-alkanoic acids.[4][7]

  • Importance of the Carboxylic Acid: The presence of the carboxylic acid moiety was found to be crucial for potent inhibitory activity.[7] Esterification or replacement with other functional groups often leads to a significant decrease or complete loss of activity. This suggests that the carboxylate group may be involved in a key electrostatic interaction or hydrogen bond with the enzyme's active site.

  • Essential Role of the Morpholine Nitrogen: Replacement of the morpholine ring with a tetrahydropyran (THP) moiety, which lacks the nitrogen atom, resulted in a dramatic loss of inhibitory activity.[7] This strongly indicates that the morpholine nitrogen is essential for binding to the target, possibly through hydrogen bonding or as a basic anchor.

  • Impact of Substitution Patterns: The relative positions of the morpholine, carboxylic acid, and other substituents on an aromatic ring significantly impact potency. For instance, a 2,5-substitution pattern on a benzoic acid ring was found to be more potent than a 2,4-substitution pattern.[7] This highlights the importance of the overall three-dimensional arrangement of the key pharmacophoric elements for optimal interaction with the target.

While direct comparative data for a homologous series of morpholinyl-alkanoic acids is needed, it can be hypothesized that the length of the alkyl chain will influence the positioning of the crucial morpholine and carboxylic acid groups within the enzyme's binding pocket, thereby affecting inhibitory potency.

Comparative In Vitro ADME & Pharmacokinetic Profile

A favorable pharmacokinetic profile is paramount for the success of a drug candidate. The morpholine moiety is often introduced to improve these properties.[1][2]

Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomes)

Objective: To assess the metabolic stability of morpholinyl-alkanoic acid derivatives in the presence of liver microsomes.

Methodology:

  • Preparation: Liver microsomes (human or rat) are thawed and suspended in a phosphate buffer containing NADPH as a cofactor. Test compounds are added to this mixture from a stock solution.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

G cluster_workflow Metabolic Stability Assay Workflow prep Prepare Microsomes, Cofactors, and Compounds incubate Incubate at 37°C (Time Course) prep->incubate quench Quench Reaction and Process Samples incubate->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Pharmacokinetic Considerations:

  • Metabolic Stability: Research on 2-morpholinobenzoic acid derivatives has shown that this scaffold can exhibit a high degree of stability in the presence of rat liver microsomes.[4] It is anticipated that the simple alkyl chain of morpholinyl-alkanoic acids would also be relatively stable to metabolism, although the specific site and rate of metabolism could be influenced by the chain length.

  • Permeability: The balance between the hydrophilicity of the morpholine and carboxylic acid groups and the lipophilicity of the alkyl chain will influence membrane permeability. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are crucial for evaluating this property.

  • Plasma Protein Binding: The extent of binding to plasma proteins like albumin can be affected by the lipophilicity of the molecule. As the alkanoic acid chain lengthens and lipophilicity increases, plasma protein binding is expected to increase.

Conclusion and Future Directions

The structural comparison of different morpholinyl-alkanoic acids reveals a class of compounds with tunable physicochemical and biological properties. The length of the alkanoic acid chain emerges as a critical design element, directly influencing lipophilicity, solubility, and likely, the optimal positioning within a biological target's binding site. The carboxylic acid and the morpholine nitrogen are consistently identified as key pharmacophoric features essential for biological activity.

While this guide provides a framework for understanding these relationships, there is a clear need for direct, systematic comparative studies on a homologous series of morpholinyl-alkanoic acids. Future research should focus on:

  • Systematic Synthesis: Synthesizing a series of morpholinyl-alkanoic acids with varying chain lengths (n=1 to 5).

  • Comprehensive Physicochemical Profiling: Experimental determination of logP, solubility, and pKa for the entire series.

  • Comparative Biological Evaluation: Screening the series against a panel of relevant biological targets (e.g., kinases, proteases, GPCRs) to identify and compare their IC50/EC50 values.

  • In-depth ADME Profiling: Conducting a full suite of in vitro ADME assays (metabolic stability, permeability, plasma protein binding) for the series to establish clear structure-pharmacokinetic relationships.

By undertaking such systematic studies, the scientific community can unlock the full potential of the morpholinyl-alkanoic acid scaffold for the development of novel and effective therapeutics.

References

  • Dwivedi, P., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1269, 133795.
  • Smith, J. A., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 16(3), 1250-1267.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Jain, A., & Sahu, S. K. (2024).
  • University of Birmingham. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. University of Birmingham Research Portal.
  • Heiran, R., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19354-19367.
  • PubChem. (n.d.). 4-Morpholineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2-morpholinoacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Iversen, P. L., et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate.
  • Hoda, N., et al. (2023).
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Sharma, P. K., et al. (2020). The Open Medicinal Chemistry Journal, 14.
  • Manhas, M. W., et al. (2023).
  • ResearchGate. (2016). morpholine antimicrobial activity.
  • Takeda, S., et al. (2023). Prediction of Human Pharmacokinetics of Phosphorodiamidate Morpholino Oligonucleotides in Duchenne Muscular Dystrophy Patients Using Viltolarsen. Drug Metabolism and Disposition, 51(10), 1269-1277.
  • Amantana, A., et al. (2007). Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate.
  • MDPI. (2022).
  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.
  • Al-Omair, M. A., et al. (2019). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Molecules, 24(18), 3330.
  • MDPI. (2023). Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. MDPI.
  • Jain, A., & Sahu, S. K. (2024).

Sources

A Comparative Guide to Forced Degradation Studies of (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing forced degradation studies for (S)-2-Morpholin-4-yl-propionic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals to establish the intrinsic stability of this molecule, identify potential degradation products, and develop a stability-indicating analytical method. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating study.

Introduction: The "Why" Behind Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The primary objective is to subject the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability. The outcomes of these studies are fundamental for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products of this compound.

  • Developing Stability-Indicating Methods: Ensuring the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact drug from its degradation products.

  • Informing Formulation and Packaging Development: Understanding the molecule's liabilities helps in developing a stable dosage form and selecting appropriate packaging.

  • Ensuring Safety and Efficacy: By identifying potential degradants, their impact on the safety and efficacy of the drug product can be assessed.

This guide will compare the stability of this compound under various stress conditions, providing a blueprint for evaluating its stability profile against other drug candidates.

Understanding the Molecule: this compound

A thorough understanding of the molecule's structure is paramount to designing a meaningful forced degradation study.

This compound

  • CAS Number: 237427-96-2

  • Molecular Formula: C₇H₁₄ClNO₃

  • Molecular Weight: 195.64 g/mol

Structural Features and Potential Liabilities: The molecule possesses several functional groups that could be susceptible to degradation:

  • Morpholine Ring: The ether linkage within the morpholine ring could be susceptible to oxidative cleavage. The tertiary amine is a potential site for oxidation. Studies on morpholine biodegradation suggest that cleavage of the C-N bond is a primary degradation pathway.

  • Propionic Acid Moiety: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions.

  • Chiral Center: The stereochemical integrity of the chiral center at the second position of the propionic acid moiety should be monitored, as racemization can occur under certain stress conditions.

Experimental Workflow: A Self-Validating System

The experimental workflow is designed to be a closed-loop, self-validating system where the results of the forced degradation studies directly inform and validate the analytical method.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Workflow cluster_Evaluation Evaluation & Comparison A Acid Hydrolysis (0.1M HCl) G Analyze Stressed Samples A->G B Base Hydrolysis (0.1M NaOH) B->G C Oxidation (3% H2O2) C->G D Thermal (60°C) D->G E Photolytic (ICH Q1B) E->G F Develop Stability-Indicating HPLC Method H Peak Purity Analysis (PDA/MS) G->H H->F Method Optimization I Quantify Degradation & Identify Degradants H->I J Elucidate Degradation Pathways I->J K Compare Stability Profile vs. Alternative Compounds J->K

Caption: Overall Forced Degradation Workflow.

Detailed Experimental Protocols

The following protocols are designed to induce degradation in the range of 5-20%. This range is ideal as it is sufficient to produce and detect degradation products without leading to secondary, irrelevant degradants.

Initial Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • A control sample of the drug in the solvent without acid should be prepared and analyzed in parallel.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • A control sample of the drug in the solvent without base should be prepared and analyzed in parallel.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At various time points, withdraw an aliquot.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • A control sample of the drug in the solvent without hydrogen peroxide should be prepared and analyzed in parallel.

Thermal Degradation
  • Place the solid drug substance in a stability chamber at 60°C with 75% relative humidity for 7 days.

  • At various time points, withdraw a sample, prepare a solution at the target concentration, and analyze by HPLC.

  • A control sample stored at refrigerated conditions should be analyzed in parallel.

Photolytic Degradation
  • Expose the solid drug substance and the stock solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare solutions from the solid sample and analyze both the solid and solution samples by HPLC.

The Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. The method must be capable of separating the parent peak from all process-related impurities and degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient elution from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

  • Column Temperature: 30°C

Method Validation: The specificity of the method is validated by analyzing the stressed samples. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the parent peak is free from any co-eluting degradation products.

Data Interpretation and Comparison

The data from the forced degradation studies should be summarized to provide a clear comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
60°C/75% RH, 7 days
Photolytic (ICH Q1B)

Comparative Analysis: This table allows for a direct comparison of the molecule's lability under different conditions. For instance, a higher percentage of degradation in basic conditions compared to acidic conditions would indicate a greater susceptibility to base-catalyzed hydrolysis.

When comparing with an alternative compound, a similar table would be generated for that molecule under the same stress conditions. The ideal candidate would exhibit lower overall degradation and fewer degradation products.

Decision_Tree A Is degradation > 20%? B Reduce stress severity (e.g., lower temp, shorter time) A->B Yes C Is degradation < 5%? A->C No B->A D Increase stress severity (e.g., higher temp, longer time) C->D Yes E Are all peaks well-resolved? C->E No D->C F Optimize HPLC method (e.g., change gradient, pH) E->F No G Proceed with characterization and reporting E->G Yes F->E

Caption: Decision Tree for Optimizing Stress Conditions.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to conducting forced degradation studies on this compound. By following these protocols and principles of scientific integrity, researchers can generate reliable data to understand the molecule's intrinsic stability, develop a robust stability-indicating method, and make informed decisions in the drug development process. The comparative framework presented here allows for an objective evaluation of the compound's stability profile against other potential candidates, ultimately contributing to the development of safe, effective, and stable pharmaceutical products.

References

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

A Comparative Guide to the Spectroscopic Data of (S)-2-Morpholin-4-yl-propionic acid hydrochloride Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral morpholine derivative with significant applications in the synthesis of novel pharmaceutical agents. The precise stereochemistry and purity of such compounds are critical for their biological activity and safety. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the structure and purity of these standards. This guide offers a detailed analysis of the expected spectroscopic signatures of this compound, providing researchers with a reliable reference for their work.

Due to the limited availability of public experimental spectra for the (S)-enantiomer, we present predicted ¹H and ¹³C NMR data, alongside a thorough analysis of the expected IR and MS fragmentation patterns based on the compound's functional groups. For comparative purposes, we will reference the spectroscopic characteristics of the closely related racemic mixture, 2-morpholinopropanoic acid, and other similar structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Scaffold

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts and coupling patterns for this compound are key identifiers of its unique structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons of the morpholine ring, the propionic acid backbone, and the methyl group. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Features & Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is typically deshielded and appears as a broad singlet, often exchanging with residual water in the solvent.
Methine (-CH-)3.5 - 4.0Quartet1HThis proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its proximity to the electron-withdrawing nitrogen and carbonyl group causes a downfield shift.
Morpholine (-NCH₂-)3.2 - 3.8Multiplet4HThe protons on the carbons adjacent to the nitrogen are deshielded. Due to the chair conformation of the morpholine ring, these protons can exhibit complex splitting patterns.
Morpholine (-OCH₂-)3.8 - 4.2Multiplet4HThe protons on the carbons adjacent to the oxygen are also deshielded and will appear as a multiplet.
Methyl (-CH₃)1.4 - 1.7Doublet3HThe methyl protons are coupled to the single methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, a key fingerprint for structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Key Features & Rationale
Carbonyl (-C=O)170 - 180The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
Methine (-CH-)60 - 70This carbon is attached to the nitrogen and is deshielded.
Morpholine (-NCH₂-)50 - 60The carbons adjacent to the nitrogen are deshielded compared to simple alkanes.
Morpholine (-OCH₂-)65 - 75The carbons adjacent to the oxygen atom are more deshielded due to the higher electronegativity of oxygen.
Methyl (-CH₃)15 - 25The methyl carbon is the most shielded carbon and appears at the upfield end of the spectrum.

Comparative Analysis with Racemic 2-Morpholinopropanoic Acid:

The NMR spectra of the pure (S)-enantiomer and the racemic mixture are expected to be identical in a non-chiral solvent. The chemical shifts and coupling constants will not differ. However, in the presence of a chiral solvating agent, separate signals for the (R) and (S) enantiomers may be observed, allowing for the determination of enantiomeric excess.

II. Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its carboxylic acid, amine hydrochloride, and morpholine ether functionalities.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Appearance
Carboxylic Acid O-H2500 - 3300StretchingVery broad
Carboxylic Acid C=O1700 - 1730StretchingStrong, sharp
Amine N-H (from HCl)2400 - 2800StretchingBroad, multiple bands
C-N1150 - 1250StretchingMedium
C-O (Ether)1070 - 1150StretchingStrong
C-H (Alkyl)2850 - 3000StretchingMedium to strong

The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, is a key diagnostic feature. Additionally, the strong carbonyl (C=O) stretch around 1715 cm⁻¹ confirms the presence of the carboxylic acid. The broad absorption in the 2400-2800 cm⁻¹ range is indicative of the N-H stretching of the protonated morpholine nitrogen.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

The molecular formula of the free base is C₇H₁₃NO₃, with a molecular weight of 175.18 g/mol . The hydrochloride salt (C₇H₁₄ClNO₃) has a molecular weight of 195.64 g/mol [1].

Expected Fragmentation Pattern:

Under positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 176.1. Key fragmentation pathways would likely involve:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 132.1.

  • Cleavage of the morpholine ring: This can lead to a variety of smaller fragments characteristic of the morpholine structure.

  • Loss of the entire morpholine group: This would result in a fragment corresponding to the propionic acid moiety.

A high-resolution mass spectrum would be crucial for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocols

While experimental data for the title compound is not publicly available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for observing exchangeable protons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

Visualization of Experimental Workflows

NMR Data Acquisition Workflow

Caption: Workflow for IR data acquisition.

MS Data Acquisition Workflow (ESI)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR data with a detailed analysis of the expected IR and MS characteristics, researchers are equipped with a strong foundation for the structural verification and quality assessment of this important chiral building block. The provided protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data. As with any analytical work, it is crucial to compare experimentally obtained data with reference standards and predicted values to ensure the identity and purity of the compound of interest.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. The 1H proton NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. The 13C NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

Sources

A Comparative Guide to the Synthesis of Chiral Morpholines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the molecular architecture of a vast number of approved drugs and clinical candidates. Its presence can significantly influence a molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing its overall drug-like characteristics. The introduction of stereocenters into the morpholine ring further expands the accessible chemical space, allowing for fine-tuned, three-dimensional interactions with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of chiral morpholines is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of several prominent synthetic routes to chiral morpholines, offering an in-depth look at their underlying principles, experimental protocols, and relative performance. The objective is to equip researchers with the critical knowledge needed to select the most suitable synthetic strategy for their specific research and development goals.

Strategic Approaches to Chiral Morpholine Synthesis: A Comparative Overview

The asymmetric synthesis of morpholines can be broadly categorized based on the stage at which the key stereocenter(s) are introduced: before, during, or after the formation of the heterocyclic ring.[1] Each strategy presents a unique set of advantages and challenges. This guide will focus on three distinct and widely applicable approaches:

  • Catalytic Asymmetric Hydrogenation of Dehydromorpholines: A powerful "after cyclization" strategy that introduces chirality to a pre-formed unsaturated morpholine ring.[1][2]

  • Tandem Ti-Catalyzed Hydroamination and Ru-Catalyzed Asymmetric Transfer Hydrogenation: A one-pot approach that constructs the morpholine ring and sets the stereocenter in a sequential, highly efficient manner.[3][4]

  • Diastereoselective Ring Opening of Chiral Aziridines: A versatile method that utilizes readily available chiral starting materials to construct the morpholine core with high stereocontrol.[5][6]

The following sections will delve into the mechanistic details, practical considerations, and performance data for each of these routes.

Route 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

This "after cyclization" approach is a highly efficient and atom-economical method for producing 2-substituted chiral morpholines.[1] The strategy relies on the enantioselective hydrogenation of a pre-synthesized dehydromorpholine substrate, catalyzed by a chiral transition metal complex.

Causality Behind Experimental Choices

The success of this method hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the two prochiral faces of the double bond in the dehydromorpholine. Rhodium complexes bearing bulky bisphosphine ligands, such as the SKP-Rh complex, have proven to be particularly effective.[1] The large bite angle of these ligands creates a well-defined chiral pocket that dictates the trajectory of hydrogen addition, leading to high levels of enantioselectivity.[2] The N-acyl protecting group on the dehydromorpholine is crucial for activating the enamine substrate towards hydrogenation.[1]

Workflow Diagram

cluster_0 Synthesis of Dehydromorpholine cluster_1 Asymmetric Hydrogenation cluster_2 Optional Deprotection Start Starting Materials Cyclization Cyclization & Dehydration Start->Cyclization Dehydro Dehydromorpholine Cyclization->Dehydro Hydrogenation Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) Dehydro->Hydrogenation Product Chiral Morpholine Hydrogenation->Product Deprotection Deprotection Product->Deprotection FinalProduct Free NH Morpholine Deprotection->FinalProduct

Caption: Workflow for Chiral Morpholine Synthesis via Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydromorpholine

This protocol is adapted from the work of Li et al., Chemical Science, 2021.[1]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (e.g., SKP, 1.1 mol%) in a suitable solvent (e.g., degassed DCM) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a dried Schlenk tube is added the N-Cbz-2-phenyl-5,6-dihydromorpholine substrate (1.0 equiv). The tube is evacuated and backfilled with argon.

  • Hydrogenation: The prepared catalyst solution is added to the substrate, followed by additional degassed solvent. The reaction mixture is then transferred to an autoclave. The autoclave is purged with hydrogen gas (3-4 times) and then pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at a specified temperature (e.g., 30 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Purification: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Performance Data
Substrate FeatureYield (%)ee (%)Reference
Electron-withdrawing group on aryl ring>9992[1]
Electron-donating group on aryl ring>9994[1]
Gram-scale reaction9599[1]

Route 2: Tandem Ti-Catalyzed Hydroamination and Ru-Catalyzed Asymmetric Transfer Hydrogenation

This elegant one-pot strategy combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, followed by an in-situ ruthenium-catalyzed asymmetric transfer hydrogenation to yield the chiral morpholine.[3][4][7] This tandem approach offers high operational simplicity and efficiency.

Causality Behind Experimental Choices

The choice of two distinct catalytic systems that are compatible in a single pot is central to this route's success. The titanium catalyst, a commercially available bis(amidate)bis(amido)Ti complex, efficiently catalyzes the intramolecular hydroamination of ether-containing aminoalkyne substrates to form the cyclic imine intermediate.[3][4] The subsequent asymmetric transfer hydrogenation is catalyzed by the well-established Noyori-Ikariya catalyst, RuCl.[3][4] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[3][8] This interaction helps to lock the conformation of the imine substrate in the catalyst's chiral environment, directing the hydride transfer to one specific face.

Workflow Diagram

cluster_0 Catalytic Cycle Start Aminoalkyne Substrate Tandem One-Pot Tandem Reaction Start->Tandem Product Chiral Morpholine Tandem->Product Step1 1. Ti-catalyzed Hydroamination Imine Cyclic Imine Intermediate Step1->Imine Step2 2. Ru-catalyzed Asymmetric Transfer Hydrogenation Imine->Step2

Caption: One-Pot Tandem Synthesis of Chiral Morpholines.

Experimental Protocol: Synthesis of (R)-3-benzylmorpholine

This protocol is adapted from the work of Lau et al., J. Org. Chem., 2016.[4]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere is added the aminoalkyne substrate (1.0 equiv), the Ti catalyst (e.g., 5 mol%), and a suitable solvent (e.g., toluene).

  • Hydroamination: The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred until the hydroamination is complete (monitored by TLC or GC-MS).

  • Asymmetric Transfer Hydrogenation: The reaction is cooled to room temperature. The Ru catalyst (e.g., 2 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.

  • Reaction Progression: The mixture is stirred at room temperature until the reduction of the cyclic imine is complete.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product can often be purified by acid-base extraction to yield the chiral morpholine with high purity.[4]

  • Chiral Analysis: The enantiomeric excess is determined by chiral HPLC.

Performance Data
Substrate FeatureYield (%)ee (%)Reference
Aryl substituents72-91>95[4]
Alkyl substituents65-80>95[4]
Gram-scale synthesis7295[4]

Route 3: Diastereoselective Ring Opening of Chiral Aziridines

This strategy leverages the "chiral pool" by starting with enantiomerically pure aziridines, which are often derived from readily available amino acids.[5][9] The morpholine ring is constructed through a tandem sequence involving the intermolecular ring-opening of the chiral aziridine by an epoxy alcohol, followed by an intramolecular ring-opening of the resulting epoxide.[5]

Causality Behind Experimental Choices

The regioselectivity of the initial aziridine ring-opening is a critical factor. The use of a nucleophilic epoxy alcohol allows for a tandem reaction where it first acts as a nucleophile to open the aziridine and then as an electrophile in the subsequent intramolecular cyclization.[5] This one-pot sequence is highly efficient. The stereochemistry of the final morpholine product is dictated by the stereocenters present in both the starting chiral aziridine and the epoxy alcohol, often leading to the formation of a single diastereomer.[5] Metal-free versions of aziridine ring-opening followed by cyclization have also been developed, offering a more sustainable approach.[6][10]

Workflow Diagram

Aziridine Chiral Aziridine Tandem Tandem Ring Opening & Cyclization Aziridine->Tandem Epoxyalcohol Epoxy Alcohol Epoxyalcohol->Tandem Product cis-Disubstituted Chiral Morpholine Tandem->Product

Caption: Chiral Morpholine Synthesis via Tandem Aziridine/Epoxide Ring Opening.

Experimental Protocol: Synthesis of a cis-3,5-disubstituted Morpholine

This protocol is conceptualized based on the strategy described by Reddy et al., Org. Biomol. Chem., 2015.[5]

  • Reaction Setup: A solution of the chiral N-activated aziridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask.

  • Nucleophilic Addition: The epoxy alcohol (1.1 equiv) is added to the solution. A catalyst or promoter, if required, is added at this stage.

  • Tandem Reaction: The reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period, allowing for both the intermolecular aziridine ring-opening and the subsequent intramolecular epoxide ring-opening to occur. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically pure cis-disubstituted morpholine.

  • Stereochemical Analysis: The diastereoselectivity is determined by ¹H NMR analysis, and the enantiomeric purity is confirmed if the starting materials were enantiopure.

Performance Data
Starting MaterialsProductDiastereoselectivityYield (%)Reference
Chiral Aziridine + Epoxy Alcoholcis-3,5-disubstituted morpholinesingle diastereomer70-85[5]

Comparative Summary and Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Applications
Catalytic Asymmetric Hydrogenation High yields and enantioselectivities, atom-economical, scalable.[1]Requires synthesis of dehydromorpholine precursor, high-pressure equipment.Large-scale synthesis of specific 2-substituted morpholines.
Tandem Hydroamination/Transfer Hydrogenation One-pot procedure, high efficiency, excellent enantioselectivity, broad substrate scope.[3][4]Requires careful selection of compatible catalysts.Rapid generation of diverse libraries of 3-substituted morpholines for SAR studies.
Diastereoselective Aziridine Ring Opening Utilizes chiral pool, high diastereoselectivity, one-pot tandem reaction.[5]Stereochemistry is dependent on starting materials, may require synthesis of chiral aziridines.Synthesis of complex, multi-substituted morpholines with defined stereochemistry.

The choice of the optimal synthetic route for a chiral morpholine depends on several factors, including the desired substitution pattern, the required scale of synthesis, and the availability of starting materials and specialized equipment. For the large-scale production of a specific 2-substituted morpholine, catalytic asymmetric hydrogenation offers an efficient and high-yielding approach. For medicinal chemistry programs that require the rapid synthesis of a diverse library of 3-substituted analogs for structure-activity relationship (SAR) studies, the tandem hydroamination/transfer hydrogenation method is exceptionally well-suited due to its one-pot nature and broad substrate scope. When the target morpholine possesses multiple stereocenters or when a specific diastereomer is required, the diastereoselective ring opening of chiral aziridines provides a powerful and highly stereocontrolled route.

Future developments in this field will likely focus on the discovery of novel, more active, and selective catalysts, as well as the expansion of biocatalytic methods for the synthesis of chiral morpholines.[11][12] Biocatalysis, in particular, offers the promise of environmentally benign processes with exquisite stereocontrol.[13] As the demand for enantiomerically pure morpholines in drug discovery continues to grow, the development of increasingly efficient, versatile, and sustainable synthetic methodologies will remain a key area of research.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central (PMC).[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry (RSC) Publishing.[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2015). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 13(27), 7438–7442. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications.[Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Semantic Scholar.[Link]

  • Schafer, L. L. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.[Link]

  • Recent progress in the synthesis of morpholines. ResearchGate.[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.[Link]

  • Sun, X., Li, X., & Song, S. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central.[Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Semantic Scholar.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate.[Link]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed.[Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry (RSC) Publishing.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed.[Link]

  • Metal-free one-pot synthesis of morpholines from aziridines. a. ResearchGate.[Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central (PMC).[Link]

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.[Link]

  • Diastereoselective synthesis of morpholinones 16, 23 and 24. ResearchGate.[Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Royal Society of Chemistry (RSC) Publishing.[Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH).[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications.[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.[Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Google Books.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6). [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.[Link]

Sources

The Morpholine Moiety: A Double-Edged Sword in Drug Design - A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine ring is a familiar and often favored scaffold in medicinal chemistry. Its advantageous physicochemical properties frequently enhance solubility, membrane permeability, and metabolic stability, making it a "privileged" structure in the quest for potent and effective therapeutics.[1][2] However, the very interactions that make morpholine-based compounds effective can also lead to unintended off-target effects, or cross-reactivity. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of morpholine-based compounds with other alternatives, supported by experimental data and detailed methodologies to empower researchers in making informed decisions during drug design and lead optimization.

The Causality Behind Experimental Choices in Assessing Cross-Reactivity

Understanding a compound's selectivity is paramount in drug development. Off-target interactions can lead to unforeseen side effects and toxicities, potentially derailing a promising therapeutic candidate.[3] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. The choice of experimental approach is dictated by the need to obtain a holistic view of a compound's interaction landscape.

Broad-panel screening, such as kinome scanning, is often the first line of defense.[4] This approach provides a wide-angle snapshot of a compound's activity against a large number of related targets, such as the human kinome. This is crucial because even structurally distinct kinases can share conserved ATP-binding pockets, making them susceptible to inhibition by the same compound. Cellular assays are then employed to validate these findings in a more physiologically relevant context, confirming that the observed biochemical interactions translate to effects within a living system.[4]

Comparative Analysis of On-Target and Off-Target Activities

The true measure of a drug's utility lies in its selectivity – its ability to potently inhibit the intended target while sparing other biomolecules. The following sections present a comparative analysis of the cross-reactivity of morpholine-containing compounds, using both real-world examples and illustrative data.

Case Study 1: Enhancing Selectivity by Modifying the Morpholine Ring in mTOR Inhibitors

A compelling example of how the morpholine moiety can be engineered to dramatically improve selectivity comes from the development of mTOR inhibitors. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and both PI3K and mTOR are important cancer targets. However, their structural similarity, particularly in the ATP-binding site, makes designing selective inhibitors challenging.

In a pivotal study, researchers synthesized a series of pyrazolopyrimidine inhibitors and observed that the introduction of bridged morpholine derivatives led to a staggering increase in selectivity for mTOR over PI3Kα.[5][6]

CompoundStructuremTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Parent Compound Pyrazolopyrimidine with standard morpholine1.83519
Bridged Morpholine Analog Pyrazolopyrimidine with bridged morpholine0.1>2600>26,000

Table 1: Impact of Morpholine Modification on mTOR Inhibitor Selectivity. Data adapted from Zask et al., J. Med. Chem. 2009, 52(24), 7942-7945.[5][6]

This remarkable increase in selectivity was attributed to a single amino acid difference between PI3K and mTOR. The deeper pocket in mTOR created by a leucine residue (in place of phenylalanine in PI3K) could accommodate the bulkier, bridged morpholine, while the shallower pocket of PI3K could not.[5][6] This highlights a key principle: subtle modifications to the morpholine ring can exploit minor differences between on- and off-targets to achieve significant gains in selectivity.

Case Study 2: Off-Target Effects of Gefitinib, a Morpholine-Containing EGFR Inhibitor

Gefitinib is an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7] While effective, it is known to have side effects, some of which may be attributed to off-target activities.[7][8]

Computational, structure-based systems biology approaches have been employed to predict potential off-targets of gefitinib. These in silico methods were followed by reverse docking and retrospective data mining to validate the findings.[7]

Off-TargetBinding Energy (kcal/mol)Potential Clinical Implication
MAPK10-103.4Neurological effects
PIM-1-101.2Cardiotoxicity
DHODH-99.8Immunosuppression
ERBB-4-98.5Cardiac function
HSD17B1-97.6Hormonal side effects
CHK2-96.3DNA damage response
CHK1-95.1Cell cycle regulation

Table 2: Predicted Human Off-Targets of Gefitinib with Better or Equal Binding Energy than EGFR. Data from Haque et al., Sci. Rep. 2016, 6, 33617.[9]

These findings underscore that even highly targeted therapies can exhibit polypharmacology. Understanding these off-target interactions is crucial for predicting and managing side effects, and potentially for drug repurposing.[7]

Case Study 3: Linezolid and its Off-Target Inhibition of Monoamine Oxidases

Linezolid is an oxazolidinone antibiotic that contains a morpholine ring and functions by inhibiting bacterial protein synthesis.[10] However, it is also known to be a non-selective, reversible inhibitor of monoamine oxidases (MAO).[10] This off-target activity can lead to significant drug-drug and drug-food interactions, as MAOs are responsible for metabolizing neurotransmitters like serotonin and dopamine, as well as dietary monoamines like tyramine.[10] This cross-reactivity is a critical consideration in the clinical use of linezolid, particularly in patients taking other medications that affect monoamine levels.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. The following provides a detailed, step-by-step methodology for a common approach to kinase inhibitor selectivity profiling.

Protocol: Kinase Selectivity Profiling Using a Broad Kinase Panel (e.g., KINOMEscan™)

This biochemical assay measures the binding of a test compound to a large panel of purified kinases.

1. Principle: The assay is based on a competitive binding displacement principle. A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured, and a decrease in this amount indicates that the test compound is binding to the kinase and competing with the immobilized ligand.

2. Materials:

  • Test compound (e.g., a morpholine-based kinase inhibitor)

  • KINOMEscan™ panel of 400+ human kinases (DiscoverX, now part of Eurofins)

  • Assay buffer

  • Detection reagents

  • Microplates

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations for testing.

  • Assay Setup: In a multi-well plate, combine the test compound, the specific kinase from the panel, and the immobilized ligand.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Detection: Add a detection reagent (e.g., a primary antibody against the kinase followed by a secondary antibody conjugated to a reporter enzyme).

  • Signal Measurement: Measure the signal generated by the reporter enzyme. The signal is inversely proportional to the amount of test compound bound to the kinase.

  • Data Analysis: Calculate the percent of control for each kinase at each compound concentration. The results are often visualized as a dendrogram (kinome tree) to provide a global view of the compound's selectivity.

G cluster_workflow Kinase Selectivity Profiling Workflow Compound_Prep 1. Compound Preparation (Serial Dilutions) Assay_Setup 2. Assay Setup (Compound + Kinase + Immobilized Ligand) Compound_Prep->Assay_Setup Incubation 3. Incubation (Equilibrium Binding) Assay_Setup->Incubation Washing 4. Washing (Remove Unbound Components) Incubation->Washing Detection 5. Detection (Antibody-based) Washing->Detection Signal_Measurement 6. Signal Measurement Detection->Signal_Measurement Data_Analysis 7. Data Analysis (Kinome Tree Visualization) Signal_Measurement->Data_Analysis

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

The Interplay of Structure and Selectivity

The decision to incorporate a morpholine ring, or to replace it with an alternative such as piperidine or piperazine, has profound implications for a compound's cross-reactivity profile.

G cluster_properties Impact on Drug Properties Morpholine Morpholine - Oxygen atom (H-bond acceptor) - Reduced nitrogen basicity - Generally more metabolically stable Selectivity Selectivity & Cross-Reactivity Morpholine->Selectivity Can enhance via specific H-bonds PK_PD Pharmacokinetics & Pharmacodynamics Morpholine->PK_PD Improves solubility & stability Piperidine Piperidine - Methylene group (lipophilic) - Higher nitrogen basicity - Prone to CYP-mediated oxidation Piperidine->Selectivity Can alter binding pocket interactions Piperidine->PK_PD Increases lipophilicity Piperazine Piperazine - Second nitrogen atom (modifiable) - Modulates pKa and solubility - Potential for additional interactions Piperazine->Selectivity Offers vectors for selectivity tuning Piperazine->PK_PD Modulates solubility & clearance

Caption: Structural Differences and Their Impact on Drug Properties.

Conclusion

The morpholine moiety remains a valuable tool in the medicinal chemist's arsenal. Its ability to confer favorable pharmacokinetic properties is well-established. However, as with any privileged scaffold, its use necessitates a thorough and early investigation of potential cross-reactivity. By employing a multi-faceted approach that combines broad-panel biochemical screening with cellular validation assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for mitigating the risks of off-target toxicity but also provides opportunities to fine-tune molecular design, as exemplified by the strategic modification of the morpholine ring to enhance selectivity. Ultimately, a deep understanding of the structure-selectivity relationship of morpholine and its alternatives is essential for the successful development of safe and effective new medicines.

References

  • Vippagunta, V., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–120. [Link]

  • Haque, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific reports, 6, 33617. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 3(149), mr2. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945. [Link]

  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • RCSB PDB. (n.d.). Linezolid. PDB-101. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. [Link]

  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. [Link]

  • Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 1(1), 19–21. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives... [Link]

  • Re-cheng, V., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 22(11), 1856. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]

  • MDPI. (n.d.). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. [Link]

  • Long, K. S., & Vester, B. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial agents and chemotherapy, 56(2), 603–612. [Link]

  • Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of intensive care, 6, 34. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Long, K. S., & Vester, B. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC. [Link]

  • ResearchGate. (n.d.). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. [Link]

  • Zhang, H., et al. (2017). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology letters, 14(4), 4987–4994. [Link]

  • ResearchGate. (n.d.). Potential functional and pathological side effects related to off-target pharmacological activity. [Link]

  • Hajós, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44. [Link]

  • Tanum, L. (2000). Reboxetine: tolerability and safety profile in patients with major depression. International journal of psychiatry in clinical practice, 4 Suppl 1, S21–S29. [Link]

  • ResearchGate. (n.d.). The Promises and Pitfalls of Reboxetine. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • ResearchGate. (n.d.). Reboxetine: Tolerability and safety profile in patients with major depression. [Link]

  • Stanford, S. C. (2004). The promises and pitfalls of reboxetine. Psychopharmacology, 173(1), 1–10. [Link]

  • ResearchGate. (n.d.). Cellular characterisation of piperidine‐, morpholine‐ and... [Link]

  • van Zandwijk, N. (2006). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. The European respiratory journal, 27(4), 829–837. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • Balaramnavar, V. M., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Wang, L., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 25(11), 2636. [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of molecular structure, 1301, 137351. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]

  • ResearchGate. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

A Comparative Guide to (S)-2-Morpholin-4-yl-propionic Acid Analogs as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical review and comparison of (S)-2-Morpholin-4-yl-propionic acid analogs, with a primary focus on their role as Factor Xa (FXa) inhibitors. While (S)-2-Morpholin-4-yl-propionic acid hydrochloride itself is a valuable building block, its structural motif is a cornerstone in the design of potent and selective anticoagulants. This guide will delve into the structure-activity relationships (SAR), comparative efficacy, and underlying experimental data of morpholine-containing compounds, using the blockbuster anticoagulant Rivaroxaban as a central reference.

The Central Role of Factor Xa in Coagulation and the Importance of the Morpholine Scaffold

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final enzyme responsible for fibrin clot formation. The inhibition of FXa is a highly attractive strategy for anticoagulant therapy due to its central position in the coagulation cascade.[1]

The morpholine moiety has been identified as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic properties.[2] In the context of FXa inhibitors, the morpholine ring, particularly as part of a morpholin-3-one scaffold, has proven to be a critical P4 binding element that interacts with the S4 pocket of the FXa active site.[3] This interaction is crucial for the high affinity and selectivity of these inhibitors.

Below is a diagram illustrating the coagulation cascade and the central role of Factor Xa.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XI XI XIa XIa IX IX IXa IXa X X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa VII VII Xa Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa

Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Comparative Analysis of Morpholine-Containing FXa Inhibitors

The development of oral FXa inhibitors has been a significant advancement in anticoagulant therapy. Rivaroxaban, a potent and selective oral FXa inhibitor, features a morpholin-3-one moiety that anchors the molecule in the S4 pocket of the enzyme. Structure-activity relationship studies have demonstrated the importance of this interaction for the drug's efficacy.

Structure-Activity Relationship (SAR) at the P4 Position

The P4 moiety of FXa inhibitors is critical for their interaction with the S4 subsite of the enzyme. The morpholin-3-one in Rivaroxaban has been shown to be an optimal P4 group. The oxygen atom at the 4-position of the morpholinone ring can act as a hydrogen bond acceptor, enhancing the compound's affinity for the S4 pocket.[3]

Modifications to this morpholine moiety have been explored to understand its contribution to FXa inhibition and to develop new analogs with improved properties. For instance, replacing the P4 morpholin-3-one in Rivaroxaban with a 2-ethoxycarbonylpiperidine moiety resulted in a dual inhibitor of both Factor Xa and thrombin.[4] This highlights the critical role of the P4 group in determining the selectivity of the inhibitor.

Comparative Inhibitory Activity

The following table summarizes the in vitro activity of Rivaroxaban and a key analog where the P4 morpholin-3-one has been modified.

CompoundP4 MoietyFXa Ki (nM)Thrombin Ki (nM)Selectivity (Thrombin/FXa)
Rivaroxaban Morpholin-3-one0.7>10,000>14,285
Analog 24 [4]2-Ethoxycarbonylpiperidine62 ± 18353 ± 75~5.7

Data is presented as mean ± standard deviation where available.

This data clearly demonstrates that the morpholin-3-one moiety is crucial for the high selectivity of Rivaroxaban for FXa over thrombin. The modification to a piperidine-based P4 group significantly reduces this selectivity.

The following diagram illustrates the general structure of a morpholine-containing FXa inhibitor and highlights the key interaction sites.

FXa_Inhibitor_SAR cluster_inhibitor FXa Inhibitor Scaffold cluster_fxa FXa Active Site P1 P1 Group (e.g., Chlorothiophene) Linker Linker (e.g., Oxazolidinone) S1 S1 Pocket (Hydrophobic) P1->S1 Binds to P4 P4 Group (e.g., Morpholin-3-one) S4 S4 Pocket (Aryl-binding) P4->S4 Binds to

Caption: Key Binding Interactions of a Morpholine-Containing FXa Inhibitor.

Experimental Protocols

The evaluation of FXa inhibitors relies on robust and validated in vitro assays. The chromogenic anti-Xa assay is the gold standard for determining the inhibitory activity of these compounds.

Chromogenic Anti-Factor Xa Assay

This assay provides a quantitative measure of the inhibitor's ability to block the enzymatic activity of FXa.

Principle: The assay is based on the ability of an FXa inhibitor to prevent FXa from cleaving a chromogenic substrate. The amount of color produced is inversely proportional to the concentration of the inhibitor in the sample.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Factor Xa Reagent: Reconstitute lyophilized bovine or human Factor Xa with the provided buffer to a specific concentration (e.g., 1 U/mL).

    • Chromogenic Substrate: Reconstitute a lyophilized chromogenic substrate specific for FXa (e.g., S-2765) with the provided buffer.

    • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

    • Calibrators and Controls: Prepare a series of known concentrations of a reference standard (e.g., Rivaroxaban) to generate a standard curve.

  • Assay Procedure:

    • Add a specific volume of the test compound (analog) or calibrator to a microplate well.

    • Add a pre-determined amount of Factor Xa reagent to each well and incubate for a specific time (e.g., 2-5 minutes) at 37°C to allow the inhibitor to bind to FXa.

    • Initiate the chromogenic reaction by adding the chromogenic substrate to each well.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., acetic acid).

    • Measure the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

    • Determine the concentration of the test compounds by interpolating their absorbance values on the standard curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of FXa activity.

The following workflow diagram illustrates the chromogenic anti-Xa assay.

Chromogenic_Anti_Xa_Assay Start Start Step1 Add Inhibitor/ Calibrator to Plate Start->Step1 Step2 Add Factor Xa and Incubate Step1->Step2 Step3 Add Chromogenic Substrate Step2->Step3 Step4 Incubate and Stop Reaction Step3->Step4 Step5 Read Absorbance (405 nm) Step4->Step5 Step6 Calculate IC50 Step5->Step6

Caption: Workflow for the Chromogenic Anti-Factor Xa Assay.

Field-Proven Insights and Future Directions

The development of oral FXa inhibitors has revolutionized anticoagulant therapy. The success of drugs like Rivaroxaban underscores the importance of rational drug design based on a deep understanding of enzyme-inhibitor interactions. The morpholine moiety has proven to be a key pharmacophore in this class of drugs, providing a balance of potency, selectivity, and favorable pharmacokinetic properties.

Future research in this area will likely focus on:

  • Bioisosteric Replacements: Exploring novel bioisosteres for the morpholine ring to further optimize pharmacokinetic and pharmacodynamic properties, potentially reducing metabolic liabilities.[5]

  • Fine-tuning Selectivity: Developing analogs with even greater selectivity for FXa over other serine proteases to minimize off-target effects.

  • Novel Scaffolds: Designing new chemical scaffolds that can mimic the key interactions of the morpholine moiety while offering improved synthetic accessibility or patentability.

Conclusion

The (S)-2-Morpholin-4-yl-propionic acid scaffold is a valuable component in the design of potent and selective Factor Xa inhibitors. As exemplified by Rivaroxaban, the morpholine moiety plays a critical role in anchoring the inhibitor to the S4 pocket of the enzyme, leading to high affinity and selectivity. The comparative data presented in this guide highlights the sensitivity of FXa inhibition to structural modifications in the P4 position. The detailed experimental protocol for the chromogenic anti-Xa assay provides a robust framework for the evaluation of new analogs. Continued exploration of the structure-activity relationships of morpholine-containing compounds will undoubtedly lead to the development of next-generation anticoagulants with improved therapeutic profiles.

References

  • Zheng W, Dai X, Xu B, Tian W and Shi J (2023) Discovery and development of Factor Xa inhibitors (2015–2022). Front. Pharmacol. 14:1105880. [Link]

  • Pinto DJ, Orwat MJ, Quan ML, et al. Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorg Med Chem Lett. 2008;18(9):2845-2849. [Link]

  • Kogame A, Koshio H, Naka T, et al. Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors: (2-substituted-4-amidinophenyl)pyruvic and -propionic acids. J Med Chem. 2003;46(10):1845-1857. [Link]

  • Ewing WR, Becker MR, Manetta VE, et al. Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. J Med Chem. 1999;42(18):3557-3571. [Link]

  • I. I. Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor by modification of the morpholin-3-one moiety. MedChemComm. 2012;3(6):693-698. [Link]

  • Sun Z, Wang Y, Li Y, et al. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorg Med Chem. 2016;24(21):5646-5661. [Link]

  • J. S. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2014;57(9):3596-3617. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Adv., 2023,13, 21533-21545. [Link]

  • S. K. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. ACS Med Chem Lett. 2012;3(8):639-644. [Link]

  • T. A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. [Link]

  • A. A. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. 2019;24(19):3538. [Link]

  • S. S. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Adv. 2021;11(22):13233-13248. [Link]

  • Zheng W, Dai X, Xu B, Tian W and Shi J (2023) Discovery and development of Factor Xa inhibitors (2015–2022). Front. Pharmacol. 14:1105880. [Link]

Sources

A Comparative Guide to Stereochemical Control: Evaluating (S)-2-Morpholin-4-yl-propionic Acid Scaffolds in the Context of Established Chiral Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of chiral molecules is not merely an academic exercise; it is a fundamental requirement for the synthesis of safe and efficacious therapeutics. The stereochemical identity of a molecule dictates its interaction with the chiral environment of the human body, influencing both its desired pharmacological activity and its potential for adverse effects. This guide provides an in-depth technical comparison of strategies for achieving stereocontrol, with a focus on the emerging potential of the (S)-2-Morpholin-4-yl-propionic acid scaffold in contrast to well-established, stoichiometric chiral auxiliaries.

The Enduring Challenge of Asymmetric Synthesis: A Tale of Two Strategies

The synthesis of single-enantiomer drugs is a paramount objective in pharmaceutical development. Historically, this has been achieved through various methods, with the use of chiral auxiliaries being a robust and reliable strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved, ideally to be recovered and reused.

This guide will first delve into the performance of two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine amides. We will then explore a more modern approach: the use of chiral morpholine derivatives as organocatalysts, highlighting the versatility of the (S)-2-Morpholin-4-yl-propionic acid backbone in this evolving field of asymmetric synthesis.

The Gold Standard: Stoichiometric Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones have become one of the most reliable and predictable classes of chiral auxiliaries.[1] The rigidity of the N-acyloxazolidinone system and the steric hindrance provided by the substituent at the 4-position allow for excellent facial discrimination of the enolate.

Mechanism of Stereodirection:

The stereochemical outcome of alkylations using Evans' auxiliaries is dictated by the formation of a chelated (Z)-enolate, typically with a boron or lithium counterion. The substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_0 Asymmetric Alkylation with Evans' Auxiliary A N-Acyl Oxazolidinone C (Z)-Enolate Formation (Chelated) A->C Deprotonation B Base (e.g., LDA, NaHMDS) B->C E Diastereoselective Alkylation C->E D Electrophile (R-X) D->E Attack from less hindered face F Alkylated Product E->F G Auxiliary Cleavage F->G H Enantiomerically Enriched Carboxylic Acid G->H

Workflow for Asymmetric Alkylation using an Evans' Auxiliary.

Performance Data for Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation:

Chiral AuxiliaryElectrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideLDATHF9499:1[2]
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF92>99:1[2]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl iodideNaHMDSTHF8599:1[3]
Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary.[4][5] Both enantiomers are readily available, and the auxiliary can be cleaved under various conditions to yield a range of chiral products, including carboxylic acids, alcohols, aldehydes, and ketones.[6]

Mechanism of Stereodirection:

Similar to Evans' auxiliaries, the stereoselectivity of alkylations using pseudoephedrine amides is achieved through the formation of a rigid, chelated (Z)-enolate with a lithium cation. The methyl group of the pseudoephedrine backbone provides the steric hindrance necessary to direct the approach of the electrophile.[7]

Performance Data for Pseudoephedrine Amides in Asymmetric Alkylation:

SubstrateElectrophile (R-X)BaseSolventYield (%)Diastereomeric Excess (d.e.)Reference
N-Propionyl-(1R,2R)-pseudoephedrineBenzyl bromideLDATHF99≥98%[4]
N-Propionyl-(1R,2R)-pseudoephedrineAllyl iodideLDATHF97≥98%[4]
N-Butyryl-(1R,2R)-pseudoephedrineMethyl iodideLDATHF9596%[4]

The Modern Approach: Chiral Morpholine Scaffolds in Organocatalysis

While stoichiometric chiral auxiliaries offer high levels of stereocontrol, they necessitate additional synthetic steps for attachment and cleavage. Modern synthetic chemistry has increasingly moved towards catalytic asymmetric methods, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. In this context, derivatives of (S)-2-Morpholin-4-yl-propionic acid have shown significant promise as organocatalysts.

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively.[8] This approach avoids the use of often toxic and expensive heavy metals and can be more environmentally benign.

A recent study has demonstrated the high efficacy of β-morpholine amino acids, structurally related to (S)-2-Morpholin-4-yl-propionic acid, as catalysts in the asymmetric Michael addition of aldehydes to nitroolefins.

G cluster_1 Organocatalytic Asymmetric Michael Addition A Aldehyde C Enamine Formation A->C B Chiral Morpholine Amino Acid Catalyst B->C Catalyst E Asymmetric Michael Addition C->E D Nitroolefin D->E Re-face attack F Iminium Ion Intermediate E->F G Hydrolysis F->G Catalyst regeneration H Enantiomerically Enriched Michael Adduct G->H

Catalytic cycle for the asymmetric Michael addition using a chiral morpholine amino acid.

Performance Data for a Chiral Morpholine-Based Organocatalyst in the Asymmetric Michael Addition:

AldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Propanal(E)-β-Nitrostyrene20Toluene9595:596
Isovaleraldehyde(E)-β-Nitrostyrene20Toluene9998:299
Propanal(E)-2-(2-Nitrovinyl)thiophene20Toluene9090:1092

Data adapted from a study on morpholine-based organocatalysts.

Advantages of the Organocatalytic Approach with Morpholine Derivatives:
  • Atom Economy: A substoichiometric amount of the catalyst is required, leading to less waste.

  • Operational Simplicity: These reactions are often performed under mild conditions without the need for strictly anhydrous or anaerobic environments.

  • Reduced Synthetic Steps: The need for attachment and cleavage of a chiral auxiliary is eliminated.

  • Environmental Friendliness: Organocatalysts are generally non-toxic and environmentally benign compared to many metal-based catalysts.[8]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol is a representative example of a diastereoselective alkylation using a well-established chiral auxiliary.[5]

1. Amide Formation:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete as monitored by TLC.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield N-propionyl-(+)-pseudoephedrine.

2. Diastereoselective Alkylation:

  • To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0 eq) and the N-propionyl-(+)-pseudoephedrine (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C.

  • Slowly add the LDA solution to the amide suspension at -78 °C and stir for 1 hour to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 4 hours, then allow to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

3. Auxiliary Cleavage to the Carboxylic Acid:

  • Dissolve the alkylated pseudoephedrine amide in a mixture of THF and water.

  • Add sodium hydroxide and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the pseudoephedrine auxiliary.

Protocol 2: Asymmetric Michael Addition using a Chiral Morpholine Amino Acid Catalyst

This protocol illustrates the use of a chiral morpholine derivative as an organocatalyst.

1. Catalyst Preparation (General Scheme):

  • Chiral β-morpholine amino acids can be synthesized from the corresponding α-amino acids in a multi-step sequence involving reduction to the amino alcohol, N-alkylation, and subsequent oxidation.

2. Asymmetric Michael Addition:

  • To a solution of the aldehyde (1.0 eq) in toluene (0.5 M) is added the chiral β-morpholine amino acid catalyst (0.2 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • The nitroolefin (1.2 eq) is then added, and the reaction is stirred at room temperature for the time required for completion (monitored by TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched Michael adduct.

Conclusion: A Shift in Paradigm

While traditional chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides remain powerful and reliable tools for asymmetric synthesis, providing high levels of stereocontrol, the field is continually evolving. The emergence of organocatalysis offers a more atom-economical and environmentally friendly alternative.

The (S)-2-Morpholin-4-yl-propionic acid scaffold and its derivatives are emblematic of this shift. While direct, extensive comparative data for its use as a traditional, stoichiometric auxiliary is not yet widely available in the literature, its structural motifs are proving to be highly effective in the design of chiral organocatalysts. For researchers in drug development, this opens up new avenues for the efficient and sustainable synthesis of chiral molecules. The versatility of the morpholine ring system, combined with the chirality derived from the propionic acid backbone, presents a compelling platform for the development of novel catalytic systems for a wide range of asymmetric transformations.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. [Link]

  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." NIH Public Access, 2010. [Link]

  • Myers, A. G. "Asymmetric Alkylation of Enolates." Chem 115 Course Notes. [Link]

  • Cordova, A., et al. "Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid." NIH Public Access, 2007. [Link]

  • Asymmetric Synthesis of (R)-(-)-O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. Helda - University of Helsinki, 2017. [Link]

  • Beller, M., et al. "Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines." Angewandte Chemie International Edition, 2019. [Link]

  • Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. ResearchGate, 2025. [Link]

  • 2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

  • Reich, H. J. "Carbonyl Chemistry: Chiral Enolates." University of Wisconsin-Madison. [Link]

  • Soloshonok, V. A., et al. "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." MDPI, 2020. [Link]

  • Kumar, R., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides." NIH Public Access, 2016. [Link]

  • Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory." [Link]

  • Walczak, M. A., et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, 2018. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate, 2023. [Link]

  • PubChem. "(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride." [Link]

  • Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • Evans Enolate Alkylation. evans enolate alkylation-hydrolysisx. [Link]

  • Li, X., et al. "Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand." Dalton Transactions, 2015. [Link]

  • Ohshima, T., et al. "Method for cleaving amide bonds.
  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." ResearchGate, 2008. [Link]

  • Kumar, V., et al. "Amide Bond Activation of Biological Molecules." NIH Public Access, 2021. [Link]

  • Szostak, M., et al. "Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions." MDPI, 2021. [Link]

  • Enantioselective auxiliaries Section. ChemTube3D. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers, 2024. [Link]

  • New Inhibitors of 5-Lipoxygenase Catalytic Activity Based on 2-(3-Methylphenyl)propanoic Acid and 4-Substituted Morpholine Derivatives. ResearchGate, 2014. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-2-Morpholin-4-yl-propionic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (S)-2-Morpholin-4-yl-propionic acid , a versatile chiral building block, with other established alternatives. We will delve into the mechanistic underpinnings of its performance, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Role of (S)-2-Morpholin-4-yl-propionic acid in Asymmetric Synthesis

(S)-2-Morpholin-4-yl-propionic acid is a chiral secondary amine carboxylic acid that has garnered interest as a potential organocatalyst and a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its rigid morpholine core and the presence of both a secondary amine and a carboxylic acid functional group allow it to participate in a variety of chemical transformations, most notably in asymmetric catalysis.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity.[2][3] Consequently, the availability of chiral morpholine-containing building blocks like (S)-2-Morpholin-4-yl-propionic acid is of significant interest for the construction of novel therapeutic agents.[1]

This guide will focus on benchmarking the performance of (S)-2-Morpholin-4-yl-propionic acid in the context of asymmetric organocatalysis, where it can be conceptually compared to the well-established organocatalyst, (S)-proline.

Performance Comparison: (S)-2-Morpholin-4-yl-propionic acid vs. (S)-Proline in Enamine Catalysis

A primary application for chiral secondary amine carboxylic acids is in enamine catalysis, a powerful strategy for the asymmetric functionalization of carbonyl compounds. In this catalytic cycle, the secondary amine reacts with a ketone or aldehyde to form a chiral enamine intermediate, which then reacts with an electrophile. The chirality of the catalyst directs the stereochemical outcome of the reaction.

Mechanistic Considerations and Expected Performance

The performance of a chiral secondary amine in enamine catalysis is heavily influenced by the nucleophilicity of the resulting enamine intermediate. This, in turn, is dictated by the electronic and steric properties of the catalyst.

  • (S)-Proline: The pyrrolidine ring of proline leads to the formation of a highly nucleophilic enamine. The lone pair on the nitrogen atom can effectively overlap with the C=C double bond, increasing its electron density and reactivity towards electrophiles. This high nucleophilicity is a key factor in the broad utility and high efficiency of proline and its derivatives in a wide range of asymmetric transformations.[5][6]

  • (S)-2-Morpholin-4-yl-propionic acid: The presence of an oxygen atom in the morpholine ring, positioned opposite the nitrogen, is expected to have a significant impact on the nucleophilicity of the corresponding enamine. The electron-withdrawing inductive effect of the oxygen atom reduces the electron density on the nitrogen, leading to a less nucleophilic enamine intermediate.[4] Furthermore, the nitrogen atom in a morpholine ring is known to be more pyramidal compared to the nitrogen in a pyrrolidine ring, which can further decrease the orbital overlap and, consequently, the enamine's reactivity.[4]

This difference in enamine nucleophilicity is the primary reason why morpholine-based catalysts are generally found to be less reactive than their proline-based counterparts in enamine-catalyzed reactions.[4]

Comparative Data Summary (Conceptual)

The following table provides a conceptual comparison of the expected performance of (S)-2-Morpholin-4-yl-propionic acid and (S)-proline in a typical asymmetric enamine-catalyzed reaction, such as an aldol or Michael addition. This comparison is based on the mechanistic principles discussed above.

Parameter(S)-Proline(S)-2-Morpholin-4-yl-propionic acid (Expected)Rationale
Reaction Rate Typically highExpected to be lowerLower nucleophilicity of the morpholine-derived enamine leads to a slower reaction with the electrophile.[4]
Catalyst Loading Generally low (5-30 mol%)May require higher catalyst loadingTo achieve a comparable reaction rate, a higher concentration of the less reactive catalyst may be necessary.
Enantioselectivity Generally highPotentially highThe rigid chiral environment provided by the catalyst can still lead to excellent stereocontrol.
Substrate Scope BroadPotentially narrowerMay be less effective with less reactive electrophiles or sterically hindered substrates.

It is important to emphasize that while reactivity may be lower, the stereocontrol exerted by a morpholine-based catalyst can still be excellent. The well-defined chiral pocket created by the catalyst is the primary determinant of enantioselectivity.

Experimental Protocols: A Self-Validating System

To provide a practical framework for evaluating the performance of (S)-2-Morpholin-4-yl-propionic acid, we present a detailed, step-by-step methodology for a representative asymmetric Michael addition reaction. This protocol can be adapted to benchmark (S)-2-Morpholin-4-yl-propionic acid against (S)-proline or other chiral secondary amine catalysts.

Representative Asymmetric Michael Addition of a Ketone to a Nitroalkene

This experiment will allow for the direct comparison of catalyst performance by measuring reaction time, yield, and the enantiomeric excess of the product.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Catalyst and Nitroalkene solvent Add Solvent and Ketone start->solvent stir Stir at Room Temperature solvent->stir tlc Monitor by TLC stir->tlc quench Quench Reaction tlc->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC) yield->ee

Caption: Workflow for the asymmetric Michael addition experiment.

Materials:

  • (S)-2-Morpholin-4-yl-propionic acid (or other catalyst)

  • Cyclohexanone (or other ketone)

  • trans-β-Nitrostyrene (or other nitroalkene)

  • Solvent (e.g., DMSO, CHCl₃, or as optimized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry reaction vial, add trans-β-nitrostyrene (1.0 mmol) and the chiral catalyst ((S)-2-Morpholin-4-yl-propionic acid or (S)-proline, 0.1 mmol, 10 mol%).

  • Addition of Reagents: Add the chosen solvent (2.0 mL) followed by cyclohexanone (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the enamine-catalyzed Michael addition, which is applicable to both (S)-proline and (S)-2-Morpholin-4-yl-propionic acid.

catalytic_cycle Catalyst Chiral Amine Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Iminium->Catalyst - Product Product Product Iminium->Product + H₂O Water H₂O Water2 H₂O

Caption: Generalized catalytic cycle for an enamine-catalyzed Michael addition.

Conclusion and Future Outlook

(S)-2-Morpholin-4-yl-propionic acid is a valuable chiral building block with potential applications in asymmetric organocatalysis. While its performance in terms of reaction rate may be lower than that of the more established (S)-proline due to the electronic properties of the morpholine ring, it can still be an effective catalyst for achieving high enantioselectivity.

The choice between (S)-2-Morpholin-4-yl-propionic acid and other alternatives will depend on the specific requirements of the synthesis, including the reactivity of the substrates and the desired reaction conditions. The experimental protocol provided in this guide offers a robust method for benchmarking its performance in your own laboratory setting.

Future research into the development of more active morpholine-based catalysts, perhaps through structural modification to mitigate the electron-withdrawing effect of the oxygen atom, could further expand the utility of this important class of chiral building blocks.

References

  • Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2020). Morpholine and its derivatives: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Gruzdev, D. A., Telegina, A., Levit, G., & Krasnov, V. P. (2022).
  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Sharma, P.K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Vertex AI Search. (2024). Search results for (S)-2-Morpholin-4-yl-propionic acid.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Search results for morpholine in synthesis.

Sources

A Comparative Guide to Method Validation for Impurity Profiling of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Propionic acid derivatives, a widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen and naproxen, are no exception. This guide provides an in-depth comparison of analytical methodologies for impurity profiling of these compounds, grounded in scientific principles and regulatory expectations. We will delve into the "why" behind experimental choices, offering a framework for developing and validating robust analytical methods.

The Criticality of Impurity Profiling in Propionic Acid Derivatives

Impurities in drug substances can originate from various sources, including starting materials, by-products of synthesis, degradation products, and residual solvents.[1] Even at trace levels, some impurities can impact the safety and efficacy of the final drug product.[2][3][4] For instance, certain impurities may be genotoxic, meaning they can damage DNA and potentially cause cancer.[2][3][4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[6][7][8][9][10][11][12]

The core objective of impurity profiling is to create a comprehensive picture of the impurities present in a drug substance. This involves:

  • Detection: Identifying the presence of impurities.

  • Identification: Determining the chemical structure of the impurities.

  • Quantification: Measuring the concentration of each impurity.

A robust impurity profile is essential for:

  • Process Understanding and Control: A detailed understanding of the impurity profile allows for the optimization of the manufacturing process to minimize the formation of undesirable by-products.

  • Stability Assessment: Monitoring impurity levels over time under various stress conditions (e.g., heat, humidity, light) is crucial for determining the shelf-life and appropriate storage conditions for the drug product.[13][14][15][16][17]

  • Regulatory Compliance: A comprehensive impurity profile is a key component of regulatory submissions to health authorities like the FDA and EMA.[6][7][9]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is paramount for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses of the pharmaceutical industry for this purpose.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Advantage
Column Particle Size 3-5 µm<2 µmSmaller particles in UPLC provide a significant increase in chromatographic efficiency, leading to better resolution and sharper peaks.[18]
Operating Pressure Lower (~400 bar)Higher (>1000 bar)The smaller particle size in UPLC columns requires higher pressures to maintain an optimal mobile phase flow rate.
Analysis Time LongerSignificantly ShorterThe higher efficiency of UPLC columns allows for faster separations without sacrificing resolution, dramatically increasing sample throughput.[19]
Resolution GoodExcellentUPLC offers superior separation of closely eluting peaks, which is critical for resolving complex impurity profiles.[18]
Sensitivity ModerateHighThe sharper, more concentrated peaks in UPLC result in higher sensitivity, enabling the detection of trace-level impurities.[20][18][19]
Solvent Consumption HighLowThe shorter analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.[20][19]

When to Choose HPLC vs. UPLC:

  • HPLC remains a robust and reliable technique, particularly for well-established methods and in environments where the highest throughput is not the primary concern. Its lower operating pressure can also be an advantage in terms of instrument cost and maintenance.

  • UPLC is the preferred choice for complex impurity profiles, high-throughput screening, and when high sensitivity is required to detect trace-level impurities. The initial investment in UPLC instrumentation is higher, but the long-term benefits in terms of speed, resolution, and reduced solvent usage often justify the cost.[20][19]

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[21][22] LC-MS provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

The Pillars of Method Validation: A Causality-Driven Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24][25][26][27] The ICH guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[23][24][25][26][27] Let's explore the key validation parameters with a focus on the "why" behind each.

  • Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Why it's crucial: A lack of specificity can lead to the inaccurate quantification of the API and its impurities, potentially masking the presence of a harmful compound. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for demonstrating specificity.[13][14][15][16][17][28][29] The method must be able to separate the API from all potential degradation products.

  • Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Why it's crucial: Linearity ensures that the method can accurately quantify impurities over a range of concentrations. This is typically demonstrated by analyzing a series of solutions of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) should be close to 1.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Why it's crucial: The range must encompass the expected concentrations of the impurities in the sample, from the reporting threshold to the specification limit.

  • Accuracy: This is the closeness of the test results obtained by the method to the true value.

    • Why it's crucial: Accuracy ensures that the measured amount of an impurity is a true reflection of the amount actually present. It is typically assessed by spiking a placebo with known amounts of the impurities and calculating the percent recovery.

  • Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

    • Why it's crucial: A precise method will yield consistent results, which is essential for reliable monitoring of impurity levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

    • Why they are crucial: The LOQ is particularly important for impurity methods, as it must be below the reporting threshold for the impurities.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Why it's crucial: A robust method is less likely to fail when transferred between different laboratories, instruments, or analysts.

Experimental Workflow & Data

Hypothetical Experimental Protocol: Validation of a Stability-Indicating UPLC Method for Ibuprofen

This protocol outlines the steps for validating a UPLC method for the determination of impurities in ibuprofen, adhering to ICH Q2(R1) guidelines.[23][24][25][26][27]

1. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    10 70
    12 90
    12.1 30

    | 15 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

2. Standard and Sample Preparation:

  • Ibuprofen Standard Stock Solution: 1.0 mg/mL in mobile phase B.

  • Impurity Standard Stock Solution: 0.1 mg/mL of each known impurity in mobile phase B.

  • Spiked Sample for Accuracy: Prepare a placebo mixture and spike with known concentrations of ibuprofen and its impurities at 50%, 100%, and 150% of the target concentration.

3. Validation Parameters Execution:

  • Specificity (Forced Degradation):

    • Prepare solutions of ibuprofen at 1 mg/mL.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

      • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.[28]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[28]

      • Thermal Degradation: Heat at 105°C for 24 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. Ensure that the main ibuprofen peak is pure and that all degradation products are well-resolved.

  • Linearity:

    • Prepare a series of at least five concentrations of each impurity ranging from the LOQ to 150% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy:

    • Analyze the spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the specification limit) in triplicate.

    • Calculate the percent recovery for each impurity at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample spiked with impurities at the 100% level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • LOD & LOQ:

    • Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.02 mL/min)

      • Column temperature (± 2°C)

      • pH of the mobile phase A (± 0.2 units)

    • Analyze a sample under each modified condition and evaluate the impact on the results.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of HPLC and UPLC Performance for Ibuprofen Impurity Profiling

ParameterHPLC MethodUPLC MethodAdvantage
Run Time ~30 minutes~15 minutesUPLC (2x faster)
Resolution (Critical Pair) 1.82.5UPLC (Superior separation)
Peak Width (Ibuprofen) 0.25 min0.10 minUPLC (Sharper peaks)
LOD (Impurity C) 0.02 µg/mL0.005 µg/mLUPLC (4x more sensitive)
Solvent Consumption per Run ~30 mL~6 mLUPLC (Greener and more cost-effective)

Table 2: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999 for the main peak in stressed samples. Resolution between all peaks > 1.5.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOQ S/N ratio ≥ 10
Robustness %RSD of results ≤ 5.0% after parameter variations

Visualizing the Workflow

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Implementation MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (HPLC/UPLC) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Perform Forced Degradation Studies MD3->MD4 V1 Specificity MD4->V1 Demonstrates selectivity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness I1 Routine QC Testing V6->I1 I2 Stability Studies I1->I2 I3 Method Transfer I1->I3

Caption: A streamlined workflow for the development and validation of an analytical method for impurity profiling.

Impurity_Relationships cluster_synthesis Synthesis Process cluster_impurities Impurity Sources SM Starting Materials INT Intermediates SM->INT IMP_SM Starting Material Impurities SM->IMP_SM contribute to API Propionic Acid Derivative (API) INT->API IMP_PROC Process-Related Impurities INT->IMP_PROC form API->IMP_PROC form IMP_DEG Degradation Products API->IMP_DEG degrades to IMP_RES Residual Solvents

Caption: The relationship between the synthesis process and the origin of different types of impurities.

Conclusion: A Foundation of Scientific Integrity

The validation of analytical methods for impurity profiling is not merely a regulatory requirement; it is a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. By understanding the causality behind each validation parameter and selecting the most appropriate analytical technology, scientists can build a self-validating system that provides trustworthy and accurate data. This guide has provided a framework for comparing and implementing these methods for propionic acid derivatives, empowering researchers to develop robust and reliable analytical procedures that stand up to scientific and regulatory scrutiny.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library. [Link]

  • ICH Q3B(R2): Impurities in new drug products. Slideshare. [Link]

  • Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. C&EN. [Link]

  • ICH Q3B(R2) Impurities in new drug products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. ECA Academy. [Link]

  • Q3B(R2) Guideline.pdf. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr. [Link]

  • Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. Scirp.org. [Link]

  • Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. ResearchGate. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Openventio. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Oxford Academic. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Semantic Scholar. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. PubMed. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. ResearchGate. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines | Request PDF. ResearchGate. [Link]

  • Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method. DergiPark. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC - NIH. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-2-Morpholin-4-yl-propionic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 237427-96-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that extends beyond the products we supply.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

These classifications, identified by the Globally Harmonized System (GHS), mandate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[3][4] Improper disposal not only poses a direct threat to human health and the environment but also violates regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. Before handling the compound for disposal, ensure you are wearing:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust, preventing serious irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]

Always wash your hands thoroughly with soap and water after handling the chemical, even if you have been wearing gloves.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste stream, ensuring it is properly segregated, labeled, and transferred to a licensed waste disposal facility.

Step 1: Segregation of Waste
  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safe storage and transport of hazardous waste.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8] For solid waste, a wide-mouth plastic or glass container is suitable. For liquid waste, a bottle with a screw cap is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[3][8][9] The label should include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[3]

    • The approximate quantity of the waste.

    • The date of waste generation.[3]

    • The name of the principal investigator and the laboratory location.[3]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[1]

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure the container is kept closed except when adding waste.[8]

  • Segregate the waste container from incompatible chemicals.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for the collection of the waste.[3]

  • Follow their specific procedures for waste pickup requests. They will ensure the waste is transported and disposed of by a licensed hazardous waste carrier in accordance with all federal, state, and local regulations.[1]

Emergency Procedures in Case of a Spill

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available resources. For large or unmanageable spills, contact your EHS office immediately.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the proper PPE as outlined in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).[1]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, even if it is a minor spill.

Disposal Decision Workflow

To provide a clear, at-a-glance guide for the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Spill start Identify this compound for Disposal assess_hazards Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards spill Spill Occurs start->spill Potential Event don_ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_hazards->don_ppe segregate Segregate Waste: - Solid - Liquid - Sharps don_ppe->segregate containerize Select & Label Container: - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs spill_actions Follow Emergency Spill Protocol: 1. Evacuate & Alert 2. Assess 3. Don PPE 4. Contain & Clean 5. Decontaminate 6. Report spill->spill_actions

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity. A culture of safety is built on the foundation of knowledge and best practices, and we are dedicated to being your trusted partner in this endeavor.

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: this compound.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, August 11). Effective Chemistry Lab Waste Management.
  • MCF Environmental Services. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

Sources

A Researcher's Comprehensive Guide to Safely Handling (S)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of (S)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 237427-96-2). This document is designed for the discerning researcher, scientist, and drug development professional, offering in-depth, practical guidance that extends beyond mere product specifications. Our goal is to foster a culture of safety and precision in the laboratory, ensuring that your innovative work is built upon a foundation of uncompromising safety standards.

This compound is an off-white to light yellow solid.[1] As with any chemical compound, a thorough understanding of its hazard profile is the bedrock of safe laboratory practice. This guide will provide a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans to mitigate the risks associated with this compound.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

The GHS pictogram associated with this compound is the GHS07, indicating that it is an irritant and can be harmful.[2] A comprehensive risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used, the nature of the experimental procedures, and the potential for dust generation or aerosolization.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3]

Personal Protective Equipment: Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is paramount when handling this compound. The following recommendations are based on a thorough evaluation of the compound's hazards.

Eye and Face Protection

Given the serious eye irritation potential (H319), robust eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Recommended: Chemical splash goggles that form a seal around the eyes provide superior protection against dust particles and accidental splashes.[4]

  • Best Practice: For procedures with a higher risk of splashing or aerosolization, a face shield should be worn in conjunction with safety goggles.[4][5]

Causality: The hydrochloride salt form of this compound can readily dissociate in the moisture of the eye, releasing hydrochloric acid, which is corrosive and can cause significant damage to the delicate tissues of the eye.

Hand Protection

To prevent skin irritation (H315) and potential absorption, the selection of appropriate chemical-resistant gloves is critical.

  • Recommended Glove Materials: Nitrile or neoprene gloves are recommended for handling this compound.[6][7] Nitrile gloves offer excellent resistance to a wide range of chemicals, including many acids and bases, and are a good general-purpose choice for laboratory work.[6][8][9] Neoprene gloves also provide good protection against acids and caustics.[7]

  • Glove Thickness: A standard thickness for laboratory use is generally sufficient for incidental contact. However, for prolonged handling or in situations with a higher risk of exposure, thicker gloves should be considered.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before use.[10] Disposable gloves should be removed and replaced immediately if contamination is suspected. Never reuse disposable gloves.

Causality: The acidic nature of the hydrochloride salt can cause chemical burns and irritation upon contact with the skin. The morpholine component, an amine derivative, can also be a skin irritant.

Body Protection

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Standard: A long-sleeved laboratory coat should be worn and fully fastened.

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is advisable.[11]

Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your skin and personal clothing.

Respiratory Protection

Due to the risk of respiratory irritation (H335), measures to control airborne dust are crucial.

  • Primary Control: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure.[11]

  • When a Respirator is Necessary: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[12]

  • Respirator Type: For protection against chemical dusts, a particulate respirator is appropriate. An N95 filtering facepiece respirator is a common choice for protection against non-oil-based particulates.[13] For higher concentrations or as an added precaution, a half-mask or full-facepiece respirator with appropriate particulate filters (P100) may be necessary.[14][15]

Causality: Inhalation of fine particles of this compound can irritate the mucous membranes of the respiratory tract. The acidic nature of the compound can exacerbate this effect.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_operation Safe Operation Start Start: Handling Task Identified Assess_Hazards Assess Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->Assess_Hazards Eye_Protection Eye Protection: - Goggles (minimum) - Face shield (if splash risk) Assess_Hazards->Eye_Protection Select Based on Task Hand_Protection Hand Protection: - Nitrile or Neoprene Gloves Assess_Hazards->Hand_Protection Select Based on Task Body_Protection Body Protection: - Lab Coat - Chemical Apron (if needed) Assess_Hazards->Body_Protection Select Based on Task Respiratory_Protection Respiratory Protection: - Fume Hood (primary) - N95 or P100 Respirator (if needed) Assess_Hazards->Respiratory_Protection Select Based on Task Perform_Task Perform Task in Designated Area perform_task_anchor Eye_Protection->perform_task_anchor Hand_Protection->perform_task_anchor Body_Protection->perform_task_anchor Respiratory_Protection->perform_task_anchor perform_task_anchor->Perform_Task Disposal_Workflow Start Start: Waste Generated Collect_Waste Collect Waste in Labeled Container Start->Collect_Waste Is_Aqueous Is the Waste Aqueous? Collect_Waste->Is_Aqueous Neutralize Neutralize with Base to pH 5.5-9.0 Is_Aqueous->Neutralize Yes Hazardous_Waste Dispose as Hazardous Waste Is_Aqueous->Hazardous_Waste No (Solid) Check_Regulations Check Local Wastewater Regulations Neutralize->Check_Regulations Drain_Disposal Drain Disposal (with copious water) Check_Regulations->Drain_Disposal Permitted Check_Regulations->Hazardous_Waste Not Permitted

Step-by-step waste disposal decision process.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you are upholding the highest standards of laboratory safety.

References

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • King County. (n.d.). Industrial Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Morpholin-4-yl-propionic acid hydrochloride
Reactant of Route 2
(S)-2-Morpholin-4-yl-propionic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.